N-(4-Acetylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHHDJTILFYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181657 | |
| Record name | N-(p-Acetylphenyl)acetamide | |
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Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-21-3 | |
| Record name | N-(4-Acetylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(p-Acetylphenyl)acetamide | |
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| Record name | N-(p-Acetylphenyl)acetamide | |
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| Record name | N-(p-acetylphenyl)acetamide | |
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| Record name | N-(p-Acetylphenyl)acetamide | |
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Foundational & Exploratory
An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide
Introduction
N-(4-Acetylphenyl)acetamide, more commonly known as Acetaminophen or Paracetamol, is a cornerstone of modern pharmacotherapy.[1] First approved by the U.S. FDA in 1951, it has become one of the most widely used analgesic (pain-relieving) and antipyretic (fever-reducing) medications globally, recommended as a first-line treatment for mild to moderate pain by the World Health Organization (WHO).[1] Its enduring prevalence in both over-the-counter (OTC) and prescription formulations stems from its well-established efficacy, low incidence of side effects at therapeutic doses, and lack of gastric irritation compared to nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin.[2]
This technical guide provides an in-depth examination of the fundamental properties of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis, and biological activity, offering field-proven insights and methodologies.
Physicochemical Properties
The physical and chemical characteristics of an active pharmaceutical ingredient (API) are foundational to its formulation, delivery, and biological activity. This compound is a white, odorless crystalline powder.[3] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-hydroxyphenyl)acetamide | [2] |
| Synonyms | Acetaminophen, Paracetamol, APAP | [1][3] |
| CAS Number | 103-90-2 | [3] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [4] |
| Melting Point | 169–172 °C (336–342 °F) | [2][5] |
| Density | 1.293 g/cm³ at 21°C | [4][6] |
| pKa | 9.38 - 9.5 | [1][7] |
| UV max (Ethanol) | 249-250 nm | [8][9] |
| Water Solubility | ~14 mg/mL (or 14 g/L) at 20-25°C | [2][10] |
| Solubility Profile | Freely soluble in ethanol and hot water; soluble in acetone and methanol; practically insoluble in cold water and petroleum ether.[3][5] |
The pKa of approximately 9.5 is attributed to the phenolic hydroxyl group, making the compound a very weak acid.[7][11] This property is critical for understanding its behavior in physiological environments and for developing analytical methods, as its state of ionization will change with pH. Its limited solubility in cold water but greater solubility in hot water is the fundamental principle enabling its purification via recrystallization.[1][12]
Synthesis and Purification
The most common and economically viable synthesis of this compound is the acetylation of p-aminophenol with acetic anhydride.[12][13] This reaction is a straightforward nucleophilic acyl substitution, forming the stable amide functional group.
Mechanism Rationale
The lone pair of electrons on the nitrogen atom of the p-aminophenol's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[13] This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as a leaving group and forming the amide bond. The by-product of this reaction is acetic acid.[12] While the reaction can proceed without a catalyst, it is often expedited by the addition of a few drops of a strong acid like sulfuric acid.[14]
Workflow for Laboratory Synthesis```dot
Caption: Metabolic pathways of this compound in the liver.
Safety and Handling
While this compound is safe at therapeutic doses, it should be handled with appropriate care in a laboratory or manufacturing setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat. [15]In case of insufficient ventilation or when handling large quantities of powder, a certified respirator should be used to avoid inhalation. [15]* Handling: Avoid creating dust. [15]Use in a well-ventilated area or under a chemical fume hood. [16]Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling. [17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][18]The compound is sensitive to light and humidity, which can cause hydrolysis and degradation. [3][17]* First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [15] * Skin Contact: Wash the affected area with soap and water. [15] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [15] * Ingestion: Do not induce vomiting. Seek immediate medical attention, especially if a large quantity is swallowed. [15]* Fire: The compound may be combustible at high temperatures, producing carbon and nitrogen oxides. Use a dry chemical powder, water spray, or foam for extinguishing. [4][15]
-
Conclusion
This compound is a remarkably effective and widely used pharmaceutical agent whose apparent simplicity belies a complex pharmacological and metabolic profile. For the drug development professional, a thorough understanding of its fundamental properties—from its straightforward synthesis and purification to the critical nuances of its hepatic metabolism—is essential. The methodologies for its synthesis and analysis are robust and validated, providing a clear path for quality control and characterization. Its safety profile, while excellent at therapeutic doses, is dominated by the dose-dependent risk of hepatotoxicity, a classic example of how metabolic pathways can become overwhelmed, leading to adverse outcomes. This guide serves as a foundational resource, integrating the chemical, analytical, and pharmacological principles that govern this vital medication.
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An In-Depth Technical Guide to 4'-Acetamidoacetophenone: Structure, Properties, and Applications
Introduction: The Unsung Importance of a Versatile Ketone
In the vast landscape of organic chemistry, certain molecules serve as critical yet often overlooked cornerstones for the synthesis of high-value compounds. 4'-Acetamidoacetophenone, a disubstituted aromatic ketone, is a prime example of such a pivotal intermediate. While it may not be a household name, its structural motifs—a para-substituted acetanilide ring bearing a ketone group—render it an exceptionally versatile building block. This guide provides an in-depth technical exploration of 4'-acetamidoacetophenone, from its fundamental chemical identity and properties to its synthesis and crucial role in the development of pharmaceuticals and other advanced materials. For researchers and drug development professionals, a thorough understanding of this compound is not merely academic; it is essential for unlocking new synthetic pathways and innovating within the field.
Core Chemical Identity and Structure
4'-Acetamidoacetophenone is systematically known as N-(4-acetylphenyl)acetamide.[1] Its structure is characterized by a benzene ring substituted at the 1- and 4-positions with an acetyl group (-COCH₃) and an acetamido group (-NHCOCH₃), respectively. This para-substitution pattern is crucial to its reactivity and the geometry of its downstream products.
Caption: Chemical Structure of 4'-Acetamidoacetophenone.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These parameters dictate the choice of solvents, reaction conditions, and purification methods. The key properties of 4'-acetamidoacetophenone are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 4'-Acetylacetanilide, p-Acetamidoacetophenone | [1] |
| CAS Number | 2719-21-3 | |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | |
| Appearance | Beige Crystalline Powder | [1] |
| Melting Point | 166-170 °C | [1] |
| Boiling Point | 390.3 ± 25.0 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents like Chloroform (CHCl₃). | [1] |
| λmax | 284 nm (in CHCl₃) | [1] |
Note: Further spectral data, including IR and Mass Spectrum (electron ionization), are available through the NIST WebBook.
Synthesis Pathway: Acetylation of 4-Aminoacetophenone
The most direct and industrially viable synthesis of 4'-acetamidoacetophenone involves the N-acetylation of 4-aminoacetophenone. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Causality Behind Experimental Choices:
-
Starting Material: 4-Aminoacetophenone is selected because it already possesses the required carbon skeleton, including the benzene ring and the acetyl group. The primary synthetic challenge is the selective protection or modification of the amino group.
-
Reagent: Acetic anhydride is the acetylating agent of choice due to its high reactivity and the fact that its byproduct, acetic acid, is easily managed.
-
Solvent & Base: Pyridine is an excellent choice as it serves a dual purpose. It acts as a solvent for the reactants and, as a non-nucleophilic base, it neutralizes the acetic acid formed during the reaction. This neutralization is critical as it drives the equilibrium towards the product and prevents the potential for protonation of the starting amine, which would render it non-nucleophilic.
Caption: Workflow for the Synthesis of 4'-Acetamidoacetophenone.
Step-by-Step Experimental Protocol
This protocol is adapted from established synthetic procedures.[2]
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 50 g (0.37 mol) of 4-aminoacetophenone in 250 mL of pyridine (dried over KOH).
-
Reaction: To the stirring solution, slowly add 39.6 g of acetic anhydride. The addition is exothermic, and the flask may become warm.
-
Stirring: Continue stirring the mixture at room temperature for approximately 1.5 to 2 hours. A thick, white suspension will form as the product precipitates out of the solution.[2]
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove residual pyridine and unreacted starting materials.
-
Drying: Dry the collected white solid under vacuum to yield the final product, 4'-acetamidoacetophenone.
Self-Validation: The purity of the synthesized product should be validated through characterization techniques. A sharp melting point within the literature range (166-170 °C) is a strong indicator of high purity. Further confirmation can be achieved using ¹H NMR and ¹³C NMR spectroscopy to verify the expected chemical shifts and integration patterns, and mass spectrometry to confirm the molecular weight.
Applications in Drug Development and Organic Synthesis
The true value of 4'-acetamidoacetophenone lies in its utility as a versatile intermediate. The presence of two distinct functional groups—a ketone and a protected amine—allows for selective and sequential chemical modifications.
The ketone group is susceptible to a wide range of reactions, including reduction to an alcohol, conversion to an oxime, or serving as a site for aldol condensations. The acetamido group, being a protected amine, can be hydrolyzed under acidic or basic conditions to reveal the free amine, which can then participate in further reactions such as diazotization or amide bond formation.
A notable application is its role as a precursor in the synthesis of the anthelmintic drug Levamisole .[3][4] The synthesis of Levamisole and its racemic mixture, Tetramisole, can involve intermediates derived from acetophenone derivatives.[5][6] Although many routes exist, the core structure can be traced back to precursors functionally related to acetophenone. For instance, a subsequent reaction on 4'-acetamidoacetophenone involves bromination of the acetyl group's alpha-carbon, followed by reaction with 2-amino-2-thiazoline to construct the imidazo[2,1-b]thiazole core.[2]
Furthermore, while not a direct precursor, 4'-acetamidoacetophenone is structurally related to the key intermediate for Paracetamol (Acetaminophen) , which is 4-aminophenol.[7][8] The synthesis of Paracetamol involves the acetylation of 4-aminophenol, a reaction analogous to the synthesis of 4'-acetamidoacetophenone from 4-aminoacetophenone.[9][10] This structural similarity underscores the importance of this class of compounds in the pharmaceutical industry.
Caption: Role of 4'-Acetamidoacetophenone as a Synthetic Intermediate.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 4'-acetamidoacetophenone are paramount to ensure laboratory safety.
-
Hazards: The compound may cause skin and eye irritation. It is also important to avoid dust formation and inhalation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. If there is a risk of dust generation, a dust mask (e.g., N95) is recommended.
-
Handling: All handling should be performed in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be kept in an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
4'-Acetamidoacetophenone is a quintessential example of a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with the differential reactivity of its functional groups, provides a robust platform for the construction of more complex molecular architectures. For scientists engaged in drug discovery and development, a deep, mechanistic understanding of this and similar intermediates is not just beneficial—it is a prerequisite for innovation. By mastering the properties and synthetic potential of such compounds, the scientific community can continue to build the next generation of therapeutic agents and advanced materials.
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The Serendipitous Journey of a Household Analgesic: A Technical Guide to the Discovery and History of N-(4-Acetylphenyl)acetamide
Abstract
N-(4-Acetylphenyl)acetamide, known more commonly as acetaminophen or paracetamol, stands as one of the most widely used over-the-counter analgesic and antipyretic agents globally.[1] Its journey from a forgotten chemical curiosity to a cornerstone of modern pharmacotherapy is a compelling narrative of serendipity, meticulous scientific investigation, and evolving pharmaceutical understanding. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, historical development, synthesis, and multifaceted mechanism of action of this ubiquitous therapeutic agent.
A Fortuitous Discovery and a Long Dormancy
The initial synthesis of this compound is credited to American chemist Harmon Northrop Morse at Johns Hopkins University in 1878.[2][3][4] Morse produced the compound through the reduction of p-nitrophenol with tin in glacial acetic acid.[2][3] However, the therapeutic potential of this newly synthesized molecule went unrecognized, and it remained a chemical novelty, relegated to the pages of scientific literature for several decades.[5]
The late 19th century was a period of exploration for synthetic antipyretic agents, driven by the scarcity of natural sources like cinchona bark.[2][6] This led to the introduction of acetanilide in 1886 and later phenacetin, both of which demonstrated fever-reducing properties.[5] However, these early aniline derivatives were beset with significant toxicity issues, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[3][5]
The Re-emergence: Unraveling a Metabolic Secret
The pivotal moment in the history of this compound arrived in the late 1940s through the work of two brilliant biochemists at Yale University, Bernard Brodie and Julius Axelrod.[2] Their research focused on elucidating the metabolic pathways of acetanilide and phenacetin. In a landmark discovery, they demonstrated that this compound was the major active metabolite of both these drugs and was, in fact, responsible for their analgesic and antipyretic effects.[2][7]
This discovery was profound for two key reasons:
-
It identified the true therapeutic agent that had been unknowingly administered for decades.
-
It revealed that the parent compounds, acetanilide and phenacetin, were essentially prodrugs that were metabolized to the more effective and, crucially, less toxic this compound.[2]
Brodie and Axelrod's subsequent studies in human volunteers confirmed the analgesic properties of this compound and established its superior safety profile compared to its predecessors.[2]
From Laboratory to Medicine Cabinet: The Rise of a Global Pharmaceutical
The compelling evidence of its efficacy and safety spurred the commercial development of this compound. In 1950, it was first marketed in the United States in a combination product called Triagesic, which also contained aspirin and caffeine.[7] However, this product was briefly withdrawn from the market due to reports of agranulocytosis, a rare blood disorder, though it was later determined that this compound was not the cause.[2][6]
A significant milestone occurred in 1955 with the introduction of "Tylenol Elixir for children" by McNeil Laboratories, marking its debut as a single-ingredient, non-prescription analgesic.[5] This was followed by its introduction in the United Kingdom in 1956.[7] The widespread availability and favorable safety profile of this compound led to its rapid adoption and eventual status as an essential medicine on the World Health Organization's list.[1]
The Chemistry of Relief: Synthesis of this compound
The classical and most common laboratory synthesis of this compound involves the acetylation of 4-aminophenol with acetic anhydride.[1][8] This reaction is a straightforward and efficient method to form the amide linkage.
Experimental Protocol: Laboratory Synthesis of this compound
-
Preparation of 4-Aminophenol: A common precursor, 4-aminophenol, is typically prepared through the reduction of 4-nitrophenol. The nitration of phenol with nitric acid yields 4-nitrophenol, which is then reduced using a reducing agent such as tin(II) chloride in an acidic medium or through catalytic hydrogenation over a Raney nickel catalyst.[1]
-
Acetylation Reaction:
-
In a round-bottom flask, dissolve 4-aminophenol in water and acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
The reaction is exothermic, and cooling is essential to control the reaction rate and prevent side reactions.
-
-
Isolation and Purification:
-
After the addition of acetic anhydride is complete, allow the reaction to proceed for a short period.
-
The crude this compound will precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from hot water or an ethanol-water mixture to obtain pure crystals of this compound.
-
Industrial Scale Synthesis
Industrial manufacturing processes for this compound also predominantly start from phenol.[3] The process involves the nitration of phenol to 4-nitrophenol, followed by the reduction of the nitro group to an amino group to form 4-aminophenol. The final step is the acetylation of 4-aminophenol with acetic anhydride.[9] The efficiency and cost-effectiveness of these steps are critical for large-scale production.
Caption: Industrial synthesis pathway of this compound from phenol.
Unraveling the Mechanism of Action: A Complex Picture
Despite its long history and widespread use, the precise mechanism of action of this compound is not fully elucidated and is believed to be multifactorial.[10][11][12] It exhibits both analgesic and antipyretic properties with very weak anti-inflammatory activity.[13]
Inhibition of Cyclooxygenase (COX) Enzymes
Initially, it was thought that this compound, like nonsteroidal anti-inflammatory drugs (NSAIDs), acts by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. However, it is a weak inhibitor of both COX-1 and COX-2 in peripheral tissues, which accounts for its minimal anti-inflammatory effects and better gastrointestinal safety profile compared to NSAIDs.[1][13]
A "COX-3" isoenzyme, a splice variant of COX-1, which is more sensitive to inhibition by this compound, has been proposed to exist primarily in the central nervous system (CNS).[13][14] This could explain its central analgesic and antipyretic effects. However, the existence and functional significance of COX-3 in humans remain a subject of debate.
The Role of the Metabolite AM404
A significant portion of the analgesic effect of this compound is now attributed to its metabolite, N-arachidonoylphenolamine (AM404).[1] In the brain, this compound is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid to form AM404.[15]
AM404 has been shown to act on several targets within the CNS:
-
Endocannabinoid System: AM404 is a weak agonist of cannabinoid CB1 receptors and an inhibitor of the anandamide transporter, leading to increased levels of the endogenous cannabinoid anandamide.[1][14]
-
TRPV1 Receptors: It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain modulation.[15]
This central mechanism of action, mediated by AM404, helps to explain the potent analgesic and antipyretic effects of this compound in the absence of significant peripheral anti-inflammatory activity.
Caption: Proposed multifaceted mechanism of action of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₂ | [16] |
| Molar Mass | 151.16 g/mol | [16] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 169 °C (336 °F) | [17] |
| Solubility in Water | Sparingly soluble | - |
| pKa | ~9.5 | - |
Conclusion
The history of this compound is a testament to the often nonlinear path of drug discovery. From its synthesis as an obscure chemical compound to its rediscovery as a key metabolite and its subsequent rise to global prominence, its story underscores the critical role of metabolic studies in understanding drug action and safety. While its precise mechanism of action continues to be an active area of research, the central role of its metabolite AM404 has provided significant insights into its therapeutic effects. For researchers and professionals in drug development, the journey of this compound serves as a powerful reminder of the potential for transformative discoveries to emerge from fundamental scientific inquiry.
References
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- What is the mechanism of Acetaminophen? - Patsnap Synapse. (2024, July 17).
- Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020, November 29). Journal of Clinical Medicine.
- Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? | Clinical Infectious Diseases | Oxford Academic. (2002, July 1).
- Historical Development of Paraacetamol - Sharra Ann Maxwell - Prezi. (n.d.).
- Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. (2018, February 1). Temperature.
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- Industrial methods for the Preparation of Paracetamol from different synthons. - YouTube. (2019, September 10).
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N-(4-Acetylphenyl)acetamide IUPAC name and synonyms
An In-Depth Technical Guide to N-(4-Acetylphenyl)acetamide: Nomenclature, Properties, and Analysis
A Comprehensive Reference for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aromatic ketone and amide that serves as a key intermediate and reference compound in various chemical and pharmaceutical research settings. The prevalence of multiple synonyms in literature and commercial catalogs can create ambiguity, hindering effective information retrieval and scientific communication. This guide provides a definitive clarification of the compound's nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), presents a comprehensive list of its synonyms, and details its fundamental physicochemical properties. Furthermore, a validated, step-by-step protocol for purity assessment via High-Performance Liquid Chromatography (HPLC) is provided, reflecting best practices in analytical chemistry. This document is intended to serve as a foundational resource for professionals in research, development, and quality control.
Official IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework to ensure every chemical compound has a unique, unambiguous name. Based on its molecular structure, the official IUPAC name for this compound is This compound .[1][2]
This name is systematically derived as follows:
-
The parent molecule is identified as acetamide .
-
The nitrogen atom of the acetamide is substituted with a phenyl group, making it an acetanilide derivative.
-
The phenyl group is itself substituted at the para (position 4) with an acetyl group (-COCH₃).
-
This leads to the full systematic name: this compound.
Synonyms and Commercial Identifiers
In practice, this compound is frequently referenced by several alternative names. Familiarity with these synonyms is crucial for conducting thorough literature reviews and for sourcing chemical reagents.
Table 1: Common Synonyms and Identifiers
| Name Type | Identifier |
| Common Name | 4-Acetamidoacetophenone[1][3][4][5] |
| Systematic Synonym | p-Acetamidoacetophenone[1][3][6] |
| Alternative Name | 4'-Acetylacetanilide[1][2] |
| Alternative Name | p-Acetylacetanilide[6] |
| Alternative Name | 4'-(Acetylamino)acetophenone[1][6] |
| Alternative Name | p-Acetylaminoacetophenone[2][3][5] |
| CAS Number | 2719-21-3[1][2][3][4][7] |
The CAS (Chemical Abstracts Service) Number is the most reliable and unambiguous identifier for any chemical substance, transcending variations in nomenclature.
Chemical Structure and Physicochemical Properties
A thorough understanding of the compound's structure and properties is fundamental to its application in research and development.
Caption: 2D Chemical Structure of this compound.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 177.20 g/mol | [1][2][3] |
| Appearance | White to light beige crystalline powder | |
| Melting Point | 166-170 °C | |
| InChI Key | WECHHDJTILFYQT-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C | [1][2][7] |
Analytical Protocol: Purity Determination by HPLC
Rationale and Expertise: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like this compound. A reversed-phase method using a C18 column is selected due to the compound's moderate polarity and aromatic character, which provides excellent retention and resolution. The mobile phase, a mixture of acetonitrile and water, is optimized for an efficient elution profile. UV detection is employed because the conjugated system of the phenyl ring and carbonyl groups provides strong chromophores, making the molecule easily detectable at wavelengths such as 254 nm. This protocol represents a robust, self-validating system for quality control.
Experimental Workflow:
Caption: Standard workflow for purity analysis via HPLC.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a 50:50 (v/v) solution of HPLC-grade acetonitrile and deionized water. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Perform a blank injection (mobile phase), followed by injections of the standard and sample solutions.
-
Data Analysis: Identify the principal peak in the chromatograms. Calculate the purity of the sample by the area percent method, where the area of the principal peak is divided by the total area of all peaks in the chromatogram.
Conclusion
This technical guide establishes This compound as the definitive IUPAC name for the compound identified by CAS Number 2719-21-3 . By consolidating its various synonyms and providing a robust analytical framework for its characterization, this document aims to eliminate nomenclature ambiguity. Adherence to standardized terminology and analytical methods is paramount for ensuring the accuracy, reproducibility, and integrity of scientific research in both academic and industrial environments.
References
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- 4-Acetamidoacetophenone. NIST Chemistry WebBook, SRD 69. [Link]
- 4'-Aminoacetophenone, 99-92-3. The Good Scents Company. [Link]
- N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide.
- Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook, SRD 69. [Link]
- Acetamide, N-[4-(acetyloxy)phenyl]-. United States Environmental Protection Agency. [Link]
- This compound. Stenutz. [Link]
- N-(P-ACETYLPHENYL)ACETAMIDE.
- Chemical Properties of 4-Acetamidoacetophenone (CAS 2719-21-3). Cheméo. [Link]
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- 7. This compound [stenutz.eu]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 4'-Acetamidoacetophenone (CAS 2719-21-3)
Abstract
This technical guide provides a comprehensive overview of 4'-Acetamidoacetophenone, identified by the CAS number 2719-21-3. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical and physical properties, synthesis, and applications. This guide emphasizes the practical utility of 4'-Acetamidoacetophenone as a key building block in organic synthesis and its role in the preparation of various chemical intermediates. All information is supported by authoritative sources to ensure scientific integrity and trustworthiness.
Introduction and Chemical Identity
4'-Acetamidoacetophenone is an aromatic organic compound belonging to the class of acetophenones and amides.[1] Its chemical structure features an acetophenone core substituted with an acetamido group at the para position. This bifunctional nature makes it a versatile intermediate in various synthetic pathways.
-
IUPAC Name: N-(4-acetylphenyl)acetamide
-
Synonyms: 4'-(Acetylamino)acetophenone, p-Acetamidoacetophenone, 4-Acetylacetanilide[1][2]
-
Molecular Formula: C₁₀H₁₁NO₂[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4'-Acetamidoacetophenone is crucial for its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| Appearance | Beige crystalline powder | [1][3] |
| Melting Point | 166-170 °C | [1][3][5] |
| Boiling Point | 390.3 °C at 760 mmHg | [1] |
| Density | 1.15 g/cm³ | [1] |
| Flash Point | 177.3 °C | [1] |
| Solubility | Log10 of Water solubility in mol/l: -2.52 | [4] |
| Octanol/Water Partition Coefficient (logP) | 2.497 | [4] |
| Vapor Pressure | 2.67E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.57 | [1] |
| pKa | 14.59 ± 0.70 (Predicted) | [1][3] |
Synthesis and Manufacturing
While specific industrial synthesis routes are often proprietary, a common laboratory-scale synthesis of 4'-Acetamidoacetophenone involves the acylation of p-aminoacetophenone. The reaction typically proceeds by treating p-aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or solvent.
Below is a conceptual workflow for a typical laboratory synthesis:
Caption: General synthesis pathway for 4'-Acetamidoacetophenone.
Applications and Uses
The primary utility of 4'-Acetamidoacetophenone lies in its role as a versatile intermediate in organic synthesis. Its dual functional groups—a ketone and an amide—allow for a variety of chemical transformations, making it a valuable building block for more complex molecules.
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds. The acetamido group can be hydrolyzed to an amine, which can then undergo further reactions, while the ketone group can be a site for reduction or condensation reactions.
-
Chemical Synthesis: In the broader field of chemical synthesis, it is used in the preparation of dyes, and other specialty chemicals.[1] The aromatic ring can also undergo electrophilic substitution reactions to introduce additional functional groups.
-
Research Chemical: Due to its reactivity, it is often used in academic and industrial research to develop new synthetic methodologies and to construct novel molecular scaffolds.
Analytical Methods
The purity and identity of 4'-Acetamidoacetophenone can be determined using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of 4'-Acetamidoacetophenone.[6] A typical mobile phase would consist of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS-compatible applications.[6]
-
Spectroscopy:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl groups of the ketone and amide, and the N-H bond of the amide.
-
UV-Vis Spectroscopy: The maximum absorbance (λmax) in chloroform is reported to be at 284 nm.[3][7]
-
Safety and Handling
Proper handling of 4'-Acetamidoacetophenone is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Identification: May cause skin sensitization.[3][8] It is considered hazardous under OSHA standards.[9]
-
First-Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water.[9] May cause an allergic skin reaction.[8]
-
Inhalation: Remove to fresh air. If symptoms persist, call a physician.[8][9]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[9]
-
-
Personal Protective Equipment (PPE): Wear suitable gloves and eye/face protection.[3] Use only under a chemical fume hood.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][9] It is recommended to store under an inert atmosphere as it may be air sensitive.[10]
-
Fire-Fighting Measures: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[9] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[9]
Conclusion
4'-Acetamidoacetophenone (CAS 2719-21-3) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and chemical industries. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the creation of more complex molecules. Adherence to proper safety and handling protocols is paramount when working with this compound. This guide has provided a comprehensive overview to support researchers and professionals in its effective and safe utilization.
References
- LookChem. Cas 2719-21-3, 4'-ACETAMIDOACETOPHENONE.
- Cheméo. Chemical Properties of 4-Acetamidoacetophenone (CAS 2719-21-3).
- ChemWhat. 4′-ACETAMIDOACETOPHENONE CAS#: 2719-21-3.
- SIELC Technologies. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column. (2018).
- J&K Scientific LLC. 4'-Acetamidoacetophenone, 98% | 2719-21-3.
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- 4. 4-Acetamidoacetophenone (CAS 2719-21-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemwhat.com [chemwhat.com]
- 6. N-(p-Acetylphenyl)acetamide | SIELC Technologies [sielc.com]
- 7. 4'-ACETAMIDOACETOPHENONE | 2719-21-3 [chemicalbook.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. 4'-Acetamidoacetophenone | 2719-21-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Deep Dive into the Spectral Characterization of 4'-Acetylacetanilide: An In-depth Technical Guide
This technical guide provides a comprehensive exploration of the spectral analysis of 4'-acetylacetanilide, a key chemical intermediate. For researchers, scientists, and professionals in drug development, understanding the nuanced spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental to confirming molecular structure, assessing purity, and predicting chemical behavior. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and a self-validating framework for each analytical protocol.
Introduction to 4'-Acetylacetanilide and the Imperative of Spectral Analysis
4'-Acetylacetanilide, also known as N-(4-acetylphenyl)acetamide, is a disubstituted aromatic compound with the chemical formula C₁₀H₁₁NO₂. Its structure, featuring an acetamido group and an acetyl group in a para-substitution pattern on a benzene ring, makes it a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals.
The unambiguous identification and characterization of such molecules are paramount in scientific research and industrial applications. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a unique fingerprint of the compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for 4'-acetylacetanilide, providing a robust framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule.
The "Why" Behind the NMR Experiment: Causality in Method Development
The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated solvents, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), are used because they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from overwhelming the analyte signals.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard to provide a reference point at 0 ppm, although modern spectrometers can also reference the residual solvent peak.[1] The choice between solvents like CDCl₃ and DMSO-d₆ is dictated by the solubility of the analyte; for 4'-acetylacetanilide, both are viable options.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
A standardized protocol ensures reproducibility and accuracy. The following steps outline the procedure for preparing a sample of 4'-acetylacetanilide for NMR analysis.[2]
-
Sample Preparation:
-
For ¹H NMR, accurately weigh approximately 5-10 mg of 4'-acetylacetanilide.
-
For ¹³C NMR, a higher concentration is often required, typically 20-50 mg.[2]
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is common.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Caption: Workflow for NMR Spectroscopy.
Data Presentation and Interpretation of 4'-Acetylacetanilide Spectra
While a publicly available, verified spectrum for 4'-acetylacetanilide is not readily accessible, we can predict the expected chemical shifts based on the analysis of its parent compound, acetanilide, and the known effects of substituents on aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for 4'-Acetylacetanilide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -NHCO CH₃ |
| ~2.5 | Singlet | 3H | -CO CH₃ |
| ~7.6 | Doublet | 2H | Aromatic H (ortho to -NHCOCH₃) |
| ~7.9 | Doublet | 2H | Aromatic H (ortho to -COCH₃) |
| ~8.0-8.5 | Singlet (broad) | 1H | NH |
¹H NMR Interpretation:
-
The two methyl groups will appear as sharp singlets, with the acetyl methyl group likely being slightly downfield due to the direct attachment to the carbonyl group.
-
The aromatic region will display a characteristic para-substituted pattern, likely two doublets.[3] The protons ortho to the electron-donating acetamido group will be more shielded (upfield) compared to the protons ortho to the electron-withdrawing acetyl group.
-
The amide proton (N-H) will appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.
Table 2: Predicted ¹³C NMR Spectral Data for 4'-Acetylacetanilide
| Chemical Shift (δ, ppm) | Assignment |
| ~24 | -NHCOC H₃ |
| ~26 | -COC H₃ |
| ~118-120 | Aromatic C (ortho to -NHCOCH₃) |
| ~130 | Aromatic C (ortho to -COCH₃) |
| ~132 | Aromatic C (ipso to -COCH₃) |
| ~142 | Aromatic C (ipso to -NHCOCH₃) |
| ~169 | -NHC OCH₃ |
| ~197 | -C OCH₃ |
¹³C NMR Interpretation:
-
The two methyl carbons will appear in the upfield region.
-
The para-substitution pattern will result in four signals for the aromatic carbons due to the molecule's symmetry.[4][5]
-
The two carbonyl carbons will be the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the amide carbonyl.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The "Why" Behind the IR Experiment: Sample Preparation Choices
For solid samples like 4'-acetylacetanilide, the most common preparation methods are as a KBr (potassium bromide) pellet or as a mull (a dispersion in Nujol oil). The KBr pellet method is often preferred as KBr is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹), thus avoiding interfering peaks. The solid sample is finely ground with dry KBr and pressed into a thin, transparent disk. This ensures that the IR beam can pass through the sample and that the resulting spectrum is of high quality.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of 4'-acetylacetanilide with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for IR Spectroscopy.
Data Presentation and Interpretation of the 4'-Acetylacetanilide IR Spectrum
Based on the functional groups present in 4'-acetylacetanilide, we can predict the key absorption bands in its IR spectrum.
Table 3: Predicted IR Absorption Bands for 4'-Acetylacetanilide
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Medium | N-H stretch | Amide |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |
| ~2950-2850 | Weak | C-H stretch | Methyl |
| ~1685 | Strong | C=O stretch | Ketone |
| ~1665 | Strong | C=O stretch (Amide I band) | Amide |
| ~1600, ~1500 | Medium | C=C stretch | Aromatic |
| ~1540 | Medium | N-H bend (Amide II band) | Amide |
| ~840 | Strong | C-H out-of-plane bend | para-disubstituted aromatic |
IR Spectrum Interpretation:
-
The presence of a sharp peak around 3300 cm⁻¹ is indicative of the N-H stretch of the secondary amide.
-
Two strong absorptions in the carbonyl region are expected: one for the ketone C=O stretch (around 1685 cm⁻¹) and one for the amide C=O stretch (Amide I band, around 1665 cm⁻¹).[7]
-
The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1500 cm⁻¹.
-
A strong band around 840 cm⁻¹ would be characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, providing strong evidence for this substitution pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The "Why" Behind the MS Experiment: Ionization Method Selection
Electron Ionization (EI) is a common and robust ionization technique for relatively small, volatile organic molecules. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, which knocks an electron off the molecule to form a molecular ion (M⁺•). This process imparts significant energy to the molecular ion, often causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is ionized by electron impact.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: The data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.
Caption: Workflow for Mass Spectrometry.
Data Presentation and Interpretation of the 4'-Acetylacetanilide Mass Spectrum
The mass spectrum of 4'-acetylacetanilide will provide its molecular weight and clues to its structure through fragmentation.
Table 4: Predicted Key Ions in the Mass Spectrum of 4'-Acetylacetanilide
| m/z | Ion | Fragment Lost |
| 177 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 162 | [M - CH₃]⁺ | •CH₃ |
| 135 | [M - CH₂CO]⁺• | CH₂=C=O (ketene) |
| 120 | [M - CH₃CO - CH₃]⁺ | •COCH₃ and •CH₃ |
| 92 | [C₆H₄NH₂]⁺• | CH₂=C=O and •CH₃ |
| 43 | [CH₃CO]⁺ | •C₈H₈NO |
Mass Spectrum Interpretation:
-
The molecular ion peak (M⁺•) should be observed at an m/z of 177, corresponding to the molecular weight of 4'-acetylacetanilide.
-
A peak at m/z 162 would result from the loss of a methyl radical (•CH₃) from the acetyl group.
-
A significant peak at m/z 135 is expected from the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement involving the acetamido group. This is a common fragmentation pathway for N-aryl acetamides.
-
The base peak (the most intense peak) is likely to be at m/z 43 , corresponding to the stable acylium ion ([CH₃CO]⁺).
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of 4'-acetylacetanilide through NMR, IR, and Mass Spectrometry provides a synergistic and self-validating confirmation of its molecular structure. Each technique offers a unique piece of the puzzle: NMR details the carbon-hydrogen framework and connectivity, IR identifies the key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. For the research and drug development professional, a thorough understanding and application of these spectral techniques are indispensable for ensuring the identity, purity, and quality of chemical entities.
References
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An In-Depth Technical Guide to Preliminary Studies on the Mechanism of Action of N-(4-Acetylphenyl)acetamide
Abstract
N-(4-Acetylphenyl)acetamide, a small molecule with a relatively simple chemical structure, represents a potential starting point for drug discovery efforts. However, its biological activities and mechanism of action remain largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive framework for conducting preliminary studies to elucidate the potential pharmacological effects of this compound. By leveraging knowledge from structurally related compounds, we propose a logical and systematic approach to investigate its cytotoxicity, potential as a kinase inhibitor, anti-inflammatory properties, and antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.
Introduction to this compound
This compound, also known as 4'-acetamidoacetophenone, is an organic compound with the chemical formula C₁₀H₁₁NO₂.[1][2][3] Its structure features an acetamide group and an acetyl group attached to a central phenyl ring.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4'-Acetamidoacetophenone, N-(p-acetylphenyl)acetamide | [3] |
| Melting Point | 166-170 °C | |
| CAS Number | 2719-21-3 | [1][3] |
While the synthesis of this compound and its derivatives has been described in the literature, a significant gap exists regarding its biological function.[4][5] This guide outlines a strategic approach to bridge this knowledge gap through a series of foundational in vitro and in silico studies.
Hypothesis Generation from Structural Analogs
The preliminary investigation into a novel compound's mechanism of action is often guided by the known activities of structurally similar molecules. For this compound, we can draw plausible hypotheses from the broader classes of acetamide and acetophenone derivatives.
-
Acetamide Derivatives: This class of compounds is known for a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects.[6][7][8][9] For instance, some N-phenylacetamide derivatives have shown potential as factor VIIa inhibitors, suggesting a role in anticoagulation.[10] Others have demonstrated anticonvulsant properties through the modulation of neuronal ion channels.[8][11]
-
Acetophenone Derivatives: Natural and synthetic acetophenones exhibit diverse pharmacological properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities.[12]
Based on these observations, we can formulate the following primary hypotheses for the preliminary investigation of this compound:
-
The compound may exhibit cytotoxic effects on cancer cell lines.
-
It could act as an inhibitor of key signaling kinases.
-
It may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
-
It might have antimicrobial activity against common bacterial and fungal strains.
The following sections detail the experimental workflows designed to test these hypotheses.
Proposed Preliminary Studies: A Multi-pronged Approach
A systematic and tiered approach is crucial for efficiently screening the potential biological activities of a novel compound. We propose a series of in vitro assays and in silico modeling to gather initial data on the mechanism of action of this compound.
General Experimental Workflow
The overall workflow for the preliminary assessment is depicted below. This workflow ensures that basic cytotoxicity is assessed before proceeding to more specific mechanistic studies.
Caption: Proposed experimental workflow for preliminary mechanism of action studies.
Cytotoxicity Screening
Rationale: The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations to be used in subsequent assays.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Expected Outcome: This assay will reveal whether this compound exhibits cytotoxic properties and at what concentrations.
Broad-Spectrum Kinase Inhibition Screening
Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases. A broad-spectrum kinase panel provides an unbiased screen to identify potential kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ or similar)
-
Assay Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of several hundred human kinases.
-
Compound Concentration: Submit this compound for screening at two standard concentrations, typically 1 µM and 10 µM.
-
Assay Principle (Time-Resolved FRET):
-
A terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide.
-
A fluorescein-labeled tracer (acceptor) also binds to the antibody.
-
In the absence of kinase inhibition, the substrate is phosphorylated, the antibody binds, and FRET occurs upon excitation.
-
If the compound inhibits the kinase, the substrate is not phosphorylated, the antibody does not bind, and the FRET signal is reduced.
-
-
Data Analysis: The percentage of kinase inhibition relative to a control is calculated. Hits are typically defined as kinases with >50% inhibition at 10 µM.
Expected Outcome: Identification of specific kinases that are inhibited by this compound, which would provide strong leads for further investigation into specific signaling pathways.
Caption: Hypothetical kinase inhibition signaling pathway.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: The structural similarity to some known anti-inflammatory agents warrants an investigation into the potential inhibition of COX-1 and COX-2 enzymes, key mediators of inflammation.
Experimental Protocol: COX Colorimetric Inhibitor Screening Assay
-
Reagents: Utilize a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical).
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Incubation: In a 96-well plate, add buffer, heme, the enzyme (COX-1 or COX-2), and various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Reaction Initiation: Add arachidonic acid to initiate the reaction. Incubate for a specified time at 37°C.
-
Detection: The peroxidase activity of COX is measured colorimetrically. Add a chromogen that produces a colored product in the presence of PGG₂.
-
Data Acquisition: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Expected Outcome: This assay will determine if this compound has anti-inflammatory potential via the COX pathway and whether it is selective for either isoform.
Antimicrobial Susceptibility Testing
Rationale: The acetamide moiety is present in many compounds with antimicrobial properties.[6][7] A basic screen for antibacterial and antifungal activity is therefore a logical preliminary step.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism only) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Outcome: Determination of the MIC value will indicate whether the compound has bacteriostatic/fungistatic or bactericidal/fungicidal activity and its potency.
In Silico Molecular Docking
Rationale: If any of the in vitro screens yield positive hits (e.g., kinase inhibition), molecular docking can be employed to predict the binding mode and affinity of this compound to its putative target.
Workflow:
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use software such as AutoDock Vina or Schrödinger's Glide to dock the ligand into the active site of the target protein.
-
Analysis: Analyze the predicted binding poses, binding energy scores, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
Expected Outcome: A plausible 3D model of the compound-target interaction that can guide future lead optimization and structure-activity relationship (SAR) studies.
Data Interpretation and Future Directions
The preliminary studies outlined above will generate a foundational dataset on the biological activities of this compound.
-
If Cytotoxic: The compound could be further explored as a potential anticancer agent. Follow-up studies would include apoptosis assays, cell cycle analysis, and investigation of the specific cell death pathways.
-
If a Kinase Inhibitor: The identified kinase(s) would become the focus of more detailed mechanistic studies, including IC₅₀ determination, kinase selectivity profiling, and cellular assays to measure the inhibition of downstream signaling.
-
If a COX Inhibitor: Further studies in cellular models of inflammation and in vivo animal models would be warranted to confirm its anti-inflammatory effects.
-
If Antimicrobial: The spectrum of activity would be expanded, and time-kill assays would be performed to distinguish between static and cidal effects.
The integration of these preliminary findings will allow for the formulation of a more refined and specific hypothesis regarding the mechanism of action of this compound, paving the way for more advanced preclinical development.
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N-(4-Acetylphenyl)acetamide: A Strategic Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-(4-Acetylphenyl)acetamide, also known as 4'-acetamidoacetophenone, is a bifunctional aromatic compound that serves as a cornerstone in the synthesis of numerous high-value organic molecules, most notably in the pharmaceutical industry. Its structure, featuring a reactive ketone and a stable amide group at opposite ends of a benzene ring, provides a unique platform for selective chemical transformations. This guide elucidates the strategic utility of this compound, moving beyond simple reaction lists to explain the mechanistic rationale behind its application in key synthetic pathways.
Core Physicochemical & Structural Characteristics
The synthetic utility of a precursor is fundamentally tied to its physical and chemical properties. This compound is a stable, crystalline solid at room temperature, which simplifies its handling, storage, and accurate measurement for reactions. Its key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 2719-21-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 177.20 g/mol | [1] |
| Melting Point | 169 °C | [3] |
| Appearance | Solid | - |
The molecule's two functional groups—the acetyl (ketone) group and the acetamido (amide) group—exhibit distinct reactivities. The ketone is susceptible to nucleophilic attack at the carbonyl carbon and reactions involving the α-protons, while the amide linkage is generally stable but can be hydrolyzed under harsh conditions. This differential reactivity is the cornerstone of its role as a versatile precursor, allowing chemists to selectively target one functional group while leaving the other intact.
Major Synthetic Transformations & Mechanistic Insights
This compound is a pivotal starting material for several critical industrial and laboratory-scale syntheses. The following sections explore the most significant of these transformations, detailing the underlying mechanisms and strategic considerations.
The Hoechst-Celanese Process: Synthesis of Paracetamol (Acetaminophen)
One of the most prominent industrial applications of this compound's chemistry is in the synthesis of Paracetamol (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic.[4][5] The Hoechst-Celanese route exemplifies the strategic manipulation of the ketone functional group through a two-step sequence involving oximation followed by a Beckmann rearrangement.[6][7][8]
Step 1: Oximation
The synthesis begins with the conversion of the acetyl group's ketone into an oxime. This is a standard condensation reaction with hydroxylamine (NH₂OH), where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the acetyl group. Subsequent dehydration yields the corresponding ketoxime.
Step 2: The Beckmann Rearrangement
This is the critical, name-making reaction of the synthesis. The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[9][10][11] The mechanism is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water).[11] This departure is accompanied by a concerted migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group. In this case, the phenyl ring migrates to the nitrogen atom, leading to the expulsion of water and the formation of a nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, the final product, N-(4-hydroxyphenyl)acetamide (Paracetamol), is formed.[6][10]
The choice of an acid catalyst is crucial. While traditional methods used strong mineral acids like sulfuric acid, modern protocols often employ catalysts like trifluoroacetic acid (TFA), which can facilitate the reaction under milder conditions and may be easier to recycle.[7][8]
Caption: Synthesis of Paracetamol via Oximation and Beckmann Rearrangement.
The Willgerodt-Kindler Reaction: Carbon Chain Functionalization
The Willgerodt-Kindler reaction is a powerful, albeit sometimes overlooked, transformation that converts aryl alkyl ketones into thioamides, which can then be hydrolyzed to the corresponding terminal amides or carboxylic acids.[12][13][14] This reaction effectively achieves both oxidation of the alkyl side chain and migration of the carbonyl functional group to the terminal position.[13] For this compound, this provides a pathway to 2-(4-acetamidophenyl)acetamide.
The Kindler modification, which is more commonly used, involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine.[15][16] The mechanism is complex but is understood to proceed through several key stages:
-
Enamine Formation: The ketone first reacts with the secondary amine (morpholine) to form an enamine intermediate.[13][14]
-
Thiation: The enamine, acting as a nucleophile, attacks the electrophilic sulfur.[13]
-
Rearrangement Cascade: A series of rearrangements, potentially involving aziridine intermediates, facilitates the migration of the amine functionality down the carbon chain.[14][16]
-
Thioamide Formation: The final product is a terminal thioamide, in this case, 2-(4-acetamidophenyl)-N-morpholinylthioacetamide.
-
Hydrolysis: The resulting thioamide can be hydrolyzed under acidic or basic conditions to yield the primary amide, 2-(4-acetamidophenyl)acetamide.
This reaction is particularly valuable for extending the carbon framework and introducing a new amide functionality, opening doors to further synthetic modifications.
Caption: Willgerodt-Kindler reaction pathway for this compound.
Multi-step Synthesis: A Gateway to Novel Amines via Hofmann Rearrangement
The true power of this compound as a precursor is realized in multi-step synthetic sequences. The product from the Willgerodt-Kindler reaction, 2-(4-acetamidophenyl)acetamide, contains a terminal primary amide group that is a perfect substrate for the Hofmann rearrangement.
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[17][18][19] The reaction is typically carried out using bromine (or a source of hypobromite) and a strong base like sodium hydroxide.[17][18] The key steps are:
-
N-Bromination: The primary amide is deprotonated by the base and then reacts with bromine to form an N-bromoamide intermediate.[18]
-
Anion Formation: The base abstracts the second, now more acidic, N-H proton to form a bromoamide anion.[18]
-
Rearrangement: In the rate-determining step, the bromoamide anion rearranges. The alkyl group (in this case, the -(CH₂)-(C₆H₄)-NHAc group) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion simultaneously. This forms an isocyanate intermediate.[18][20]
-
Hydrolysis & Decarboxylation: The isocyanate is hydrolyzed by water to an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final primary amine.[18]
By combining the Willgerodt-Kindler and Hofmann reactions, this compound can be converted into N-(4-(aminomethyl)phenyl)acetamide, a valuable building block for pharmaceuticals and other fine chemicals.
Caption: Multi-step synthesis from this compound via Hofmann Rearrangement.
Experimental Protocols
The following protocols are representative methodologies for the key transformations described. They are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)
Part A: Synthesis of N-(4-(1-(hydroxyimino)ethyl)phenyl)acetamide (Oxime)
-
Dissolve 10.0 g of this compound in 100 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, prepare a solution of 6.0 g of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 g of sodium acetate trihydrate in 40 mL of water.
-
Add the hydroxylamine/acetate solution to the flask containing the starting material.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After reflux, cool the reaction mixture in an ice bath. The oxime product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Part B: Beckmann Rearrangement to Paracetamol
-
Carefully add 15 mL of concentrated sulfuric acid to a 100 mL beaker cooled in an ice-salt bath.
-
While stirring, slowly add 5.0 g of the dried oxime from Part A to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a larger beaker. This will cause the crude paracetamol to precipitate.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and allow it to air dry.
-
Recrystallize the crude product from a minimal amount of hot water to obtain purified N-(4-hydroxyphenyl)acetamide.
Protocol 2: Synthesis of 2-(4-acetamidophenyl)thioacetamide via Willgerodt-Kindler Reaction
-
To a 100 mL round-bottom flask, add 8.85 g (50 mmol) of this compound, 2.4 g (75 mmol) of elemental sulfur, and 10 mL (115 mmol) of morpholine.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction is often monitored by TLC for the disappearance of the starting ketone.
-
Maintain reflux for 4-6 hours. The mixture will become dark and viscous.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
The thioamide product often separates as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.
-
The crude product can be purified by column chromatography or recrystallization. For subsequent hydrolysis to the amide, the crude thioamide is often used directly.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic precursor whose value lies in the differential reactivity of its ketone and amide moieties. From the elegant and industrially vital Beckmann rearrangement that produces Paracetamol to the powerful C-C bond-forming and functional group migration capabilities of the Willgerodt-Kindler reaction, this molecule offers a robust platform for synthetic innovation. By understanding the mechanistic principles that govern its transformations, researchers and drug development professionals can continue to leverage this compound to construct complex and valuable molecules with efficiency and precision.
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An In-Depth Technical Guide to the Solubility Profile of N-(4-Acetylphenyl)acetamide
<-3a--22_in-depth_technical_guide_on_the_solubility_profile_of_n-28_4-acetylphenyl_29_acetamide_in_different_solvents_22>
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Acetylphenyl)acetamide, commonly known as acetaminophen or paracetamol, is a widely used active pharmaceutical ingredient (API) with analgesic and antipyretic properties. A thorough understanding of its solubility profile is paramount for successful drug development, from early-stage formulation to manufacturing and ensuring bioavailability.[1][2][3] The solubility of an API dictates its dissolution rate, which in turn significantly influences its absorption and overall therapeutic efficacy. This guide provides a comprehensive overview of the solubility of this compound in various solvent systems, the theoretical principles governing its solubility, robust experimental methodologies for its determination, and the practical implications for pharmaceutical development.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. This compound is a crystalline solid with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[4][5] Its structure, featuring both hydrogen bond donor (amide and hydroxyl groups) and acceptor sites (carbonyl and hydroxyl oxygens), allows for a range of interactions with different solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | [5] |
| Melting Point | 169-172 °C | Varies slightly with polymorphic form |
| pKa | ~9.5 (phenolic hydroxyl group) | |
| LogP (octanol-water) | 0.46 |
It is also crucial to consider the potential for polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct solubilities and dissolution rates, impacting the final drug product's performance.[6][7][8] Therefore, characterization of the solid form used in solubility studies is a critical, self-validating step.[9]
Theoretical Framework of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The ideal solubility of a crystalline solute can be estimated using the van't Hoff equation, which relates solubility to the melting point and enthalpy of fusion of the solute. However, this ideal model assumes that the solute-solvent interactions are identical to the solute-solute and solvent-solvent interactions. In reality, deviations from ideality are common and are accounted for by the activity coefficient of the solute in the solution.
For practical applications in pharmaceutical sciences, especially in mixed solvent systems (cosolvency), various mathematical models are employed to correlate and predict solubility.[10][11] The Jouyban-Acree model is a widely used and accurate model for describing the solubility of drugs in binary and ternary solvent mixtures.[12][13][14][15][16][17][18][19][20][21] It provides a reliable method for predicting solubility with a minimum number of experimental data points, which is highly valuable in formulation development.[12][18]
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[9][22] This method involves agitating an excess amount of the solid drug in the solvent of interest at a constant temperature until equilibrium is reached.[3] The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the drug concentration.
Detailed Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent or solvent mixture. The excess solid is crucial to ensure that a true equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker or water bath. Agitate the samples for a predetermined period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by measuring the concentration at different time points until it remains constant.[9] For this compound, equilibration times of 24 to 72 hours are often reported.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid phase by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step. The use of syringe filters is common, but potential adsorption of the solute onto the filter membrane should be evaluated, especially for poorly soluble compounds.[22]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[22][23] A calibration curve prepared with known concentrations of the drug is used for quantification.
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to confirm its polymorphic form using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[8][9] This step ensures the integrity of the solubility data.
Solubility of this compound in Neat Solvents
The solubility of this compound varies significantly across different neat solvents, reflecting the interplay of polarity and hydrogen bonding interactions. It generally exhibits low solubility in non-polar solvents and higher solubility in polar protic and aprotic solvents.
Table 2: Molar Solubility of this compound in Various Neat Solvents at 25°C (298.15 K)
| Solvent | Molar Solubility (mol/L) | Reference |
| Water | 0.083 | [24] |
| Ethanol | 0.817 | [24] |
| 1-Propanol | 0.612 | [24] |
| 2-Propanol | 0.533 | [24] |
| Propylene Glycol | 1.14 | [25] |
| Ethyl Acetate | Partially Soluble | [26] |
| N,N-Dimethylformamide (DMF) | High | [27] |
| Dimethyl Sulfoxide (DMSO) | High | [27] |
Note: Solubility values can vary slightly between different studies due to experimental conditions and analytical methods.
The data clearly indicates that this compound is more soluble in organic solvents like alcohols and glycols compared to water.[27] This is attributed to the favorable interactions between the drug molecule and the organic solvents.
Solubility of this compound in Binary Solvent Systems
In pharmaceutical formulations, binary solvent systems, particularly water-cosolvent mixtures, are frequently used to enhance the solubility of poorly water-soluble drugs.[10] The addition of a cosolvent, such as ethanol or propylene glycol, to water can significantly increase the solubility of this compound.[28] This phenomenon, known as cosolvency, is a key strategy in the formulation of liquid dosage forms.
Water-Ethanol Mixtures
The solubility of this compound in water-ethanol mixtures generally increases with an increasing proportion of ethanol.[13][15][16][29] This is a classic example of cosolvency where the addition of a less polar solvent (ethanol) to a polar solvent (water) reduces the overall polarity of the solvent system, making it more favorable for dissolving a less polar solute.
Water-Propylene Glycol Mixtures
Similar to ethanol, propylene glycol is an effective cosolvent for this compound.[13][25][30] The solubility of the drug increases as the concentration of propylene glycol in the aqueous mixture increases.[25][31]
Ternary Solvent Systems
The solubility of this compound has also been investigated in ternary solvent systems, such as water-ethanol-propylene glycol and water-ethanol-glycerol mixtures.[13][14][15][16][28][29] These studies provide valuable data for the development of more complex liquid formulations. For instance, in water + ethanol + glycerol mixtures, the maximum solubility was observed in a mixture with a high proportion of ethanol (0.1:0.8:0.1 v/v of water + ethanol + glycerol).[28]
Thermodynamic Modeling of Solubility
As mentioned earlier, the Jouyban-Acree model is a powerful tool for correlating and predicting the solubility of this compound in mixed solvent systems.[12][13][14][15][16][17][18][19][20][21] The model can be trained with a limited set of experimental data to predict solubility over a wide range of solvent compositions and temperatures.[18] This predictive capability is highly beneficial in reducing the experimental workload during formulation development. The mean percentage deviation (MPD) is often used to evaluate the accuracy of the model's predictions.[12][13][14][18][29]
Practical Implications in Drug Development
A comprehensive understanding of the solubility profile of this compound is critical for various aspects of drug development:
-
Formulation Design: Solubility data guides the selection of appropriate solvents and excipients for developing stable and effective dosage forms, such as oral solutions, suspensions, and parenteral formulations.[2]
-
Crystallization Process: Solubility data is essential for designing and optimizing crystallization processes to control particle size, morphology, and polymorphic form, all of which can impact bioavailability.
-
Biopharmaceutical Classification System (BCS): The aqueous solubility of an API is a key parameter in the BCS, which helps to predict the in vivo performance of a drug product and can be used to support biowaiver requests.[3]
-
Preclinical and Clinical Studies: Understanding the solubility limitations of a drug is crucial for designing relevant in vitro dissolution studies and for interpreting bioavailability and bioequivalence data.[1]
Conclusion
The solubility of this compound is a multifaceted property influenced by its physicochemical characteristics and the nature of the solvent system. This in-depth guide has provided a comprehensive overview of its solubility in neat and binary solvents, a robust experimental protocol for its determination, and the theoretical models used for its prediction. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is indispensable for the successful development of safe, effective, and high-quality pharmaceutical products containing this compound. The application of reliable experimental methods like the shake-flask technique, coupled with the predictive power of thermodynamic models such as the Jouyban-Acree model, provides a strong foundation for informed decision-making throughout the drug development lifecycle.
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A Theoretical Deep Dive into the Molecular Architecture of N-(4-Acetylphenyl)acetamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Acetylphenyl)acetamide, also known as 4'-acetamidoacetophenone, is a molecule of significant interest in medicinal chemistry, sharing structural motifs with widely used analgesics. Understanding its three-dimensional structure, electronic properties, and reactive behavior at a quantum level is paramount for elucidating its mechanism of action and designing novel derivatives with enhanced therapeutic profiles. This technical guide provides a comprehensive framework for the theoretical investigation of the this compound molecular structure. We will explore the application of robust computational methodologies, primarily Density Functional Theory (DFT), to predict its geometric parameters, vibrational frequencies, and electronic characteristics. The theoretical findings will be contextualized with available experimental data to ensure scientific integrity and provide a validated model of the molecule's behavior. This guide is intended to be a practical resource, detailing not just the "what" but the "why" of the computational choices, thereby empowering researchers to conduct similar in-depth analyses.
Introduction: The Significance of this compound
This compound (C₁₀H₁₁NO₂) is a chemical entity that features a central phenyl ring para-substituted with an acetamido group and an acetyl group.[1] This structure is notably similar to paracetamol (acetaminophen), with the key difference being the substitution of a hydroxyl group with an acetyl group. This seemingly minor alteration can significantly influence the molecule's physicochemical properties, metabolic pathways, and biological activity.
Theoretical studies on such molecules provide invaluable insights that are often difficult or impossible to obtain through experimental means alone. By employing computational chemistry, we can:
-
Determine the most stable three-dimensional conformation of the molecule in the gaseous phase.
-
Predict its geometric parameters, such as bond lengths and angles, with high accuracy.
-
Simulate its vibrational spectra (Infrared and Raman) to aid in the interpretation of experimental data.
-
Investigate its electronic properties, including the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.
This guide will walk through the process of conducting a thorough theoretical analysis of this compound, establishing a robust computational protocol that can be adapted for the study of other related compounds.
Foundational Knowledge: Chemical Identity
Before delving into theoretical studies, it is crucial to establish the fundamental properties of the molecule under investigation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | |
| CAS Number | 2719-21-3 | [1] |
| Synonyms | 4'-Acetamidoacetophenone, 4'-Acetylacetanilide, p-Acetylaminoacetophenone | [1] |
The Computational Workflow: A Self-Validating System
The integrity of any theoretical study hinges on a well-defined and validated computational workflow. The following diagram illustrates the logical progression of our investigation, from initial structure preparation to the analysis of key molecular properties.
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Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-(4-Acetylphenyl)acetamide
This guide provides a comprehensive technical analysis of the crystal structure of N-(4-Acetylphenyl)acetamide, a molecule of significant interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, crystal growth, and in-depth structural characterization of this compound. Our approach is rooted in field-proven insights, emphasizing the rationale behind experimental choices to ensure both scientific rigor and practical applicability.
Introduction: The Significance of this compound
This compound, also known as 4'-acetamidoacetophenone, is a para-substituted aromatic compound featuring both an acetamido and an acetyl group.[1] This molecular architecture makes it a valuable building block in organic synthesis and a subject of interest for studying intermolecular interactions in the solid state. Understanding its crystal structure is paramount for controlling its physicochemical properties, such as solubility, dissolution rate, and stability, which are critical parameters in drug development and materials engineering. This guide will provide a holistic analysis, from the synthesis of the material to the intricate details of its three-dimensional crystalline arrangement.
Synthesis and Crystallization: From Molecule to Single Crystal
A robust and reproducible synthesis is the foundation of any crystallographic study. For this compound, a common and efficient synthetic route involves the acetylation of 4-aminoacetophenone.
Synthesis Protocol
This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the desired product's high purity.
Materials:
-
4-aminoacetophenone
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminoacetophenone in a minimal amount of glacial acetic acid. If the starting material is sufficiently soluble in acetic anhydride, the acetic acid can be omitted.
-
Acetylation: While stirring the solution, slowly add 1.1 equivalents of acetic anhydride dropwise. The reaction is exothermic, and the temperature should be monitored. The reaction can be performed at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), using a suitable solvent system (e.g., ethyl acetate/hexane mixture) to observe the disappearance of the starting material and the appearance of the product spot.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound and also hydrolyze any excess acetic anhydride.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral to remove any residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove residual water.
Recrystallization for Single Crystal Growth
The quality of the single crystal is paramount for successful X-ray diffraction analysis. Slow evaporation is a reliable method for growing high-quality single crystals of this compound.
Protocol:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Dissolve the crude, dried product in a minimum amount of hot ethanol to create a saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Growth: Cover the beaker or flask containing the hot, saturated solution with a piece of parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Incubation: Leave the solution undisturbed at room temperature. Over several days, as the solvent slowly evaporates, well-formed single crystals of this compound should appear.
-
Isolation: Carefully isolate the best-looking, well-defined crystals for X-ray diffraction analysis.
Crystal Structure Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][4]
Experimental Workflow
The following outlines a generalized yet comprehensive workflow for the SCXRD analysis of an organic molecule like this compound.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for this compound
The crystallographic data for this compound has been deposited in the Crystallography Open Database (COD).[1]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Formula Weight | 177.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| a (Å) | 7.5138 |
| b (Å) | 9.3146 |
| c (Å) | 12.8999 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 902.5 |
| Z | 4 |
Data obtained from the Crystallography Open Database (COD ID: 1520433).[1]
Molecular and Supramolecular Structure Analysis
The crystal structure reveals not only the geometry of the individual molecule but also how these molecules pack together in the solid state, which is governed by intermolecular interactions.
Molecular Conformation
The this compound molecule is largely planar, with the acetamido and acetyl groups lying in or close to the plane of the benzene ring. This planarity is influenced by the delocalization of electrons across the aromatic system and the amide and ketone functionalities.
Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in the crystal lattice is primarily dictated by hydrogen bonding and other weaker interactions. The presence of both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen atoms of both the amide and acetyl groups) facilitates the formation of a robust hydrogen-bonding network.
These interactions are crucial in defining the overall stability and physical properties of the crystalline material. The study of intermolecular interactions in similar acetanilide structures often reveals the presence of N-H···O hydrogen bonds, which can lead to the formation of chains or sheets.[5][6]
Caption: Key intermolecular interactions in the crystal packing of this compound.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[1][7][8][9] By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close contact between molecules. For this compound, the Hirshfeld surface analysis is expected to highlight the dominant role of N-H···O hydrogen bonds, appearing as distinct red regions on the d_norm surface. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Spectroscopic and Thermal Characterization
A multi-technique approach is essential for a thorough characterization of the synthesized material, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound in solution.[10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The aromatic protons will likely appear as a set of doublets, characteristic of a para-substituted benzene ring. The chemical shifts of the protons ortho to the electron-withdrawing acetyl group will be further downfield compared to those ortho to the electron-donating acetamido group. The N-H proton will typically appear as a broad singlet. The two methyl groups will each give a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule. The carbonyl carbons of the acetyl and acetamido groups will be observed at the downfield end of the spectrum. The aromatic carbons will appear in the characteristic aromatic region, with their chemical shifts influenced by the nature of the substituents.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to the chemical environment and intermolecular interactions in the solid state.[13][14][15]
-
FTIR Spectroscopy: Key characteristic peaks in the FTIR spectrum of this compound include the N-H stretching vibration (typically around 3300 cm⁻¹), the C=O stretching vibrations of the amide and ketone (in the range of 1650-1700 cm⁻¹), and the C-N stretching and N-H bending vibrations of the amide group.
-
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing vibrations of non-polar bonds.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the material, such as its melting point and thermal stability.[16][17][18][19][20]
-
DSC: The DSC thermogram of a pure, crystalline sample of this compound will show a sharp endothermic peak corresponding to its melting point. The enthalpy of fusion can also be determined from the area of this peak.
-
TGA: The TGA curve will show the mass of the sample as a function of temperature. For this compound, it is expected to be thermally stable up to a certain temperature, after which a loss of mass will be observed due to decomposition.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound, from its synthesis and crystallization to its detailed structural and spectroscopic characterization. The orthorhombic crystal structure, governed by a network of N-H···O hydrogen bonds, dictates its solid-state properties. The methodologies and analytical techniques described herein represent a robust framework for the characterization of this and other related pharmaceutical and materials science compounds. A thorough understanding of the crystalline state, as detailed in this guide, is a critical component of rational drug design and the development of new materials with tailored functionalities.
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An In-depth Technical Guide to the Physicochemical Properties of 4'-Acetamidoacetophenone
Introduction: Contextualizing 4'-Acetamidoacetophenone in Pharmaceutical Development
4'-Acetamidoacetophenone, also known by its IUPAC name N-(4-acetylphenyl)acetamide, is an organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a para-substituted benzene ring with both an acetyl group and an acetamido group, makes it a valuable intermediate and a structural motif in the design of novel therapeutic agents. The interplay between the electron-withdrawing acetyl moiety and the electron-donating acetamido group governs its chemical reactivity, solubility, and potential for biological interactions.
A comprehensive understanding of the physicochemical properties of a compound like 4'-acetamidoacetophenone is not merely an academic exercise; it is the foundational bedrock upon which successful drug development is built. These parameters dictate every stage of the pharmaceutical pipeline, from formulation and dosage form design to absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an in-depth analysis of these core properties, synthesizes available data with field-proven experimental protocols, and offers expert interpretation to empower researchers in their work.
Core Molecular and Physical Properties
The fundamental identity and physical state of a compound are the first parameters established in any characterization workflow. These properties are critical for identification, purity assessment, and handling.
Chemical Identity
Physical State and Thermal Properties
4'-Acetamidoacetophenone is typically supplied as a white to beige or light brown crystalline powder.[5] Its thermal behavior is a key indicator of purity and solid-state stability.
| Property | Value | Significance in Drug Development |
| Appearance | White to orange/brown crystalline powder | Impacts formulation, handling, and initial purity assessment. |
| Melting Point | 166 - 170 °C[1] | A sharp melting range is a primary indicator of purity. It is critical for manufacturing processes like hot-melt extrusion and assessing solid-form stability. |
| Boiling Point | 390.3 ± 25.0 °C (Predicted)[4] | Indicates thermal stability at elevated temperatures, though the compound is more likely to decompose before boiling under atmospheric pressure. |
Thermal Analysis Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
Causality: While the capillary tube method provides a melting range, Differential Scanning Calorimetry (DSC) is the authoritative technique.[6][7] It offers superior accuracy and yields additional thermodynamic data, such as the enthalpy of fusion, which is invaluable for polymorphism screening and pre-formulation studies.[6][7] A sharp, single endotherm on the DSC thermogram is a robust confirmation of a highly pure, single crystalline form.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 4'-acetamidoacetophenone into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Reference: Prepare an empty, sealed aluminum pan as the reference.
-
Analysis Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a baseline temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, under an inert nitrogen purge (50 mL/min).
-
Continue heating to a temperature well above the expected melt (e.g., 200 °C).
-
-
Data Interpretation: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm corresponds to the enthalpy of fusion.
Solubility and Partitioning Behavior
The ability of a compound to dissolve in aqueous and organic media is a critical determinant of its bioavailability and formulation possibilities. The octanol-water partition coefficient (LogP) is the primary metric for predicting a drug's lipophilicity and its ability to cross biological membranes.
| Property | Value (Predicted) | Significance in Drug Development |
| LogP (Octanol/Water) | 1.24 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. A LogP in this range is often favorable for oral absorption. |
| Water Solubility | log₁₀WS = -2.52 (mol/L) | Corresponds to a predicted water solubility of approximately 530 mg/L. This suggests the compound is sparingly soluble in water, which may necessitate formulation strategies like particle size reduction or the use of solubilizing excipients. |
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[8] It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility at a given temperature, which is essential for accurate biopharmaceutical modeling.
Methodology:
-
Preparation: Add an excess amount of solid 4'-acetamidoacetophenone to several vials containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The excess solid is crucial to ensure equilibrium is reached with the solid phase present.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.[9][10]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, centrifuge the sample and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[11]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Calibration: Prepare a standard curve of the compound with known concentrations to ensure accurate quantification of the filtrate sample.
Ionization Properties (pKa)
The pKa of a molecule dictates its ionization state at different physiological pH values, which profoundly affects its solubility, absorption, and interaction with biological targets.
-
Predicted pKa: 14.59 ± 0.70[4]
Interpretation: The acetamido group (N-H) is very weakly acidic, with a high predicted pKa. This indicates that 4'-acetamidoacetophenone will exist almost exclusively as a neutral molecule under all relevant physiological conditions (pH 1-8). This neutrality is consistent with its moderate LogP and has significant implications for its transport across cellular membranes via passive diffusion.
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly precise and reliable method for experimentally determining pKa values.[5][12] It relies on monitoring pH changes as a function of added titrant, allowing for the direct observation of ionization events.
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[5]
-
Sample Preparation: Dissolve an accurately weighed amount of 4'-acetamidoacetophenone in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[5][12] Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode.
-
Data Analysis: Since the amide proton is extremely weakly acidic, a direct titration might be challenging. The focus would be to confirm the absence of any ionizable groups within the physiological pH range. A titration would be performed with a standardized strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) across a wide pH range (e.g., 2-12). The absence of a buffering region (inflection point) in the titration curve within this range would experimentally confirm the compound's non-ionizable nature under physiological conditions.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they serve as the ultimate confirmation of identity and purity.
UV-Visible Spectroscopy
-
λmax: 284 nm (in Chloroform)[4] Interpretation: This absorption maximum is characteristic of the extended π-conjugated system of the substituted benzene ring. This property is the basis for quantification using HPLC-UV detection.
Infrared (IR) Spectroscopy
While a specific public spectrum is not available, the expected characteristic absorption bands for this compound can be predicted with high confidence based on its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| ~3300 | N-H (Amide) | Stretching | Medium, sharp peak |
| ~3100-3000 | C-H (Aromatic) | Stretching | Weak to medium peaks |
| ~2950-2850 | C-H (Methyl) | Stretching | Weak peaks |
| ~1680 | C=O (Ketone) | Stretching | Strong, sharp peak |
| ~1665 | C=O (Amide I) | Stretching | Strong, sharp peak |
| ~1600, ~1500 | C=C (Aromatic) | Stretching | Medium peaks |
| ~1550 | N-H Bend (Amide II) | Bending | Medium peak |
| ~840 | C-H (Aromatic) | Out-of-plane bend | Strong peak (indicative of 1,4-disubstitution) |
Causality: The two carbonyl groups (ketone and amide) are expected to have distinct, strong stretching vibrations. The ketone C=O is typically at a higher wavenumber than the amide C=O due to the resonance effect in the amide bond. The strong peak around 840 cm⁻¹ is a highly diagnostic signal for para-substitution on a benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.
Expected ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):
-
~2.2 ppm (Singlet, 3H): Protons of the acetamido methyl group (-NHCO-CH₃ ).
-
~2.6 ppm (Singlet, 3H): Protons of the acetyl methyl group (-CO-CH₃ ).
-
~7.6 ppm (Doublet, 2H): Aromatic protons ortho to the acetamido group.
-
~7.9 ppm (Doublet, 2H): Aromatic protons ortho to the acetyl group.
-
~8.0 ppm (Broad Singlet, 1H): The amide proton (-NH -). This peak may be broad and its chemical shift is highly dependent on solvent and concentration.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~25 ppm: Acetamido methyl carbon (-NHCO-C H₃).
-
~27 ppm: Acetyl methyl carbon (-C OCH₃).
-
~118-120 ppm: Aromatic carbons ortho to the acetamido group.
-
~130-131 ppm: Aromatic carbons ortho to the acetyl group.
-
~132-134 ppm: Aromatic carbon bearing the acetyl group (ipso-carbon).
-
~142-144 ppm: Aromatic carbon bearing the acetamido group (ipso-carbon).
-
~169 ppm: Amide carbonyl carbon.
-
~197 ppm: Ketone carbonyl carbon.
Interpretation: The aromatic region of the ¹H NMR spectrum is expected to show a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons at ~7.9 ppm is due to the strong deshielding effect of the electron-withdrawing acetyl group.
Chemical Synthesis and Stability
Synthetic Workflow
A common and efficient synthesis of 4'-acetamidoacetophenone involves the acetylation of the commercially available precursor, 4-aminoacetophenone.
Caption: Synthetic workflow for 4'-acetamidoacetophenone.
Protocol:
-
To a flask containing 250 mL of dry pyridine, add 50 g (0.37 mol) of 4-aminoacetophenone.
-
With stirring, add 39.6 g of acetic anhydride.
-
Continue stirring at room temperature for approximately 1.5 hours, during which a thick white suspension will form.
-
Collect the solid product by filtration.
-
Dry the collected solid under vacuum to yield the final product, 4'-acetamidoacetophenone.
Chemical Stability Profile
A compound's stability under various environmental conditions (pH, temperature, light) is crucial for determining its shelf-life and potential degradation products.
-
Hydrolytic Stability: The most probable degradation pathway for this molecule is the hydrolysis of the amide bond. This reaction is typically slow at neutral pH but can be accelerated under strongly acidic or basic conditions, yielding 4-aminoacetophenone and acetic acid. Stability studies should therefore focus on evaluating the rate of hydrolysis across a range of pH values (e.g., pH 2, 7.4, and 9) at controlled temperatures.
-
Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions. However, thermal decomposition at elevated temperatures can lead to the release of irritating vapors and hazardous combustion products, including nitrogen oxides (NOx) and carbon monoxide (CO).[5]
-
Photostability: The conjugated aromatic system can absorb UV radiation, potentially leading to photodegradation. Photostability testing according to ICH guidelines is recommended for drug candidates.
Integrated Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new batch of 4'-acetamidoacetophenone, ensuring its identity, purity, and key properties are well-defined before proceeding with further development.
Caption: Integrated workflow for physicochemical characterization.
Conclusion
This technical guide has synthesized the critical physicochemical properties of 4'-acetamidoacetophenone, grounding predicted data with established, field-proven experimental protocols. The compound presents as a stable, crystalline solid with moderate lipophilicity and low aqueous solubility. Its non-ionizable nature under physiological conditions simplifies ADME modeling. The provided spectroscopic data and interpretations serve as a reliable reference for identity confirmation. By understanding and applying the methodologies described herein, researchers and drug development professionals can confidently characterize this versatile molecule, enabling its effective use in the synthesis and development of next-generation pharmaceutical agents.
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Synthesis of N-(4-acetylphenyl)acetamide via Friedel-Crafts acylation
An In-Depth Technical Guide to the Synthesis of N-(4-acetylphenyl)acetamide via Friedel-Crafts Acylation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in aromatic chemistry, enabling the synthesis of valuable aryl ketones. This guide provides a comprehensive technical overview of the synthesis of this compound from acetanilide, a classic yet illustrative example of this reaction's application. We will delve into the underlying mechanistic principles, provide a detailed, field-tested experimental protocol, and discuss methods for purification, characterization, and troubleshooting. This document is intended to serve as a practical resource for professionals in organic synthesis and medicinal chemistry, offering insights into the causal relationships behind procedural choices and ensuring a robust and reproducible methodology.
Introduction: Strategic Importance of this compound
This compound, also known as 4'-acetamidoacetophenone, is a key synthetic intermediate in the pharmaceutical industry. Its structure, featuring a para-substituted acetophenone core, makes it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as an intermediate in some synthetic routes to N-(4-hydroxyphenyl)acetamide, globally recognized as paracetamol or acetaminophen, one of the most widely used over-the-counter analgesic and antipyretic agents.[1][2]
The synthesis of this intermediate is most effectively achieved through the Friedel-Crafts acylation of acetanilide. This electrophilic aromatic substitution reaction, first reported by Charles Friedel and James Crafts in 1877, provides a direct and efficient method for introducing an acyl group onto an aromatic ring.[3] Understanding the nuances of this reaction is fundamental for chemists aiming to scale up production or develop novel analogues for drug discovery pipelines.
Mechanistic Deep Dive: The Chemistry of Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The success of the reaction hinges on the generation of a potent electrophile, the acylium ion, which is reactive enough to overcome the aromatic stability of the benzene ring.
Generation of the Acylium Ion Electrophile
The reaction is initiated by the interaction between an acylating agent (typically an acyl chloride or acid anhydride) and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage.[3] This generates a highly reactive, resonance-stabilized acylium ion.[4][6]
Acyl Chloride + AlCl₃ ⇌ [R-C=O]⁺ (Acylium Ion) + [AlCl₄]⁻
This acylium ion is the key electrophilic species that attacks the aromatic ring.
The Role of the Substrate: Acetanilide
Acetanilide is an activated aromatic ring. The acetamido (-NHCOCH₃) group is an electron-donating group (via resonance) and thus directs incoming electrophiles to the ortho and para positions. While the amine itself is a powerful activator, a free aniline would act as a Lewis base and coordinate with the AlCl₃ catalyst, deactivating the ring towards the desired acylation.[7] The N-acetyl group serves as a protecting group, moderating the amine's basicity while still activating the ring for EAS.
Due to significant steric hindrance from the bulky acetamido group, the acylation occurs predominantly at the sterically more accessible para position, leading to the desired this compound as the major product.
Electrophilic Attack and Restoration of Aromaticity
The electron-rich π system of the acetanilide ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored when a weak base, such as [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group.[8]
A critical distinction of Friedel-Crafts acylation compared to its alkylation counterpart is the avoidance of polysubstitution. The newly introduced acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation reactions.[9]
Catalyst Stoichiometry: Why Catalytic Amounts are Insufficient
In contrast to many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, and often a slight excess, of the Lewis acid catalyst.[8] This is because the carbonyl oxygen of the resulting aryl ketone product is a Lewis base and forms a stable complex with the AlCl₃.[8][9] This complexation deactivates the catalyst, preventing it from participating in further acylium ion generation. An aqueous workup is required at the end of the reaction to hydrolyze this complex and liberate the final product.
Diagram: Reaction Mechanism
Caption: Mechanism of Friedel-Crafts acylation of acetanilide.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Reagent Data and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Acetanilide | C₈H₉NO | 135.16 | 0.050 | 1.0 | 6.76 g |
| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 0.110 | 2.2 | 14.67 g |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.055 | 1.1 | 4.32 g (3.9 mL) |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | ~75 mL |
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It will react with atmospheric moisture and moisture on the skin to produce HCl gas.[10][11] Handle rapidly in a fume hood, wearing gloves and safety goggles.
-
Acetyl Chloride: Corrosive, a lachrymator (tear-inducing), and moisture-sensitive.[11] Must be handled exclusively in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.[11] All handling must occur within a fume hood.
-
Reaction Hazards: The reaction is exothermic and generates HCl gas.[11] Ensure the setup is vented properly and that additions are performed slowly to control the temperature.
Step-by-Step Methodology
-
Glassware Preparation: Ensure all glassware (a 250 mL round-bottom flask, a 125 mL addition funnel, and a reflux condenser) is thoroughly dried in an oven and assembled while hot, or flame-dried under a stream of nitrogen. Equip the top of the condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture.[10]
-
Reaction Setup: In a fume hood, add anhydrous aluminum chloride (14.67 g) and 50 mL of anhydrous dichloromethane to the 250 mL round-bottom flask equipped with a magnetic stir bar.[10]
-
Cooling: Immerse the flask in an ice/water bath and stir the suspension to cool it to 0-5 °C.[11]
-
Electrophile Generation: Add acetyl chloride (3.9 mL) to the addition funnel. Add the acetyl chloride dropwise to the stirred AlCl₃ suspension over 15 minutes.[12] The reaction is exothermic; maintain the temperature below 10 °C.
-
Substrate Addition: Dissolve acetanilide (6.76 g) in 25 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel (no need to clean it after the acetyl chloride). Add the acetanilide solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.[10]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl, stirring vigorously.[10][11] This process is highly exothermic and will liberate HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.[10]
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.[10]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent by gravity filtration, and remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Purification and Spectroscopic Characterization
Purification by Recrystallization
The crude product can be effectively purified by recrystallization.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Collect the pure, crystalline product by vacuum filtration, washing with a small amount of cold ethanol/water. Air dry the crystals.
Product Characterization Data
| Analysis Method | Expected Results for this compound |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 168-172 °C |
| FTIR (cm⁻¹) | ~3300 (N-H stretch, amide), ~1680 (C=O stretch, ketone), ~1660 (C=O stretch, amide I), ~1530 (N-H bend, amide II) |
| ¹H NMR (CDCl₃, δ) | ~9.9 (s, 1H, N-H), 7.9 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 2.6 (s, 3H, -COCH₃), 2.2 (s, 3H, -NHCOCH₃) |
| ¹³C NMR (CDCl₃, δ) | ~197 (ketone C=O), ~168 (amide C=O), ~143 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~119 (Ar-CH), ~26 (ketone CH₃), ~25 (amide CH₃) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware.[12]2. Inactive AlCl₃ (old or exposed to air).[12]3. Insufficient amount of AlCl₃. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents.[12]2. Use a fresh, unopened bottle of anhydrous AlCl₃.3. Use at least 2.2 equivalents of AlCl₃ to account for complexation with substrate and product. |
| Formation of Dark, Tarry Side Products | 1. Reaction temperature was too high. 2. Rate of addition was too fast. | 1. Maintain temperature control with an efficient ice bath during all additions.[12]2. Ensure slow, dropwise addition of both acetyl chloride and the acetanilide solution. |
| Product is Oily or Difficult to Crystallize | 1. Presence of unreacted starting material or impurities.2. Incomplete quenching/work-up. | 1. Ensure the reaction has gone to completion via TLC. Purify carefully via recrystallization or column chromatography.2. Stir vigorously during the quench on ice/HCl to ensure all aluminum complexes are fully hydrolyzed. |
Conclusion
The Friedel-Crafts acylation of acetanilide is a robust and reliable method for synthesizing this compound. By understanding the underlying reaction mechanism, adhering to strict anhydrous conditions, and carefully controlling reaction parameters such as temperature and stoichiometry, researchers can achieve high yields of this valuable pharmaceutical intermediate. The protocol and insights provided herein serve as a comprehensive guide for laboratory synthesis, emphasizing the principles of safety, efficiency, and scientific integrity essential for professionals in the chemical and pharmaceutical sciences.
References
- sathee jee. Friedel Crafts Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Unknown. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Wikipedia. Friedel–Crafts reaction.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- University of Michigan. Experiment 1: Friedel-Crafts Acylation.
- BenchChem. Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
- Unknown. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
- Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
- BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- Epistemeo. (2012). Synthesis of Paracetamol (acetaminophen). A chemistry tutorial. YouTube.
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. m.youtube.com [m.youtube.com]
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- 4. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. websites.umich.edu [websites.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Laboratory Synthesis of N-(4-Acetylphenyl)acetamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-acetylphenyl)acetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the N-acetylation of 4-aminoacetophenone using acetic anhydride. This guide is designed for researchers and professionals in chemical and pharmaceutical development, offering a detailed methodology that emphasizes mechanistic understanding, safety, and robust product validation. The protocol covers the reaction setup, purification via recrystallization, and characterization by melting point determination and spectroscopic analysis.
Introduction and Scientific Principle
This compound, also known as 4'-acetamidoacetophenone, is a disubstituted benzene derivative featuring both an acetamido and an acetyl group in a para configuration. Its structure makes it a useful building block in the synthesis of more complex molecules, including various pharmaceutical agents.
The synthesis detailed herein is a classic example of nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of the primary amine in 4-aminoacetophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer results in the formation of the stable amide product, this compound, and acetic acid as a byproduct. The reaction is typically straightforward and high-yielding, making it an excellent procedure for laboratory settings.
Reagents and Laboratory Equipment
Reagents & Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier Example |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | Reagent Grade | VWR |
| Deionized Water | H₂O | 18.02 | Type II | Millipore |
Laboratory Equipment
-
125 mL Erlenmeyer flask
-
50 mL beaker
-
10 mL and 50 mL graduated cylinders
-
Magnetic stirrer and stir bar
-
Hot plate
-
Steam bath or water bath
-
Buchner funnel and filter flask assembly
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass stirring rod
-
Spatulas and weighing paper
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
Experimental Protocol: Synthesis and Purification
This protocol is designed for a ~1.5 gram scale synthesis. All operations involving acetic anhydride must be performed in a certified chemical fume hood.[1][2]
Part A: Synthesis of Crude this compound
-
Reactant Preparation: Weigh 1.50 g (11.1 mmol) of 4-aminoacetophenone and place it into a 125 mL Erlenmeyer flask.
-
Dissolution: Add 4.5 mL of glacial acetic acid to the flask. Gently warm the mixture on a hot plate or steam bath while stirring until all the 4-aminoacetophenone has dissolved completely.
-
Acetylation Reaction: In the fume hood, carefully measure 2.0 mL (~2.16 g, 21.2 mmol) of acetic anhydride using a graduated cylinder. Add the acetic anhydride dropwise to the warm 4-aminoacetophenone solution while continuously stirring.
-
Expert Insight: Acetic anhydride is used in excess to ensure the complete conversion of the starting amine. The reaction is exothermic; a controlled, dropwise addition prevents overheating and potential side reactions.
-
-
Reaction Completion & Cooling: After the addition is complete, allow the reaction mixture to stir for an additional 10-15 minutes. Then, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Once at room temperature, slowly add 20 mL of ice-cold deionized water to the reaction mixture with vigorous stirring. This step hydrolyzes any remaining acetic anhydride and precipitates the crude product.
-
Trustworthiness Check: The insolubility of the amide product in the aqueous acetic acid solution drives its precipitation. Cooling the mixture in an ice bath for 15-20 minutes after water addition will maximize the recovery of the crude solid.
-
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid in the funnel with two portions of 10 mL of cold deionized water to remove acetic acid and other water-soluble impurities.
-
Drying: Press the crude product as dry as possible on the filter paper. Then, transfer the solid to a pre-weighed watch glass and dry it in an oven at a moderate temperature (e.g., 80-90 °C) until a constant weight is achieved. Weigh the crude product and calculate the crude yield.
Part B: Purification by Recrystallization
-
Solvent Selection: A binary solvent system of ethanol and water is effective for recrystallizing this compound.[3]
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~10-15 mL) and heat the mixture on a hot plate or steam bath with stirring until the solid dissolves completely.
-
Expert Insight: Using the minimum volume of hot solvent is crucial for maximizing the yield upon recrystallization. If the solid does not dissolve, add more hot ethanol in small increments.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution briefly and then perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 20 minutes to complete the crystallization process.
-
Collection of Pure Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Final Drying: Dry the purified crystals on a watch glass, weigh them, and calculate the percent yield.
Product Characterization and Validation
Physical Appearance
The purified product should be a white to off-white crystalline solid.
Melting Point Determination
Determine the melting point of the dried, purified product. The literature value for the melting point of this compound is in the range of 164-167 °C. A sharp melting point within this range is a strong indicator of purity.
Spectroscopic Analysis
To confirm the chemical structure, the product should be analyzed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopic Data for this compound [4][5] | | :--- | :--- | | FTIR (KBr, cm⁻¹) | Assignment | | ~3300 | N-H stretch (amide) | | ~3050 | Aromatic C-H stretch | | ~1670 | C=O stretch (ketone) | | ~1660 | C=O stretch (amide I band) | | ~1590 | Aromatic C=C stretch | | ~1530 | N-H bend (amide II band) | | ¹H NMR (DMSO-d₆, δ ppm) | Assignment | | ~10.25 (s, 1H) | -NH- proton (amide) | | ~7.90 (d, 2H) | Aromatic protons ortho to acetyl group | | ~7.70 (d, 2H) | Aromatic protons ortho to acetamido group | | ~2.50 (s, 3H) | -COCH₃ protons (ketone) | | ~2.08 (s, 3H) | -NHCOCH₃ protons (amide) |
Quantitative Data and Yield Calculation
| Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
| 4-Aminoacetophenone | 135.16 | 1.50 g | 11.1 | 1.0 |
| Acetic Anhydride | 102.09 | 2.0 mL (2.16 g) | 21.2 | 1.9 |
| Product | ||||
| This compound | 177.20 | Theoretical: 1.97 g | 11.1 | - |
-
Theoretical Yield: (Moles of limiting reactant) x (M.W. of product) = 0.0111 mol x 177.20 g/mol = 1.97 g
-
Percent Yield: (Actual yield / Theoretical yield) x 100%
Workflow Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Purification and Analysis Workflow
Caption: Workflow for purification and characterization of the final product.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves.[2]
-
Acetic Anhydride: This substance is corrosive, a lachrymator, and reacts exothermically with water. It causes severe skin burns and eye damage and its vapor is harmful if inhaled.[6] All handling must be conducted within a certified chemical fume hood.[1] Keep away from water and ignition sources.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care in a well-ventilated area or fume hood.
-
Spills: In case of a small spill of acetic anhydride or acetic acid inside a fume hood, neutralize with sodium bicarbonate and absorb with an inert material like sand or vermiculite.[2]
-
Waste Disposal: All organic liquid waste, including the filtrate from the reaction and recrystallization, should be collected in a designated halogen-free organic waste container. Solid chemical waste should be disposed of in a separate, designated container. Follow all local and institutional guidelines for chemical waste disposal.
References
- CPAChem.
- Google Patents.
- Quora.What safety precautions should you take when working with acetic anhydride?[Link]
- IsoLab, University of Washington.Acetic Anhydride - Particularly Hazardous Substance.[Link]
- ResearchGate.Synthesis of N‐(4‐acetylphenyl)acetamide 61.[Link]
- Organic Syntheses.p-ACETYL-α-BROMOHYDROCINNAMIC ACID.[Link]
- New Jersey Department of Health.Hazardous Substance Fact Sheet: Acetic Anhydride.[Link]
- International Journal of Pharmacy and Technology.Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.[Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 75937, this compound.[Link]
- ATB - Automated Topology Builder.this compound.[Link]
- Journal of Chemical, Biological and Physical Sciences.Synthesis and crystallization of N-(4-nitrophenyl) acetamides.[Link]
- National Center for Biotechnology Information.N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.[Link]
- Royal Society of Chemistry.Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.[Link]
- National Center for Biotechnology Information.Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- International Journal of Scientific Research.Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.[Link]
- National Center for Biotechnology Information.Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.[Link]
- NIST Chemistry WebBook.Acetamide, N-methyl-N-(4-methylphenyl)-.[Link]
- ResearchG
- National Center for Biotechnology Information.N-(4-Bromophenyl)acetamide: a new polymorph.[Link]
- National Center for Biotechnology Information.N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide.[Link]
Sources
Step-by-step synthesis of N-(4-Acetylphenyl)acetamide from acetanilide
Application Note & Protocol
A Detailed Guide to the Synthesis of N-(4-Acetylphenyl)acetamide via Friedel-Crafts Acylation of Acetanilide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing, from acetanilide. The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth theoretical insights into the reaction mechanism, a meticulously detailed experimental procedure, safety protocols, and methods for product purification and characterization. By explaining the causality behind each step, this protocol ensures both reproducibility and a deeper understanding of the chemical transformation.
Theoretical Background and Mechanism
The synthesis of this compound from acetanilide is achieved through a Friedel-Crafts acylation reaction. First developed by Charles Friedel and James Mason Crafts in 1877, this reaction forms a new carbon-carbon bond by attaching an acyl group to an aromatic ring using a strong Lewis acid catalyst.[1]
1.1. The Acetanilide Substrate
Acetanilide is used as the starting material instead of aniline because the lone pair of electrons on the nitrogen of an unprotected amine would complex with the Lewis acid catalyst (AlCl₃), deactivating the ring towards electrophilic attack. The acetamido group (-NHCOCH₃) in acetanilide is an activating, ortho, para-directing group. It activates the ring towards electrophilic substitution, albeit less strongly than an amino group, and directs the incoming electrophile to the positions ortho and para to itself. Due to significant steric hindrance from the bulky acetamido group, the incoming acyl group preferentially adds to the para position, making this compound the major product.
1.2. The Reaction Mechanism
The reaction proceeds through several distinct steps:
-
Formation of the Electrophile: The Lewis acid, anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly reactive acylium ion. This resonance-stabilized cation is the potent electrophile required for the reaction.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich π system of the acetanilide ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product.
The overall mechanism is depicted below.
Caption: Reaction mechanism for the Friedel-Crafts acylation of acetanilide.
Experimental Protocol
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Acetanilide | C₈H₉NO | 135.17 | 5.0 g | 0.037 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 11.4 mL | 0.12 | ~3.2 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 11.0 g | 0.082 | ~2.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Concentrated HCl | HCl | 36.46 | ~15 mL | - | - |
| Crushed Ice | H₂O | 18.02 | ~100 g | - | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - | - |
| Water (for recrystallization) | H₂O | 18.02 | As needed | - | - |
2.2. Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
2.3. Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle quickly in a fume hood and avoid contact with skin or moisture.[3][4]
-
Acetic Anhydride: Corrosive and a lachrymator (tear gas). Its vapors are highly irritating. Dispense in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All handling must be performed in a well-ventilated fume hood.[3]
-
General: Wear a lab coat, safety goggles, and chemical-resistant gloves at all times. The reaction is exothermic and generates HCl gas; ensure the setup is properly vented within a fume hood.[3]
2.4. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a CaCl₂ drying tube. All glassware must be scrupulously dried in an oven beforehand to prevent deactivation of the catalyst.[4]
-
Catalyst Suspension: In the fume hood, quickly weigh 11.0 g of anhydrous AlCl₃ and add it to the reaction flask. Add 25 mL of dichloromethane (DCM) to create a suspension. Cool the flask in an ice bath to 0-5 °C.
-
Acylating Agent Addition: Add 11.4 mL of acetic anhydride to the dropping funnel. Add the acetic anhydride dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature below 10 °C during this addition as the formation of the complex is exothermic.[3]
-
Substrate Addition: Dissolve 5.0 g of acetanilide in 25 mL of DCM. Transfer this solution to the dropping funnel. Add the acetanilide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with an ethyl acetate:hexanes (1:1) mobile phase.
-
Work-up and Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a 600 mL beaker containing ~100 g of crushed ice and 15 mL of concentrated HCl.[6] This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood. Stir the resulting mixture vigorously for 10-15 minutes to fully decompose the aluminum chloride complex.
-
Isolation of Crude Product: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[7]
-
Washing: Combine all organic extracts and wash them sequentially with 50 mL of water, 50 mL of 5% NaOH solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the DCM using a rotary evaporator to yield the crude solid product.
2.5. Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.[8]
-
Once crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold ethanol/water (50:50) mixture, and dry in a vacuum oven.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Characterization of Product
To confirm the successful synthesis of this compound, the following characterization techniques are recommended:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The literature melting point is approximately 168-172 °C. A sharp melting range close to this value indicates high purity.
-
FTIR Spectroscopy (KBr Pellet, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~1670 cm⁻¹: C=O stretching (ketone).
-
~1660 cm⁻¹: C=O stretching (amide I band).
-
~1595 cm⁻¹: C=C stretching of the aromatic ring.
-
~840 cm⁻¹: C-H bend characteristic of 1,4-disubstitution (para).
-
-
¹H NMR Spectroscopy (DMSO-d₆, δ ppm): [9]
-
~10.2 ppm (s, 1H): -NH - proton of the acetamido group.
-
~7.9 ppm (d, 2H): Aromatic protons ortho to the acetyl group.
-
~7.7 ppm (d, 2H): Aromatic protons ortho to the acetamido group.
-
~2.5 ppm (s, 3H): -COCH₃ protons of the acetyl group.
-
~2.1 ppm (s, 3H): -NHCOCH₃ protons of the acetamido group.
-
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound from acetanilide via Friedel-Crafts acylation. By adhering to the outlined procedures, particularly the emphasis on anhydrous conditions and controlled reagent addition, researchers can achieve a high yield of the pure para-substituted product. The successful characterization of the final compound serves as a validation of the synthetic method, making it a valuable procedure for applications in medicinal chemistry and drug development.
References
- PrepChem. (n.d.). Synthesis of p-acetamidoacetophenone.
- University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Vibzz Lab. (2020). Acetanilide (N-phenylacetamide) Preparation.
- Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.
- ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
- ATB. (n.d.). This compound | C10H11NO2 | MD Topology | NMR | X-Ray.
- JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
- ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
- Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
- IJSR. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- RSC Publishing. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion.
- ResearchGate. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- NIH. (n.d.). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin.
- Semantic Scholar. (2019). Spectroscopic and Quantum Computational Investigation of N ( 4-Hydroxyphenyl ) Acetamide. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-and-Quantum-Computational-of-N-(-4-Bakkiyaraja-Jayasheelabe/d27694f42013a52e18580f0c0570b5993850117b]([Link]
- NIH. (n.d.). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.
- Professor Zavala. (2021). Synthesis of Phenacetin part 4: recrystallization.
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Purification of N-(4-Acetylphenyl)acetamide by recrystallization
An In-Depth Guide to the Purification of N-(4-Acetylphenyl)acetamide by Recrystallization
Introduction
This compound, also known as 4'-acetamidoacetophenone, is an organic compound with the chemical formula C₁₀H₁₁NO₂.[1][2] As an important intermediate in the synthesis of various pharmaceutical agents and fine chemicals, its purity is paramount. Recrystallization stands as the most crucial and widely applied technique for the purification of nonvolatile, solid organic compounds.[3] This method leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4][5]
This application note provides a comprehensive, field-proven protocol for the purification of this compound. It moves beyond a simple list of steps to explain the underlying principles and causality behind each experimental choice, ensuring a robust and reproducible purification process.
The Foundational Principle of Recrystallization
The efficacy of recrystallization is rooted in the principle that the solubility of most solid compounds increases significantly with a rise in temperature.[4][5][6] The process involves dissolving the impure solid (the solute) in a minimum volume of a suitable hot solvent to create a saturated solution.[3][5] Any impurities that are insoluble at high temperatures can be removed at this stage via hot filtration.[7][8] As the solution is allowed to cool, the solubility of the desired compound decreases, forcing it to precipitate out of the solution and form a crystal lattice.[3][5] The molecules of the target compound selectively integrate into this growing crystal structure, naturally excluding the dissimilar impurity molecules, which remain dissolved in the cold solvent (referred to as the mother liquor).[3]
The Critical Role of Solvent Selection
The choice of solvent is the single most important factor for a successful recrystallization.[4] An ideal solvent should meet the following criteria:
-
High Temperature Coefficient: It must dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at or near its boiling point.[3][4][6]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[3][6]
-
Volatility: It should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[3]
-
Safety: The solvent should be non-flammable, non-toxic, and inexpensive, whenever possible.
Caption: The core principle of purification by recrystallization.
Compound Characterization and Safety
A thorough understanding of the physical and chemical properties of this compound is essential for a successful purification and for ensuring laboratory safety.
| Property | Value | Source |
| IUPAC Name | This compound | [2][9] |
| Synonyms | 4'-Acetamidoacetophenone, 4-Acetylacetanilide | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][9] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| Appearance | Crystalline solid | [7][10] |
| Melting Point | 169 °C | [1] |
| Safety Hazards | Causes skin and eye irritation. May cause respiratory irritation. | [11] |
Safety Precautions: Always handle this compound and all solvents in a well-ventilated chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] In case of contact, wash skin thoroughly with soap and water and flush eyes with water for at least 15 minutes.[11] Consult the Safety Data Sheet (SDS) before beginning any work.[11][12]
Experimental Protocol for Purification
This protocol is designed as a self-validating system, with checkpoints and explanations to guide the researcher.
Part A: Solvent Screening
The selection of an appropriate solvent is the most critical step.[4] For this compound, which contains polar amide and ketone groups, polar solvents like water or ethanol, or a binary mixture of the two, are promising candidates.[13][14]
-
Place approximately 20-30 mg of the crude this compound into three separate small test tubes.
-
To the first test tube, add 0.5 mL of deionized water. To the second, add 0.5 mL of ethanol. To the third, add 0.5 mL of a 50:50 ethanol-water mixture.
-
Agitate each test tube at room temperature. A suitable solvent will not dissolve the compound at this stage.[4]
-
Gently heat the test tubes in a hot water bath. Add the chosen solvent dropwise until the solid just dissolves. Note the relative amount of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.[6]
-
Allow the test tubes to cool slowly to room temperature, followed by chilling in an ice bath.
-
Observe the quantity and quality of the crystals formed. The solvent that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling is the optimal choice.
Part B: The Recrystallization Workflow
Caption: Step-by-step workflow for recrystallization.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a boiling chip and the chosen recrystallization solvent. Heat the mixture on a hot plate. Continue to add small portions of the boiling solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is essential to ensure the solution becomes saturated upon cooling, which is necessary for crystallization and maximizing the yield.[3][15] An excess of solvent will keep the compound dissolved even when cold.[16]
-
Decolorization (Optional): If the solution has a colored tint from impurities, remove the flask from the heat. After boiling subsides, add a small amount (a spatula tip) of activated charcoal. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[7][17]
-
Hot Gravity Filtration (Optional): This step is necessary if there are insoluble impurities or if activated charcoal was used.[7][17] Place a piece of fluted filter paper into a short-stemmed or stemless funnel.[18][19] Place the funnel over a clean, pre-heated Erlenmeyer flask. Pour a small amount of boiling solvent through the apparatus to heat it.[17][19] Bring the solution containing the compound back to a boil and pour it quickly through the filter paper in portions. Causality: Pre-heating the apparatus and keeping the solution hot prevents the desired compound from crystallizing prematurely on the filter paper or in the funnel stem, which would lead to a loss of product.[17][18][19]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Causality: Slow cooling allows for the methodical and selective formation of a pure crystal lattice, excluding impurities.[4][20] Rapid cooling can trap impurities within the crystal structure, diminishing the effectiveness of the purification.[15][21]
-
Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes. Causality: Chilling the solution further decreases the solubility of the compound, thereby maximizing the quantity of crystals that precipitate from the solution and increasing the final yield.[15][22]
-
Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel and a filter flask.[7] Moisten the filter paper with a small amount of the cold recrystallization solvent, apply the vacuum, and pour the crystalline slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: This wash removes any residual mother liquor (containing dissolved impurities) that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the purified product, as it has very low solubility in the cold solvent.[15][22]
-
Drying: Continue to draw air through the crystals in the Büchner funnel for several minutes to help evaporate the solvent.[18] Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air-dry completely. For final drying, place the watch glass in a desiccator under vacuum.
Post-Purification Analysis & Troubleshooting
Purity Assessment: Melting Point Determination
The purity of the recrystallized this compound should be assessed by measuring its melting point.
-
Pure Compound: A pure crystalline solid will exhibit a sharp melting point range (typically < 2°C) that is close to the literature value of 169°C.[1]
-
Impure Compound: Impurities disrupt the crystal lattice, causing the melting point to be both depressed (lower than the literature value) and broad (melting over a wide temperature range).
Yield Calculation
Determine the efficiency of the purification by calculating the percent recovery.
Percent Recovery = (Mass of Purified Crystals / Mass of Crude Solid) x 100%[7]
A recovery of 100% is not possible, as some compound will always remain dissolved in the mother liquor.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added.[16][23] 2. The solution is supersaturated and requires a nucleation site.[16] | 1. Reheat the solution to boil off some of the solvent, then allow it to cool again.[16][23] 2. Induce crystallization by gently scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of the pure compound.[15][18] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[18] | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool more slowly.[16][18] If the problem persists, a different solvent may be required.[23] |
| Crystals form in the funnel during hot filtration. | The filtration apparatus was not sufficiently pre-heated, or the solution cooled too much during transfer.[17][18] | Add a small amount of hot solvent to the funnel to dissolve the premature crystals and wash them into the filtrate flask. Reheat the entire filtrate to ensure all solid is redissolved before proceeding to the cooling step.[18] |
| The final product is still impure (low/broad melting point). | 1. The cooling process was too rapid, trapping impurities.[21] 2. The chosen solvent was not effective at separating the specific impurities present. | 1. Re-recrystallize the product, ensuring the solution cools as slowly as possible.[23] 2. Re-evaluate the solvent choice through more rigorous screening. |
| The percent recovery is very low. | 1. Too much solvent was used initially.[21] 2. Significant product was lost during hot filtration. 3. The crystals were washed with solvent that was not ice-cold. | 1. If the mother liquor has not been discarded, it can be concentrated by boiling off some solvent to recover a second crop of crystals. 2. Ensure proper hot filtration technique in future attempts. 3. Always wash with minimal, ice-cold solvent. |
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Davis. (n.d.). Recrystallization.
- City University of New York. (2025). Lab: Purification by Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- University of Massachusetts. (n.d.). Recrystallization.
- Wired Chemist. (n.d.). Recrystallization.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization.
- Chemistry LibreTexts. (2025). 2.5: Hot Filtration.
- Chemistry LibreTexts. (2022). 1.5E: Hot Filtration.
- University of York. (n.d.). Problems with Recrystallisations.
- Stenutz, R. (n.d.). This compound.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PubChem. (n.d.). N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide.
- PubChem. (n.d.). N-(p-acetylphenyl)acetamide.
- Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET.
- ChemSynthesis. (2025). N-(4-acetonylphenyl)acetamide.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9).
- ChemBK. (2024). N-(4-Methylphenyl)acetamide.
- NIST. (n.d.). Acetamide, N-(4-methylphenyl)-.
- BMRB. (n.d.). This compound.
- International Journal of Science and Research. (2025). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4).
- ResearchGate. (2025). N-(2-Acetylphenyl)acetamide.
- YouTube. (2020). Recrystallization of Acetanilide.
- PubChem. (n.d.). N4-Acetylsulfanilamide.
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Column chromatography method for N-(4-Acetylphenyl)acetamide purification
An Application Note and Protocol for the Purification of N-(4-Acetylphenyl)acetamide via Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of this compound using normal-phase column chromatography. This compound is a key intermediate in organic synthesis and a significant related substance in the production of pharmaceuticals like Acetaminophen[1]. Achieving high purity is critical for subsequent synthetic steps and for meeting regulatory standards in drug development. This guide is designed for researchers, scientists, and process chemists, offering both the theoretical basis for methodological choices and a detailed, field-proven protocol for practical execution. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by efficient column packing, sample application, and fraction analysis to ensure a robust and reproducible purification.
Introduction: The Rationale for Chromatographic Purification
This compound, structurally featuring both an amide and a ketone functional group, is a moderately polar molecule. Synthetic routes, such as the Friedel-Crafts acylation of acetanilide, often yield a mixture of products, including unreacted starting materials, reagents, and regioisomers (e.g., N-(2-acetylphenyl)acetamide)[2][3]. Column chromatography is a powerful and widely applicable technique for separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase[4].
For a moderately polar compound like this compound, normal-phase chromatography is an exceptionally effective and economical choice. This technique utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase (eluent)[5][6]. The principle of separation hinges on the polarity of the mixture's components:
-
More polar compounds will have a stronger affinity for the polar silica gel, causing them to adsorb more tightly and elute more slowly.
-
Less polar compounds will interact weakly with the stationary phase, spending more time in the mobile phase and eluting more quickly[4].
By carefully selecting the mobile phase composition, a high degree of separation between the target compound and its impurities can be achieved.
Method Development: A Systematic Approach
The success of column chromatography is almost entirely dependent on the selection of an appropriate solvent system. The most efficient method for determining this is through preliminary analysis using Thin-Layer Chromatography (TLC), which serves as a small-scale pilot for the column separation[4].
The Role of the Stationary Phase
Silica Gel (SiO₂): For this application, standard flash-grade silica gel (300-400 mesh) is the stationary phase of choice[7]. Its slightly acidic surface and high density of polar silanol (Si-OH) groups provide excellent sites for the hydrogen bonding and dipole-dipole interactions necessary to resolve polar and moderately polar analytes.
Mobile Phase Selection and Optimization via TLC
The mobile phase (eluent) must be capable of moving the target compound through the column at an appropriate rate while leaving impurities either behind or moving them ahead. A binary solvent system, typically a mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate), offers fine-tunable polarity.
The goal of TLC optimization is to find a solvent ratio that moves the target compound, this compound, to a retention factor (Rƒ) of approximately 0.30-0.40 .
-
What is Rƒ? Rƒ is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Why Rƒ ≈ 0.35? An Rƒ in this range on a TLC plate generally corresponds to an optimal elution volume in column chromatography.
-
If Rƒ is too high (>0.5), the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
If Rƒ is too low (<0.2), the compound will move too slowly, leading to excessively long run times and significant band broadening, which compromises resolution and purity[4].
-
Protocol for TLC Optimization:
-
Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4, 1:1).
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (like dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.
-
Place one plate in each beaker (ensuring the solvent level is below the baseline) and cover to allow the chamber to saturate.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm) and circle them[8].
-
Calculate the Rƒ for the main product spot in each solvent system and select the system that yields an Rƒ of ~0.35.
Detailed Purification Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 30-50 g of silica gel for every 1 g of crude product[4].
Materials and Equipment
| Parameter | Specification |
| Stationary Phase | Silica Gel, Flash Grade (300-400 mesh) |
| Recommended Column | Glass column with stopcock, ~3 cm diameter |
| Mobile Phase (Eluent) | Hexane and Ethyl Acetate (HPLC Grade) |
| Sample Loading Solvent | Dichloromethane (DCM) or Ethyl Acetate |
| Apparatus | TLC plates, beakers, capillary tubes, fraction collection tubes, rotary evaporator |
Experimental Workflow
Caption: Workflow for this compound Purification.
Step-by-Step Methodology
Part A: Column Preparation (Wet Slurry Packing) This method is superior to dry packing as it minimizes the risk of air bubbles and channels, which ruin separation efficiency.
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing[4]. Add a thin layer (~1 cm) of sand on top.
-
In a beaker, prepare a slurry by mixing ~50 g of silica gel with the optimized mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Stir gently to remove air bubbles.
-
Pour the slurry into the column. Use a funnel to aid pouring.
-
Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column gently to ensure even packing. Add more mobile phase as needed, never allowing the top of the silica bed to run dry .
-
Once the silica has settled into a stable bed, add another thin layer of sand on top to prevent disturbance during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand layer.
Part B: Sample Loading
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., 2-3 mL of DCM). Using a minimal volume is crucial for achieving a narrow, concentrated starting band.
-
Carefully add the dissolved sample solution dropwise onto the center of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica bed.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the silica. Drain this wash solvent to the top of the sand layer.
-
Once the sample is loaded, carefully fill the column with the mobile phase.
Part C: Elution and Fraction Collection
-
Begin the elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).
-
Continuously add more mobile phase to the top of the column to maintain the solvent level.
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL.
Part D: Analysis and Isolation
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate using the mobile phase.
-
Visualize the plate under UV light. Identify the fractions that contain only the pure product spot (the one with Rƒ ≈ 0.35).
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm purity through characterization methods such as melting point analysis and NMR spectroscopy.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample.- Sample band was too diffuse during loading. | - Re-optimize mobile phase with TLC.- Use a larger column or less sample.- Dissolve sample in a minimal volume of solvent. |
| Cracked or Channeled Silica Bed | - Column ran dry during packing or elution.- Packing was not uniform. | - Re-pack the column.- Always keep the silica bed covered with solvent. Tap column gently during packing. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., switch from 7:3 to 6:4 Hexane:EtOAc). This is known as a step gradient. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., switch from 7:3 to 8:2 Hexane:EtOAc). |
References
- Vertex AI Search. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?.
- University of Alberta. (n.d.). Column chromatography.
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- ResearchGate. (n.d.). Chromatographic columns and mobile phases tested during method....
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- SIELC Technologies. (n.d.). Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column.
- Welch Materials. (n.d.). What is a good way to select mobile phase in chromatography?.
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Analytical techniques for the characterization of N-(4-Acetylphenyl)acetamide
An Application Guide to the Analytical Characterization of N-(4-Acetylphenyl)acetamide
Introduction
This compound, also known by synonyms such as 4'-Acetamidoacetophenone or p-Acetylacetanilide, is a key chemical entity frequently encountered in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a process intermediate and a potential impurity in the synthesis of widely used active pharmaceutical ingredients (APIs), including Acetaminophen (Paracetamol).[3][4] The rigorous analytical characterization of this compound is therefore not merely an academic exercise but a critical component of quality control, ensuring the purity, safety, and efficacy of the final drug product.
This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. The methodologies presented are structured to form a self-validating system, moving from initial identification and quantification to definitive structural elucidation and physicochemical analysis.
A Strategic Approach to Characterization
A comprehensive analysis of a chemical substance like this compound requires a multi-faceted approach where different analytical techniques provide complementary information. A logical workflow ensures that all aspects of the molecule's identity, purity, and structure are thoroughly investigated.
Caption: A strategic workflow for the comprehensive characterization of this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity and quantifying the amount (assay) of this compound in bulk materials and formulated products. Its high resolving power allows for the separation of the main compound from closely related impurities.[3]
Principle of the Technique: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a relatively non-polar molecule, interacts with the stationary phase. Its retention time is modulated by the proportion of the organic solvent in the mobile phase; a higher organic content leads to a shorter retention time. This method effectively separates it from more polar or less polar impurities.[5]
Application Note: Quantitative Analysis by RP-HPLC
This protocol details a robust RP-HPLC method for the precise and accurate quantification of this compound.
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis detector is suitable.[3]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 2.5-5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 5% to 50% B; 10-12 min: 50% to 95% B; 12-15 min: Hold at 95% B; 15.1-20 min: Re-equilibrate at 5% B |
| Flow Rate | 0.6 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Recommended HPLC conditions for the analysis of this compound.[3]
Protocol:
1. Reagent and Standard Preparation:
- Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 1. Filter through a 0.45 µm membrane filter and degas before use.
- Diluent: A mixture of Water and Methanol (e.g., 50:50 v/v) is a suitable diluent.
- Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the Standard Stock Solution with the diluent.
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the diluent. Further dilution may be required to bring the concentration within the calibration range.[3]
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]
3. System Suitability and Analysis:
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.[3]
- Inject the diluent (blank) to check for interfering peaks.
- Make at least five replicate injections of a mid-range working standard solution. The system is suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.
- Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Inject the prepared sample solutions in duplicate.
4. Data Analysis and Calculation:
- Determine the concentration of this compound in the sample solution by interpolating its mean peak area from the calibration curve.[3]
- Calculate the percentage purity or assay of the substance using the following formula:
- % Assay = (C_sample / C_nominal) * 100
- Where C_sample is the concentration determined from the calibration curve and C_nominal is the theoretical concentration of the prepared sample solution.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.
UV-Visible Spectroscopy
Principle of the Technique: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule.[6] The presence of chromophores—in this case, the substituted benzene ring and carbonyl groups—results in characteristic absorption maxima (λmax). While not highly specific, it serves as a rapid and simple method for identity confirmation and quantification, especially in non-complex samples.[7]
Protocol:
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or a suitable buffer (e.g., phosphate buffer pH 6.8) can be used.[8]
-
Procedure:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.
-
Use the same solvent as a blank to zero the instrument.[7]
-
Scan the sample solution over a wavelength range of 200-400 nm to determine the λmax.[8][9]
-
For quantification, create a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the determined λmax.
-
Typical Data: The λmax for this compound is structurally similar to paracetamol and is expected in a similar region. Paracetamol typically exhibits a λmax around 243-249 nm depending on the solvent.[6][7][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of the Technique: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10] Infrared radiation is passed through a sample, and the absorption at specific frequencies corresponds to the vibrational energies of different chemical bonds (e.g., C=O, N-H, C-H). The resulting spectrum is a unique "molecular fingerprint" that can be used for identification by comparison with a reference spectrum.[11]
Protocol (using Attenuated Total Reflectance - ATR):
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Procedure:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid this compound powder directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3320 | N-H Stretch | Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~1670 | C=O Stretch | Ketone |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1610, 1560 | C=C Stretch | Aromatic Ring |
| ~1530 | N-H Bend (Amide II) | Amide |
| ~1370 | C-H Bend | Methyl (CH₃) |
Table 2: Key FTIR absorption bands for identifying this compound.[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Technique: NMR is the most powerful technique for unambiguous structural elucidation. It maps the carbon and hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms.
Protocol:
-
Instrument: An NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a clean NMR tube.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further experiments like DEPT, COSY, and HSQC can be run for full assignment.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Amide N-H |
| ~7.9 | Doublet | 2H | Aromatic H (ortho to acetyl) |
| ~7.7 | Doublet | 2H | Aromatic H (ortho to acetamido) |
| ~2.5 | Singlet | 3H | Ketone CH ₃ |
| ~2.1 | Singlet | 3H | Amide CH ₃ |
Table 3: Predicted ¹H NMR assignments for this compound. The para-substitution on the aromatic ring results in a characteristic doublet of doublets pattern.[14]
Caption: Correlation of the molecular structure with its expected ¹H NMR signals.
Mass Spectrometry (MS)
Principle of the Technique: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers additional structural evidence. When coupled with HPLC (LC-MS), it becomes a highly specific and sensitive tool for both identification and quantification.[15]
Protocol (LC-MS Context):
-
Instrument: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
Perform chromatographic separation using an HPLC method with MS-compatible mobile phases (e.g., replacing phosphoric acid with formic acid).[5]
-
Direct the column eluent into the ESI source, which generates gas-phase ions.
-
Acquire the mass spectrum in positive ion mode.
-
Data Interpretation:
-
Molecular Formula: C₁₀H₁₁NO₂[16]
-
Molecular Weight: 177.19 g/mol
-
Expected Ion: The primary ion observed in ESI positive mode will be the protonated molecule, [M+H]⁺, at an m/z of approximately 178.2.
Thermal Analysis
Principle of the Technique: Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow and is excellent for accurately determining the melting point and identifying polymorphic transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, indicating thermal stability and decomposition profiles.
Protocol (DSC for Melting Point):
-
Instrument: A calibrated DSC instrument.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.
-
Typical Data: The literature melting point for the related compound Acetanilide is around 114 °C.[17] The melting point for N-(4-nitrophenyl) acetamide is reported in the range of 212-216 °C.[18] The melting point for this compound itself would need to be determined experimentally and serves as a key purity indicator.
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of orthogonal analytical techniques. HPLC stands as the primary tool for purity and assay, providing quantitative data critical for quality control. Spectroscopic methods, including FTIR, UV-Vis, and particularly NMR, offer an unambiguous confirmation of the molecule's identity and structure. Finally, mass spectrometry and thermal analysis provide definitive molecular weight and essential physicochemical data, respectively. Together, these methods form a robust framework for ensuring that this compound meets the stringent quality standards required in the pharmaceutical industry.
References
- Espinoza, P., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education.
- Shimadzu. (n.d.). Assay of paracetamol in tablets. Shimadzu UK.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Simultaneous UV Spectrophotometric Analysis of Paracetamol and Ibuprofen in an Ethanol–NaoH Solvent System.
- ResearchGate. (n.d.). UV-VIS spectra with chemical structure of paracetamol compound.
- American Chemical Society. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education.
- ResearchGate. (n.d.). Average ATR-FTIR spectra of the acetaminophen standard (>99%) and....
- Sharma, G., & Goyal, S. (2013). Development and Validation of A UV Spectroscopic Method for Analysis of Paracetamol in Bulk Powder and Tablet. Oriental Journal of Chemistry.
- UMass ScholarWorks. (n.d.). Determination of acetaminophen by flow injection with on-line chemical derivatization: Investigations using visible and FTIR spectrophotometry.
- The Automated Topology Builder (ATB) and Repository. (n.d.). This compound | C10H11NO2 | MD Topology | NMR | X-Ray.
- SIELC Technologies. (n.d.). Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
- National Center for Biotechnology Information. (n.d.). N-(p-acetylphenyl)acetamide. PubChem.
- Global Substance Registration System (GSRS). (n.d.). N-(P-ACETYLPHENYL)ACETAMIDE.
- National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook.
- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
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Application Note: Structural Elucidation of N-(4-Acetylphenyl)acetamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
N-(4-Acetylphenyl)acetamide, also known as 4'-acetamidoacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, comprising a para-substituted benzene ring with an acetyl group and an acetamido group, presents a distinct pattern for spectroscopic analysis. This application note provides a comprehensive guide for the structural characterization of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data interpretation outlined herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and characterization of organic molecules.
The accurate assignment of proton (¹H) and carbon (¹³C) signals in NMR spectra is fundamental to verifying the chemical structure of a synthesized compound. This note will detail the experimental parameters, sample preparation, and the logical process of spectral interpretation, grounded in the principles of chemical shifts, spin-spin coupling, and signal integration.
Guiding Principles of NMR Analysis
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[3] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.
The Role of Deuterated Solvents: To avoid overwhelming the spectrum with signals from the solvent, deuterated solvents are employed. In these solvents, hydrogen atoms (¹H) are replaced with deuterium (²H), which has a different nuclear spin and is therefore "invisible" in ¹H NMR spectroscopy.[4] The choice of solvent is critical and depends on the solubility of the analyte.[5] For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices due to their ability to dissolve a wide range of organic compounds.[4][6]
Internal Standard for Chemical Shift Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.[7][8] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is defined as 0 ppm.[3] TMS is chemically inert, soluble in most organic solvents, and volatile, making it easy to remove from the sample after analysis.[8][9] While residual solvent peaks can be used for secondary referencing, TMS provides a more accurate and reliable primary reference.[10]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This section outlines a standardized protocol for the preparation and analysis of an this compound sample.
Materials and Equipment:
-
This compound (C₁₀H₁₁NO₂)[11]
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes[12]
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow:
Caption: A stepwise workflow for preparing an NMR sample of this compound.
Detailed Protocol:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[13][14]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][15] Gentle vortexing can aid dissolution.
-
Internal Standard: Add a small drop of TMS to the solution as an internal reference standard.[13]
-
Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a Pasteur pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[15][16]
-
Capping and Mixing: Securely cap the NMR tube and gently vortex to ensure the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Follow the instrument-specific software instructions for locking, tuning, and shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans). For the less sensitive ¹³C nucleus, a greater number of scans will be necessary.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons, their chemical environment, and their connectivity.
Molecular Structure with Proton Designations:
Caption: Molecular structure of this compound with proton assignments.
Expected ¹H NMR Data (in CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.19 | Singlet | 3H | CH₃ (Acetamido) |
| 2 | ~2.57 | Singlet | 3H | CH₃ (Acetyl) |
| 3 | ~7.58 | Doublet | 2H | Aromatic H (ortho to NHCOCH₃) |
| 4 | ~7.92 | Doublet | 2H | Aromatic H (ortho to COCH₃) |
| 5 | ~8.00 (broad) | Singlet | 1H | NH |
Note: Chemical shifts can vary slightly based on solvent, concentration, and temperature.
Interpretation of the ¹H NMR Spectrum:
-
Singlets at ~2.19 and ~2.57 ppm: These two sharp singlets, each integrating to three protons, are characteristic of methyl (CH₃) groups. The signal at ~2.19 ppm is assigned to the acetamido methyl group, while the more deshielded signal at ~2.57 ppm corresponds to the acetyl methyl group. The deshielding effect is due to the electron-withdrawing nature of the adjacent carbonyl group.
-
Aromatic Region (7.0-8.0 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The doublet at approximately 7.58 ppm is assigned to the two aromatic protons ortho to the electron-donating acetamido group.
-
The doublet at a downfield shift of around 7.92 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing acetyl group. This downfield shift is a result of the deshielding effect of the carbonyl group. The coupling between these adjacent aromatic protons results in the doublet splitting pattern.[17]
-
-
Broad Singlet at ~8.00 ppm: This broad signal, integrating to one proton, is assigned to the amide (NH) proton. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.[17]
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Molecular Structure with Carbon Designations:
Caption: Molecular structure of this compound with carbon assignments.
Expected ¹³C NMR Data (in CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~24.5 | C¹⁰ (Acetamido CH₃) |
| 2 | ~26.5 | C⁸ (Acetyl CH₃) |
| 3 | ~119.0 | C², C⁶ (Aromatic CH) |
| 4 | ~130.0 | C³, C⁵ (Aromatic CH) |
| 5 | ~133.5 | C⁴ (Quaternary Aromatic C) |
| 6 | ~142.0 | C¹ (Quaternary Aromatic C) |
| 7 | ~168.5 | C⁹ (Acetamido C=O) |
| 8 | ~197.0 | C⁷ (Acetyl C=O) |
Note: Chemical shifts are approximate and can be influenced by experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
Aliphatic Carbons (Upfield Region): The two methyl carbons appear at the highest field (lowest ppm values). The acetamido methyl carbon (C¹⁰) is expected around 24.5 ppm, while the acetyl methyl carbon (C⁸) is slightly downfield at approximately 26.5 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (110-150 ppm).
-
The carbons ortho to the acetamido group (C² and C⁶) are shielded and appear around 119.0 ppm.
-
The carbons ortho to the acetyl group (C³ and C⁵) are deshielded and resonate around 130.0 ppm.
-
The two quaternary carbons (C¹ and C⁴) are also observed in this region. C⁴, attached to the acetyl group, is expected around 133.5 ppm, while C¹, bonded to the nitrogen of the acetamido group, appears further downfield at approximately 142.0 ppm.
-
-
Carbonyl Carbons (Downfield Region): The two carbonyl carbons are the most deshielded. The acetamido carbonyl carbon (C⁹) resonates at about 168.5 ppm, while the ketone carbonyl carbon (C⁷) of the acetyl group is found further downfield at approximately 197.0 ppm.
Conclusion
This application note has detailed the comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy. The provided protocols for sample preparation and data acquisition, combined with the in-depth interpretation of the spectra, serve as a robust guide for the structural verification of this important chemical intermediate. The distinct signals in both the proton and carbon spectra, arising from the unique electronic environments of the nuclei, allow for unambiguous assignment and confirmation of the molecular structure, ensuring the identity and purity of the compound for its intended applications in research and development.
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- 9. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. scribd.com [scribd.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: N-(4-Acetylphenyl)acetamide as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
N-(4-Acetylphenyl)acetamide, a readily available bifunctional compound, serves as an exceptionally versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a reactive acetyl group and a modifiable acetamido moiety, provides multiple avenues for cyclization and functionalization. This guide provides an in-depth exploration of its application in constructing key heterocyclic scaffolds, including thiazoles, pyrazoles, and thiophenes. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into the strategic choices that govern successful synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound, also known as 4'-acetamidoacetophenone, is more than a simple aromatic ketone. It represents a strategic convergence of two key functional groups on a stable phenyl ring:
-
The Acetyl Group (C(O)CH₃): The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. The adjacent α-methyl protons are acidic and can be removed to form an enolate, a potent nucleophile. This group is the primary anchor for building heterocyclic rings through condensation reactions.
-
The Acetamido Group (NHC(O)CH₃): This group is a key modulator of the molecule's electronic properties and provides a site for further derivatization. While the amide nitrogen is generally not nucleophilic due to resonance, the entire group can be hydrolyzed to an amine or modified to introduce other functionalities, expanding its synthetic utility.
This dual functionality allows for a stepwise and controlled construction of complex molecules. The acetyl group can be transformed into an α,β-unsaturated ketone (chalcone), an α-haloketone, or other reactive intermediates, which then serve as the electrophilic backbone for cyclization with various nucleophiles to forge the desired heterocyclic core.
Synthesis of Thiazole Derivatives via Hantzsch-Type Reactions
The thiazole ring is a cornerstone of medicinal chemistry, found in numerous approved drugs. The Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thioamide, provides a reliable route to this scaffold.[1] By first modifying this compound, we can readily access the necessary precursors for this transformation. A common strategy involves the preparation of N-(4-acetylphenyl)-2-chloroacetamide, which serves as a multifunctional precursor for building various heterocyclic systems.[2]
Mechanistic Insight
The synthesis proceeds through two key stages. First, the acetyl group of a derivative, such as N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)-acetamide, is condensed with thiosemicarbazide to form a thiosemicarbazone.[2] This intermediate contains the requisite N-C-S unit. The second stage involves the cyclization of this thiosemicarbazone with an α-haloketone (e.g., ethyl bromoacetate). The reaction mechanism involves an initial SN2 reaction where the sulfur of the thiosemicarbazone attacks the electrophilic carbon of the α-haloketone.[3] This is followed by an intramolecular condensation and dehydration, driven by the formation of the stable, aromatic thiazole ring.[3]
Experimental Workflow: Thiazole Synthesis
The following workflow outlines the synthesis of a thiazolin-4-one derivative starting from N-(4-acetylphenyl)-2-chloroacetamide.
Sources
Application Notes & Protocols for the Biological Screening of N-(4-Acetylphenyl)acetamide Derivatives
Introduction: Unlocking the Therapeutic Potential Beyond the Parent Scaffold
N-(4-Acetylphenyl)acetamide, known globally as paracetamol or acetaminophen, is one of the most widely used analgesic and antipyretic agents. Its core structure, a para-substituted benzene ring, represents a privileged scaffold in medicinal chemistry. The strategic modification of this scaffold to create novel derivatives is a cornerstone of modern drug discovery, aimed at enhancing therapeutic efficacy, broadening the spectrum of activity, and mitigating the dose-dependent hepatotoxicity associated with the parent compound.
This guide provides a comprehensive suite of application notes and detailed protocols for the initial biological screening of this compound derivatives. The assays described herein are selected based on the established and putative mechanisms of the parent drug and common therapeutic targets for analogous structures. We will delve into methodologies for assessing anti-inflammatory, cytotoxic, antioxidant, and neuroprotective potential.
The philosophy of this guide is to empower researchers by not only providing step-by-step instructions but also elucidating the scientific rationale behind each step. By understanding the causality of experimental design, from the selection of controls to the method of data analysis, researchers can generate robust, reproducible, and meaningful data, thereby accelerating the journey from chemical synthesis to lead compound identification.
Chapter 1: Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay
Application Notes
Principle of the Assay: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever[1]. This assay quantifies the inhibitory effect of test compounds on the activity of purified COX-1 and COX-2 enzymes by measuring the amount of prostaglandin E2 (PGE2) produced. The quantification of PGE2 is typically achieved via a competitive enzyme-linked immunosorbent assay (ELISA)[2][3]. A reduction in PGE2 levels in the presence of a test compound indicates COX inhibition.
Causality in Experimental Design:
-
Dual Enzyme Screening (COX-1 vs. COX-2): Screening against both isoforms is critical. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa[1]. Selective inhibition of COX-2, which is often upregulated at sites of inflammation, is a common goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Positive Controls: The inclusion of known inhibitors is essential for assay validation. A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) should be run in parallel to confirm the assay is performing as expected[1].
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent effects. Therefore, a pre-incubation step of the enzyme with the inhibitor before adding the arachidonic acid substrate is crucial and its duration should be optimized and kept consistent[4].
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition by measuring prostanoid production.
Detailed Protocol: COX Inhibition by ELISA
Materials and Reagents:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Stannous Chloride (SnCl2) solution (Saturated)
-
This compound derivatives and control inhibitors (dissolved in DMSO)
-
PGE2 ELISA Kit
-
96-well microplates
-
Multichannel pipettors
-
Plate reader with absorbance measurement at ~450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer instructions or established protocols. Dilute test compounds and controls to the desired concentrations in assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.
-
Plate Setup: In a 96-well plate, designate wells for:
-
100% Initial Activity: Enzyme, vehicle control (e.g., DMSO), and substrate.
-
Background: Vehicle control and substrate, but no enzyme.
-
Test Compounds: Enzyme, test compound at various concentrations, and substrate.
-
Positive Control: Enzyme, known inhibitor (e.g., celecoxib), and substrate.
-
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme solution to all wells except the background wells.
-
Inhibitor Addition: Add 10 µL of the appropriate test compound, positive control, or vehicle to the wells.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at 37°C[4]. This allows the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction. Mix quickly.
-
Reaction Incubation: Incubate the plate for exactly 2 minutes at 37°C[4]. Precise timing is critical for reproducibility.
-
Reaction Termination: Stop the enzymatic reaction by adding 30 µL of saturated stannous chloride solution[4].
-
PGE2 Quantification: Use the reaction mixture as the sample for a commercial PGE2 ELISA kit. Follow the kit's protocol precisely for antibody coating, sample addition, conjugate addition, washing, substrate development, and stopping the colorimetric reaction.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at the wavelength specified by the ELISA kit (typically ~450 nm).
Data Analysis:
-
Correct the absorbance readings by subtracting the average background absorbance.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of 100% Activity Well)] x 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Data Presentation
Summarize the inhibitory activities of the derivatives in a clear, tabular format.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivative 1 | 15.2 ± 1.8 | 1.4 ± 0.2 | 10.9 |
| Derivative 2 | > 100 | 25.6 ± 3.1 | > 3.9 |
| Derivative 3 | 5.6 ± 0.7 | 7.2 ± 0.9 | 0.78 |
| Celecoxib | 12.1 ± 1.5 | 0.08 ± 0.01 | 151.3 |
| Indomethacin | 0.1 ± 0.02 | 0.9 ± 0.1 | 0.11 |
Chapter 2: Anticancer Activity - MTT Cell Viability Assay
Application Notes
Principle of the Assay: The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[5]. Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product[6]. The formazan crystals are then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells[5][7]. A decrease in signal indicates cytotoxicity.
Causality in Experimental Design:
-
Cell Line Selection: The choice of cancer cell line is paramount and should be guided by the therapeutic hypothesis. For instance, if targeting liver cancer is the goal, a hepatocellular carcinoma line (e.g., HepG2) would be appropriate.
-
Seeding Density: An optimal cell seeding density must be determined for each cell line. Too few cells will result in a weak signal, while too many cells can lead to overgrowth and nutrient depletion, confounding the results. The goal is to ensure cells are in the logarithmic growth phase during the experiment.
-
Exposure Duration: The incubation time with the test compounds (e.g., 24, 48, or 72 hours) can significantly impact the results. Shorter times may reveal acute toxicity, while longer durations can capture effects on cell proliferation. A 48 or 72-hour exposure is common for initial screening[8].
-
Solubilization Agent: The formazan crystals are insoluble in aqueous medium and must be dissolved prior to absorbance reading. Dimethyl sulfoxide (DMSO) is a common and effective solubilizing agent[8]. Complete solubilization is critical for accurate results.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for assessing cell viability using the MTT colorimetric assay.
Detailed Protocol: MTT Assay
Materials and Reagents:
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized
-
Solubilization solution (e.g., cell culture grade DMSO)
-
This compound derivatives and positive control (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the optimal seeding density and dispense 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment[8].
-
Compound Treatment: Prepare serial dilutions of the test derivatives and positive control in complete medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO)[8].
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well[8].
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. The incubation should be long enough for the formation of visible purple precipitates in the control wells[6].
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals[8].
-
Mixing: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is completely dissolved[5].
-
Data Acquisition: Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader[5].
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
Plot the % Viability against the logarithm of the compound concentration to determine the IC50 value via non-linear regression.
Data Presentation
| Compound ID | Cell Line | IC50 (µM) after 48h |
| Derivative 1 | A549 (Lung) | 8.9 ± 1.1 |
| Derivative 2 | A549 (Lung) | 54.2 ± 6.5 |
| Derivative 3 | MCF-7 (Breast) | 12.5 ± 2.3 |
| Doxorubicin | A549 (Lung) | 0.2 ± 0.04 |
Chapter 3: Antioxidant Potential - ABTS & DPPH Radical Scavenging Assays
Application Notes
Principle of the Assays: Antioxidant capacity is often evaluated by measuring a compound's ability to scavenge stable synthetic free radicals.
-
ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with potassium persulfate. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form. The decrease in absorbance, measured at ~734 nm, is proportional to the antioxidant's activity[9][10].
-
DPPH Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH• radical, which is deep violet in solution. When reduced by an antioxidant through hydrogen/electron donation, it becomes the pale yellow hydrazine, DPPH-H. This decolorization is monitored by the decrease in absorbance at ~517 nm[9][10].
Causality in Experimental Design:
-
Complementary Methods: Using both ABTS and DPPH assays provides a more comprehensive antioxidant profile. The ABTS assay is soluble in both aqueous and organic solvents and is less prone to interference from colored compounds, while the DPPH assay is primarily soluble in organic solvents[9]. A compound's activity can differ between the two assays based on its chemical properties.
-
Standard Curve: A known antioxidant, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid, must be used to create a standard curve. This allows the results to be expressed as Trolox Equivalents (TEAC - Trolox Equivalent Antioxidant Capacity), providing a standardized unit for comparison.
-
Reaction Time: The kinetics of radical scavenging can vary. It is important to establish a fixed reaction time (e.g., 30 minutes) and protect the reaction from light to ensure consistent and reproducible results[11][12].
Experimental Workflow: Radical Scavenging Assays
Caption: General workflow for assessing antioxidant capacity via ABTS or DPPH radical scavenging.
Detailed Protocol: ABTS Assay
Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Methanol or Ethanol
-
96-well microplates
Procedure:
-
ABTS•+ Radical Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ radical cation[9].
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 20 µL of the test compound or Trolox standard (at various concentrations) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Mix and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 734 nm.
Data Analysis:
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 (Control is ABTS•+ solution with solvent instead of sample)
-
Plot the percentage scavenging against the concentration to determine the IC50 value.
Chapter 4: Neuroprotective Potential - Acetylcholinesterase (AChE) Inhibition Assay
Application Notes
Principle of the Assay: Acetylcholinesterase (AChE) is an enzyme that terminates neurotransmission by hydrolyzing the neurotransmitter acetylcholine[13]. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain[14]. This colorimetric assay is based on the Ellman method[15]. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity; a reduced rate indicates inhibition[13][16].
Causality in Experimental Design:
-
Kinetic Measurement: This is a kinetic assay. Measuring the change in absorbance over time (ΔA/min) is more robust than a single endpoint reading, as it provides the reaction rate and is less susceptible to minor timing errors or colorimetric interference from the test compounds[13].
-
Enzyme Concentration: The concentration of AChE should be optimized to ensure the reaction rate is linear over the measurement period and falls within the detection limits of the spectrophotometer. A typical concentration is around 0.5 U/mL[13].
-
Positive Control: A known AChE inhibitor, such as Donepezil or Galantamine, must be included as a positive control to validate the assay's ability to detect inhibition.
Experimental Workflow: AChE Inhibition Assay
Caption: Kinetic workflow for the colorimetric determination of AChE inhibition via the Ellman method.
Detailed Protocol: AChE Inhibition Assay
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCh)
-
5,5’-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl Buffer (pH 8.0)
-
Donepezil or other reference inhibitor
-
96-well microplates
-
Microplate reader with kinetic measurement capability at 412 nm
Procedure:
-
Reagent Preparation:
-
Plate Setup: Add 25 µL of the test compound, reference inhibitor, or buffer (for 100% activity control) to the appropriate wells of a 96-well plate[13].
-
Enzyme Addition and Pre-incubation: Add 25 µL of the AChE solution to all wells except the blank. Mix gently and incubate the plate at 37°C for 15 minutes[13].
-
Reaction Initiation: To start the reaction, add a mixture containing 25 µL of the ATCh solution and 125 µL of the DTNB solution to all wells[13].
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 5 to 10 minutes[13].
Data Analysis:
-
Determine the rate of reaction (ΔA/min) for each well from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Rate of Sample Well / Rate of 100% Activity Well)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation
| Compound ID | AChE IC50 (µM) |
| Derivative 1 | 2.5 ± 0.3 |
| Derivative 2 | 15.8 ± 2.1 |
| Derivative 3 | > 50 |
| Donepezil | 0.05 ± 0.007 |
References
- Inglese, J., et al. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Bio-protocol. [Link]
- Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]
- Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Lin, Y. M., & Chang, S. T. (2017). Determination of antioxidant activity with DPPH, ABTS, radical scavenging assay.
- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
- Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PubMed Central. [Link]
- Horton, T. MTT Cell Assay Protocol. [Link]
- Warner, T. D., & Mitchell, J. A. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
- Queval, A., et al. (2017). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of antioxidant activity with DPPH, ABTS, radical scavenging assay [bio-protocol.org]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. attogene.com [attogene.com]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Anticonvulsant Activity Testing of N-Phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The quest for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in pharmaceutical research. N-phenylacetamide derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. This document provides a comprehensive guide for the in vitro evaluation of these derivatives, offering detailed protocols for assessing their efficacy and preliminary safety profile. As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the underlying scientific rationale, enabling researchers to conduct robust and meaningful experiments. The protocols described herein are designed as self-validating systems, incorporating positive and negative controls to ensure data integrity.
Introduction: The Rationale for Targeting N-Phenylacetamide Derivatives
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, present in a variety of biologically active compounds. In the context of epilepsy, this scaffold shares structural similarities with established anticonvulsant drugs known to modulate neuronal excitability. The primary hypothesis for the anticonvulsant activity of many N-phenylacetamide derivatives centers on their ability to interact with voltage-gated sodium channels, a key player in the generation and propagation of action potentials.[1] By blocking these channels, these compounds can suppress the rapid and repetitive neuronal firing characteristic of seizures.[2]
Furthermore, the versatility of the N-phenylacetamide core allows for systematic chemical modifications. This facilitates the exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3] This guide will focus on in vitro assays that can effectively screen N-phenylacetamide derivatives and elucidate their mechanism of action, providing a solid foundation for further preclinical and clinical development.
Core In Vitro Screening Assays
A tiered approach to in vitro screening is recommended, starting with high-throughput assays to identify active compounds, followed by more detailed electrophysiological studies to confirm the mechanism of action.
Primary Screening: High-Throughput Seizure Models in Neuronal Cultures
The initial phase of screening aims to identify N-phenylacetamide derivatives that can mitigate induced hyperexcitability in a neuronal network. This can be achieved using primary neuronal cultures or human induced pluripotent stem cell (hiPSC)-derived neurons cultured on multi-electrode arrays (MEAs).[4]
Protocol 1: Chemoconvulsant-Induced Hyperexcitability in Primary Cortical Neurons on MEAs
This assay provides a functional readout of network activity and its modulation by test compounds.[5]
Materials:
-
Primary cortical neurons (e.g., from embryonic rats)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Multi-electrode array (MEA) plates (e.g., 48-well or 96-well)
-
Poly-D-lysine and laminin for coating
-
Chemoconvulsant: 4-Aminopyridine (4-AP) or Pentylenetetrazole (PTZ)[4]
-
N-phenylacetamide derivatives
-
Positive control: Phenytoin or Carbamazepine
-
Vehicle control: Dimethyl sulfoxide (DMSO), not exceeding 0.1% final concentration
-
MEA recording system and analysis software
Procedure:
-
Cell Culture:
-
Coat MEA plates with poly-D-lysine followed by laminin.
-
Isolate and culture primary cortical neurons on the MEA plates according to standard protocols.[5]
-
Maintain cultures for at least 14 days in vitro (DIV) to allow for the formation of mature synaptic networks.
-
-
Compound Preparation:
-
Prepare stock solutions of N-phenylacetamide derivatives, phenytoin, and carbamazepine in DMSO.
-
Create a dilution series for each compound to determine a dose-response curve. A typical starting concentration range is 0.1 to 100 µM.
-
-
MEA Recording:
-
Acclimate the MEA plate on the recording system to 37°C and 5% CO2.
-
Record baseline neuronal activity for 10-15 minutes.
-
Add the N-phenylacetamide derivatives, positive controls, or vehicle to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes).
-
Induce hyperexcitability by adding a pre-determined concentration of 4-AP (e.g., 50 µM) or PTZ (e.g., 50 µM).
-
Record neuronal activity for at least 30 minutes post-induction.
-
-
Data Analysis:
-
Key parameters to analyze include:
-
Mean firing rate
-
Burst frequency and duration
-
Network burst synchrony
-
-
Compare the effects of the N-phenylacetamide derivatives to the vehicle and positive controls.
-
Calculate the IC50 (half-maximal inhibitory concentration) for the most promising compounds.
-
Rationale: This assay mimics the hyperexcitable state of a seizure in a controlled in vitro environment. By measuring the suppression of induced neuronal firing and bursting, we can identify compounds with potential anticonvulsant activity. The use of MEAs allows for the simultaneous recording from multiple electrodes, providing a network-level perspective on drug effects.[6]
Visualization of Experimental Workflow:
Caption: Workflow for MEA-based anticonvulsant screening.
Mechanism of Action Studies: Electrophysiology
Once active compounds are identified, the next step is to elucidate their mechanism of action. For N-phenylacetamide derivatives, the primary target is often voltage-gated sodium channels.
Protocol 2: Whole-Cell Patch-Clamp Analysis of Voltage-Gated Sodium Currents
This technique allows for the direct measurement of ion channel activity in individual neurons.[7]
Materials:
-
Primary cortical or hippocampal neurons cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal (pipette) solution (e.g., containing CsF to block potassium channels)
-
External (bath) solution (e.g., Tyrode's solution)
-
N-phenylacetamide derivatives
-
Positive control: Tetrodotoxin (TTX) or a known sodium channel-blocking anticonvulsant (e.g., Phenytoin)
-
Voltage-gated sodium channel activator: Veratridine[2]
Procedure:
-
Cell Preparation:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Record baseline voltage-gated sodium currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing the N-phenylacetamide derivative at a specific concentration.
-
Allow the compound to equilibrate for several minutes.
-
-
Data Acquisition and Analysis:
-
Record sodium currents in the presence of the compound using the same voltage protocol.
-
To assess use-dependent block, apply a train of depolarizing pulses.
-
To investigate the effect on the voltage-dependence of inactivation, use a prepulse protocol.
-
Wash out the compound and ensure recovery of the sodium current.
-
Analyze the reduction in peak sodium current amplitude, changes in inactivation kinetics, and any shift in the voltage-dependence of inactivation.
-
Compare the effects to the positive control.
-
Rationale: This assay provides direct evidence of a compound's interaction with voltage-gated sodium channels. By characterizing the nature of the block (e.g., tonic vs. use-dependent), we can gain insights into the compound's potential clinical profile. Use-dependent blockers are often more effective at suppressing the high-frequency firing seen in seizures while having less effect on normal neuronal activity.[8]
Visualization of a Proposed Mechanism of Action:
Caption: Proposed mechanism of N-phenylacetamide derivatives.
Preliminary Safety Assessment: In Vitro Neurotoxicity
It is crucial to assess the potential neurotoxicity of lead compounds early in the drug discovery process.
Protocol 3: Neurite Outgrowth Assay for Neurotoxicity Screening
This assay evaluates the effect of compounds on neuronal development and health.[9]
Materials:
-
iPSC-derived neurons or primary neurons
-
96-well imaging plates
-
Cell culture medium and supplements
-
N-phenylacetamide derivatives
-
Positive control for neurotoxicity (e.g., Rotenone)
-
Vehicle control (DMSO)
-
Fixation and permeabilization reagents
-
Fluorescent stains for neurons (e.g., β-III tubulin antibody) and nuclei (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating:
-
Plate neurons in 96-well imaging plates.
-
-
Compound Treatment:
-
After 24-48 hours, treat the cells with a concentration range of the N-phenylacetamide derivatives, positive control, and vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Immunocytochemistry:
-
Fix, permeabilize, and stain the cells with antibodies against neuronal markers and a nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify parameters such as:
-
Total neurite length per neuron
-
Number of neurite branches
-
Cell viability (by counting the number of intact nuclei)
-
-
Determine the concentration at which the compounds induce significant neurotoxicity.
-
Rationale: A reduction in neurite outgrowth or an increase in cell death indicates potential neurotoxicity. This assay provides a quantitative measure of a compound's therapeutic window in vitro.[10]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anticonvulsant Activity of N-Phenylacetamide Derivatives in the MEA Assay
| Compound ID | Structure | 4-AP IC50 (µM) | PTZ IC50 (µM) |
| NPAD-001 | [Insert 2D Structure] | 12.5 | 15.2 |
| NPAD-002 | [Insert 2D Structure] | 5.8 | 7.1 |
| Phenytoin | - | 8.2 | 10.5 |
| Carbamazepine | - | 6.5 | 9.8 |
Table 2: Electrophysiological Effects of Lead Compound NPAD-002 on Voltage-Gated Sodium Channels
| Parameter | Control | NPAD-002 (10 µM) | % Inhibition |
| Peak Na+ Current (pA) | -1520 ± 85 | -450 ± 55 | 70.4 |
| Voltage of half-inactivation (mV) | -75.3 ± 2.1 | -85.1 ± 2.5 | - |
| Use-dependent block (at 10 Hz) | 5.2 ± 1.1% | 45.8 ± 3.7% | - |
Table 3: Neurotoxicity Profile of N-Phenylacetamide Derivatives
| Compound ID | Neurite Length EC50 (µM) | Cell Viability EC50 (µM) | Therapeutic Index (Neurite EC50 / 4-AP IC50) |
| NPAD-001 | > 100 | > 100 | > 8 |
| NPAD-002 | 85.3 | > 100 | 14.7 |
| Rotenone | 0.5 | 1.2 | - |
Conclusion and Future Directions
The in vitro assays outlined in this guide provide a robust framework for the initial screening and characterization of N-phenylacetamide derivatives as potential anticonvulsant agents. By combining high-throughput functional screens with detailed mechanistic studies and preliminary safety assessments, researchers can efficiently identify and prioritize promising candidates for further in vivo evaluation. The structure-activity relationships derived from these studies will be instrumental in guiding the design of next-generation anticonvulsants with improved efficacy and safety profiles.
References
- A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. PubMed. [Link]
- Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. Molecular Devices. [Link]
- Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. [Link]
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- In vitro techniques for the assessment of neurotoxicity. PubMed Central. [Link]
- Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Cellular Dynamics. [Link]
- Modeling seizure networks in neuron-glia cultures using microelectrode arrays. Frontiers. [Link]
- Whole-cell patch-clamp recording and parameters. PubMed Central. [Link]
- Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. PubMed Central. [Link]
- In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. PubMed Central. [Link]
- Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA)
- Novel test strategies for in vitro seizure liability assessment. PubMed Central. [Link]
- Cell culture models for epilepsy research and treatment.
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- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel test strategies for in vitro seizure liability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modeling seizure networks in neuron-glia cultures using microelectrode arrays [frontiersin.org]
- 6. axionbiosystems.com [axionbiosystems.com]
- 7. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 10. fujifilmcdi.com [fujifilmcdi.com]
Application Notes & Protocols for the Antileishmanial Activity Evaluation of N-(4-((E)-3-arylacryloyl)phenyl)acetamide Derivatives
Introduction: A New Scaffold Against a Neglected Disease
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, affects millions globally, presenting a spectrum of clinical manifestations from self-healing cutaneous lesions to fatal visceral forms. The current therapeutic arsenal is plagued by issues of toxicity, high cost, parenteral administration, and emerging drug resistance, creating an urgent need for novel, effective, and accessible antileishmanial agents.[1]
Within the landscape of medicinal chemistry, chalcones (1,3-diaryl-2-propen-1-ones) have emerged as a privileged scaffold due to their straightforward synthesis and broad range of biological activities.[2] This guide focuses on a specific subclass, N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives , which have shown promising activity against Leishmania species.[3][4][5] This document serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the causal logic behind the evaluation process. We provide detailed, field-proven protocols for assessing the antileishmanial potential of these compounds, from initial synthesis to the most clinically relevant intracellular assays, ensuring a scientifically rigorous and reproducible workflow.
Section 1: Compound Profile & Synthesis Rationale
The N-(4-((E)-3-arylacryloyl)phenyl)acetamide Scaffold
The core structure of these derivatives is an α,β-unsaturated ketone system that links two aromatic rings (Ring A and Ring B). Ring A is derived from N-(4-acetylphenyl)acetamide, and Ring B is derived from a variable aromatic aldehyde. This specific arrangement is not arbitrary; the propenone linker is a Michael acceptor and is often crucial for biological activity, while the acetamide group and various substitutions on Ring B allow for the fine-tuning of physicochemical properties like solubility and lipophilicity, which in turn influences potency and selectivity.
Synthesis Overview: Ultrasound-Assisted Claisen-Schmidt Condensation
The synthesis of these chalcone derivatives is efficiently achieved through the base-catalyzed Claisen-Schmidt condensation.[6][7] The protocol's trustworthiness is enhanced by the use of ultrasonic irradiation, a green chemistry approach that significantly accelerates the reaction, increases yields, and simplifies purification compared to conventional heating methods.[1][3] This makes the scaffold readily accessible for the generation of a chemical library for structure-activity relationship (SAR) studies.
Caption: Potential mechanisms of antileishmanial action for chalcone derivatives.
Section 3: Experimental Evaluation Workflow
A robust evaluation of a potential antileishmanial compound requires a tiered approach. This workflow ensures that resources are focused on the most promising candidates, progressing from simple, high-throughput screens to more complex, biologically relevant models. Each stage provides critical data that, when combined, builds a comprehensive profile of the compound's activity and selectivity.
Caption: Tiered workflow for evaluating antileishmanial drug candidates.
Section 4: Detailed Protocols & Methodologies
Protocol: In Vitro Anti-promastigote Activity Assay
-
Scientific Rationale: The promastigote is the flagellated, motile form of the parasite found in the sandfly vector. These forms are relatively easy and inexpensive to culture axenically in vitro, making them ideal for initial high-throughput screening to identify compounds with any level of antileishmanial activity. [8][9]This assay uses the metabolic indicator dye Resazurin, which is reduced to the fluorescent Resorufin by viable, metabolically active cells. A decrease in fluorescence is directly proportional to the inhibition of parasite growth.
-
Step-by-Step Protocol:
-
Parasite Culture: Culture Leishmania spp. promastigotes (e.g., L. donovani, L. panamensis) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine at 24-26°C. [10] 2. Assay Preparation: Harvest parasites in the late logarithmic phase of growth. Adjust the parasite density to 1 x 10⁶ promastigotes/mL in fresh culture medium.
-
Plating: Dispense 100 µL of the parasite suspension into each well of a sterile 96-well flat-bottom plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the appropriate wells (final DMSO concentration should not exceed 1%). Include wells for a positive control (e.g., Amphotericin B) and a negative control (1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 24-26°C.
-
Viability Assessment: Add 10 µL of Resazurin solution (e.g., 0.125 mg/mL in PBS) to each well.
-
Readout: Incubate for another 4-6 hours, then measure fluorescence using a microplate reader (Excitation ~530-560 nm, Emission ~590 nm).
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: In Vitro Cytotoxicity Assay against Host Cells
-
Scientific Rationale: An effective drug must be selectively toxic to the pathogen while sparing the host. This assay is critical for determining the therapeutic window of a compound. [11]It is performed on mammalian cells, ideally the same type that will be used in the amastigote assay (e.g., human THP-1 monocytes or murine J774A.1 macrophages), to establish the 50% cytotoxic concentration (CC₅₀). [12]
-
Step-by-Step Protocol:
-
Cell Culture: Culture macrophages (e.g., THP-1) in RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight. For THP-1 monocytes, add Phorbol 12-myristate 13-acetate (PMA) to induce differentiation into adherent macrophages before the assay. [13] 3. Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds (same concentrations and controls as the promastigote assay).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment & Readout: Use the same Resazurin or MTT method described above to assess cell viability. [13] 6. Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value.
-
Protocol: In Vitro Anti-amastigote Activity Assay
-
Scientific Rationale: This is the most clinically relevant in vitro assay. It evaluates the compound's ability to kill the amastigote, the non-motile form of the parasite that resides and multiplies within the phagolysosomes of host macrophages. [12]A compound's success in this assay indicates it can cross the host cell membrane, remain stable in the acidic phagolysosome, and exert its effect on the intracellular parasite.
-
Step-by-Step Protocol:
-
Macrophage Preparation: Seed and differentiate macrophages in a 96-well plate as described in the cytotoxicity protocol (4.2).
-
Infection: Infect the adherent macrophages with late-log-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1. [8][14] 3. Incubation for Phagocytosis: Incubate the plate for 4-24 hours at 37°C with 5% CO₂ to allow promastigotes to be phagocytosed and transform into amastigotes.
-
Removal of Extracellular Parasites: Gently wash the wells 2-3 times with pre-warmed medium to remove any non-internalized promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and controls to the infected cells.
-
Incubation: Incubate for another 72 hours.
-
Quantification: Lyse the host cells with a gentle detergent (e.g., 0.05% SDS). The released amastigotes can be transformed back into motile promastigotes by transferring them to promastigote growth medium and incubating for 3-5 days. The viability of these rescued promastigotes is then quantified using the Resazurin assay. [15]Alternatively, cells can be fixed, stained (e.g., with Giemsa), and the number of amastigotes per 100 macrophages can be counted microscopically. [16] 8. Analysis: Determine the IC₅₀ value against the intracellular amastigotes.
-
Section 5: Data Analysis and Interpretation
Data Presentation and the Selectivity Index (SI)
The ultimate goal of the in vitro screening cascade is to identify compounds that are highly potent against the parasite and minimally toxic to the host. The Selectivity Index (SI) is a critical metric for this purpose. [11][12] SI = CC₅₀ (Host Cell) / IC₅₀ (Parasite)
A higher SI value indicates greater selectivity. While there is no universal cutoff, an SI value >10 is generally considered a promising starting point for a drug candidate. The results should be summarized in a clear, comparative format.
Table 1: Sample Data Summary for Antileishmanial Evaluation
| Compound ID | Ring B Substitution | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (Amastigote) |
| 3a | 4-Methoxy | 15.2 | 10.5 | >100 | >9.5 |
| 3g | 3,4-Dimethoxy | 5.8 | 2.1 | 85.4 | 40.7 |
| 3h | 3,4,5-Trimethoxy | 2.5 [3] | 1.2 | 68.2 | 56.8 |
| Ampho. B | - (Control) | 0.15 | 0.1 | 25.0 | 250 |
Note: Data are hypothetical for illustrative purposes unless otherwise cited.
Section 6: Concluding Remarks & Future Directions
The N-(4-((E)-3-arylacryloyl)phenyl)acetamide scaffold represents a promising and synthetically accessible starting point for the development of new antileishmanial drugs. The protocols detailed in this guide provide a robust framework for their evaluation, emphasizing the importance of progressing from high-throughput promastigote screens to the more demanding but clinically predictive intracellular amastigote model. Compounds demonstrating high potency (low IC₅₀ against amastigotes) and a favorable selectivity index (SI > 10) should be prioritized for further investigation. Subsequent steps in the drug discovery pipeline would include in-depth mechanism of action studies, pharmacokinetic profiling (ADMET), and ultimately, evaluation in animal models of leishmaniasis to assess in vivo efficacy.
References
- Title: Antileishmanial activity of novel oxygenated chalcones and their mechanism of action. Source: Journal of Antimicrobial Chemotherapy, Oxford Academic. URL:[Link]
- Title: N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives and their antileishmanial activity. Source: Journal of the Brazilian Chemical Society. URL:[Link]
- Title: N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives and their antileishmanial activity. Source: ScienceOpen. URL:[Link]
- Title: Novel Chalcone Derivatives as Anti-Leishmania infantum Agents with Potential Synergistic Activity and In Silico Insights. Source: MDPI. URL:[Link]
- Title: Identification of some chalcone analogues as potential antileishmanial agents: An integrated in vitro and in silico evaluation. Source: Beni-Suef University Journal of Basic and Applied Sciences. URL:[Link]
- Title: Models for cytotoxicity screening of antileishmanial drugs: what has been done so far? Source: Acta Tropica. URL:[Link]
- Title: N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives and their antileishmanial activity. Source: Journal of the Brazilian Chemical Society. URL:[Link]
- Title: (PDF) N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity.
- Title: In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Source: Bio-protocol, NIH. URL:[Link]
- Title: An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Source: MDPI. URL:[Link]
- Title: Identification of Chalcone Derivatives as Inhibitors of Leishmania infantum Arginase and Promising Antileishmanial Agents. Source: PMC, NIH. URL:[Link]
- Title: A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. Source: JoVE, YouTube. URL:[Link]
- Title: A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. Source: PLOS Neglected Tropical Diseases. URL:[Link]
- Title: (PDF) An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes.
- Title: In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Source: Antimicrobial Agents and Chemotherapy, NIH. URL:[Link]
- Title: In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Source: Iranian Journal of Parasitology, NIH. URL:[Link]
- Title: Cell-based antileishmanial and cytotoxicity testing of the screened drug.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Chalcone Derivatives as Anti-Leishmania infantum Agents with Potential Synergistic Activity and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives and their antileishmanial activity – ScienceOpen [scienceopen.com]
- 5. N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives and their antileishmanial activity - Universidad Andrés Bello [researchers.unab.cl]
- 6. Identification of some chalcone analogues as potential antileishmanial agents: An integrated <i>in vitro</i> and <i>in silico</i> evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel N-phenyl-2-(phenylamino)acetamide Analogues: A Detailed Protocol and Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-phenyl-2-(phenylamino)acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a detailed, field-proven protocol for the synthesis of novel analogues based on this scaffold. We will delve into a robust and versatile two-step synthetic pathway, explaining the causality behind experimental choices and offering insights into reaction optimization and characterization. This document is designed to empower researchers in drug discovery and organic synthesis to efficiently generate libraries of these high-potential compounds for pharmacological evaluation.
Introduction: The Significance of the Acetamide Scaffold
Molecules featuring an acetamide linkage are cornerstones of modern therapeutics, prized for their metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2] The N-phenyl-2-(phenylamino)acetamide framework, in particular, offers a synthetically accessible and highly modular platform for drug design. By modifying the peripheral phenyl rings with various substituents, chemists can systematically tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. Recent studies have highlighted the potential of this class of compounds as Factor VIIa inhibitors for anticoagulation therapy, demonstrating their therapeutic relevance.[1][4]
This guide focuses on the most common and reliable synthetic approach: a sequential N-acylation followed by nucleophilic substitution. This method is not only high-yielding but also highly adaptable for creating a diverse library of analogues.
Strategic Overview: A Two-Step Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of a reactive intermediate and its subsequent coupling to a secondary amine.
-
Step I: Synthesis of the Electrophilic Intermediate. A substituted aniline is first acylated using chloroacetyl chloride to produce a 2-chloro-N-phenylacetamide derivative.[5][6] This intermediate is stable and can often be isolated and purified. The critical feature of this molecule is the α-chloro group, which serves as an excellent leaving group for the subsequent substitution reaction.[7]
-
Step II: Nucleophilic Substitution. The purified 2-chloro-N-phenylacetamide intermediate is then reacted with a second (different or identical) substituted aniline. In this step, the nitrogen atom of the second aniline acts as a nucleophile, displacing the chloride ion via a bimolecular nucleophilic substitution (S_N2) mechanism to form the final desired product.[7]
Caption: General two-step workflow for the synthesis of target analogues.
Detailed Experimental Protocols
Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide Intermediate
This protocol details the N-acylation of aniline with chloroacetyl chloride. The procedure can be adapted for various substituted anilines.
Rationale: This reaction forms the amide bond and installs the reactive chloro-handle for the next step. A base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the starting aniline and driving the reaction to completion.[5][8] Anhydrous conditions are preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride.
Materials:
-
Substituted Aniline (1.0 eq)
-
Chloroacetyl Chloride (1.1 eq)
-
Triethylamine (TEA) or DBU (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Chloroform[8]
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve the substituted aniline (e.g., 10 mmol, 0.93 g of aniline) in 20 mL of anhydrous THF.
-
Add the base (12 mmol, 1.67 mL of TEA) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath and stir for 15 minutes.
-
Add chloroacetyl chloride (11 mmol, 0.87 mL) dropwise to the cooled, stirring solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot has disappeared.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the solid from ethanol or an ethanol/water mixture to obtain the pure 2-chloro-N-(substituted-phenyl)acetamide.[8]
Protocol 2: Synthesis of N-phenyl-2-(phenylamino)acetamide Analogues
This protocol describes the nucleophilic substitution reaction between the chloro-acetamide intermediate and a second aniline.
Rationale: This S_N2 reaction forms the final C-N bond. A polar aprotic solvent like dimethylformamide (DMF) is often used as it effectively solvates the cation while leaving the nucleophilic amine relatively free, accelerating the reaction.[7] Adding a catalytic amount of sodium iodide (NaI) can further increase the reaction rate via the Finkelstein reaction, where the iodide transiently replaces the chloride to form a more reactive iodo-intermediate.
Materials:
-
2-Chloro-N-(substituted-phenyl)acetamide (from Protocol 1) (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Sodium Iodide (NaI) (0.1 eq, optional)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add the 2-chloro-N-(substituted-phenyl)acetamide intermediate (5 mmol), the second substituted aniline (5.5 mmol), potassium carbonate (10 mmol), and sodium iodide (0.5 mmol).
-
Add 15 mL of anhydrous DMF and stir the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid product should precipitate. If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization and Data Presentation
Confirmation of the synthesized analogues' identity and purity is essential. The following techniques are standard:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (mp): A narrow melting point range is indicative of a pure compound.[9]
-
Spectroscopy:
-
FTIR: To confirm the presence of key functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O amide stretch ~1670 cm⁻¹).[9][10]
-
¹H and ¹³C NMR: To provide a detailed map of the carbon-hydrogen framework, confirming the final structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[9]
-
Table 1: Representative Data for Synthesized Analogues
| Entry | Aniline (A) | Aniline (B) | Product Structure | Yield (%) | m.p. (°C) |
| 1 | Aniline | 4-Chloroaniline | 2-((4-chlorophenyl)amino)-N-phenylacetamide | 85 | 145-147 |
| 2 | 4-Methoxyaniline | Aniline | N-(4-methoxyphenyl)-2-(phenylamino)acetamide | 88 | 130-132 |
| 3 | 4-Methylaniline | 4-Nitroaniline | N-(p-tolyl)-2-((4-nitrophenyl)amino)acetamide | 75 | 198-200 |
Alternative Synthetic Pathways: Multicomponent Reactions
For high-throughput synthesis and library generation, multicomponent reactions (MCRs) offer a powerful alternative to sequential synthesis. MCRs combine three or more starting materials in a single reaction vessel to form a product that contains portions of all reactants, maximizing efficiency and atom economy.[11][12]
-
The Ugi Reaction: This four-component reaction combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[11][13][14] By carefully selecting the components, structures analogous to the target compounds can be rapidly assembled.
-
The Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide yields an α-acyloxy amide.[15][16][17][18][19]
Caption: Conceptual workflow of the Ugi four-component reaction.
Conclusion
The two-step synthesis protocol detailed herein provides a reliable and adaptable method for producing a diverse range of N-phenyl-2-(phenylamino)acetamide analogues. The foundational principles of N-acylation followed by nucleophilic substitution are robust and well-understood, allowing for predictable outcomes and straightforward troubleshooting. By leveraging this methodology, researchers can efficiently generate novel compounds for screening in drug discovery programs, accelerating the development of next-generation therapeutics.[3]
References
- Benchchem. Application Notes and Protocols for the Passerini Reaction with 1-Pyrrolidino-2-isocyano-acetamide.
- Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
- ChemicalBook. 2-Chloro-N-phenylacetamide | 587-65-5.
- PubMed Central. Ugi Four-Component Reactions Using Alternative Reactants.
- International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- R Discovery. Zinc chloride catalyzed three-component Ugi reaction: synthesis of N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives.
- ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
- PubMed. Ugi Four-Component Reactions Using Alternative Reactants.
- Wikipedia. Passerini reaction.
- Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
- Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants.
- Asian Journal of Research in Chemistry. Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold.
- ResearchGate. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates | Request PDF.
- PubMed Central. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
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- Benchchem. The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide.
- Organic Chemistry Portal. Passerini Reaction.
- PubMed Central. The 100 facets of the Passerini reaction.
- Benchchem. Application Notes and Protocols: 2-Chloro-N-phenethylacetamide in Nucleophilic Substitution Reactions.
- ResearchGate. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
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Application Note: N-(4-Acetylphenyl)acetamide in Medicinal Chemistry Research
Introduction
N-(4-Acetylphenyl)acetamide, more commonly known as acetaminophen or paracetamol, is one of the most widely used over-the-counter analgesic and antipyretic agents globally.[1][2][3] First synthesized in 1878 by Harmon Northrup Morse, its journey into medicine began in the late 1940s when studies identified it as the key active metabolite of the then-popular drugs acetanilide and phenacetin.[1][4] While its clinical efficacy for mild-to-moderate pain and fever is well-established, its application in medicinal chemistry research extends far beyond its direct therapeutic use.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted role of this compound in medicinal chemistry. We will explore its complex mechanism of action, its utility as a foundational scaffold for the design of novel therapeutics, its application in prodrug strategies, and its use as a tool compound in mechanistic studies. This guide offers detailed protocols and expert insights to facilitate its effective use in a research and development setting.
Physicochemical Properties and Synthesis
Understanding the fundamental properties of this compound is crucial for its application in synthetic and medicinal chemistry.
| Property | Value | Reference |
| IUPAC Name | N-(4-hydroxyphenyl)acetamide | |
| Synonyms | Acetaminophen, Paracetamol, APAP | [2][3] |
| CAS Number | 103-90-2 | |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | |
| Melting Point | 169 °C (336 °F) | |
| Solubility | Sparingly soluble in cold water, soluble in ethanol, methanol, DMSO |
A standard laboratory synthesis involves the acetylation of 4-aminophenol with acetic anhydride.[6] This straightforward reaction makes it an accessible starting material for the synthesis of more complex derivatives.
The Evolving Understanding of its Mechanism of Action
Despite decades of use, the precise mechanism of action of acetaminophen has been a subject of debate.[7][8] It is now understood to be distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] While it exhibits weak inhibition of cyclooxygenase (COX) enzymes, particularly in peripheral tissues, its primary analgesic effects are attributed to its actions within the central nervous system (CNS).[7][9]
A significant body of evidence points to acetaminophen acting as a prodrug.[9] In the liver, it is deacetylated to p-aminophenol, which then crosses the blood-brain barrier.[2][9] Within the brain, fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form the active metabolite, N-arachidonoylphenolamine (AM404).[9][10]
AM404 is a multifaceted molecule that modulates several pain pathways:[7][9]
-
TRPV1 Activation: It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel in the brain, which, contrary to its peripheral pro-nociceptive role, induces anti-nociception when activated centrally.[7][9]
-
Endocannabinoid System Modulation: AM404 inhibits the reuptake of the endogenous cannabinoid anandamide, thereby increasing its synaptic concentration and indirectly activating cannabinoid CB1 receptors.[10][11] This contributes to its analgesic effect.
-
Sodium Channel Inhibition: Recent findings show that AM404 can also be generated in peripheral nociceptors, where it directly inhibits voltage-gated sodium channels (NaV1.7 and NaV1.8), blocking pain signal generation at the source.[8][10][11]
This complex, multi-target mechanism makes acetaminophen and its metabolites subjects of intense research for identifying new analgesic targets.
Sources
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- 10. AM404 - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
Application Note: A Robust, Validated HPLC Method for the Quantification of N-(4-Acetylphenyl)acetamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Acetylphenyl)acetamide. As a critical intermediate and potential impurity in the synthesis of widely used active pharmaceutical ingredients (APIs), accurate quantification of this compound is paramount for ensuring drug purity and safety.[1] The method described herein utilizes reversed-phase chromatography with UV detection, providing high specificity, precision, and accuracy suitable for quality control in both bulk drug substance and finished pharmaceutical product testing.
Introduction: The Rationale for HPLC Analysis
This compound, also known as 4'-acetamidoacetophenone, is a key chemical entity in pharmaceutical manufacturing.[2] Its presence, even in trace amounts, can signify incomplete reactions or degradation pathways in the synthesis of APIs like Acetaminophen.[1] Consequently, regulatory bodies mandate strict control over such impurities.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high resolving power, sensitivity, and adaptability.[3] Specifically, a reversed-phase HPLC (RP-HPLC) method is employed, which separates molecules based on their hydrophobicity.[4][5] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[6] Hydrophobic molecules, such as this compound, interact more strongly with the stationary phase, leading to longer retention times compared to more polar molecules, which are eluted earlier.[7][8] This principle allows for the effective separation of the analyte from other components in the sample matrix.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a step-by-step protocol and the scientific justification for the chosen methodology.
Chromatographic Principle and System
The separation is achieved using a C18 stationary phase, which consists of silica particles chemically bonded with octadecylsilane. This creates a highly hydrophobic surface ideal for retaining this compound. A gradient elution is employed, where the composition of the mobile phase is altered during the analysis.[5] This technique allows for the efficient elution of compounds with a wider range of polarities, ensuring a sharp peak shape for the analyte of interest and a shorter overall run time.
The mobile phase consists of a mixture of aqueous 0.1% formic acid and acetonitrile.[1] Acetonitrile serves as the organic modifier; increasing its concentration in the mobile phase decreases the polarity, which in turn reduces the retention of hydrophobic analytes, causing them to elute from the column.[7] The addition of formic acid helps to control the pH of the mobile phase, which can influence the ionization state of the analyte and any residual silanol groups on the stationary phase, thereby improving peak shape and reproducibility.[9]
Detection is performed using a UV-Vis detector set at 254 nm, a wavelength at which this compound exhibits significant absorbance, ensuring high sensitivity.[1]
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
Acetonitrile: HPLC grade
-
Formic Acid: ACS grade or higher
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Methanol: HPLC grade (for sample dissolution if necessary)
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable. The exact composition should be tested to ensure complete dissolution of the sample.
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and chromatographic parameters for the analysis.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions [1]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Gradient Elution Program [1]
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Carefully add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.[1]
-
Mobile Phase B: Use HPLC grade acetonitrile directly.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).[1]
-
Sample Preparation: Accurately weigh a suitable amount of the test sample and dissolve it in the diluent to achieve a final concentration within the calibration range. If necessary, sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.[1]
-
Blank Injection: Inject the diluent (blank) to ensure that there are no interfering peaks at the retention time of the analyte.[1]
-
Calibration Curve: Inject the working standard solutions in ascending order of concentration.[1]
-
Sample Injection: Inject the prepared sample solutions.[1]
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]
Method Validation: Ensuring Trustworthiness and Reliability
Validation of an analytical method is a regulatory requirement and essential to ensure that the method is suitable for its intended purpose.[10][11] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[12][13]
Validation Parameters
The following table provides an illustrative summary of the key validation parameters and typical acceptance criteria for this method.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components. | No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity should be demonstrated. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Table 3: Illustrative Method Validation Summary [1][3][12]
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to the final report generation.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound. The use of a C18 column with a gradient elution of formic acid-modified water and acetonitrile delivers excellent separation and peak shape. This method is well-suited for routine quality control analysis in the pharmaceutical industry, contributing to the overall quality and safety of pharmaceutical products.
References
- Phenomenex. Reversed Phase HPLC Columns. [Link]
- Wikipedia.
- Springer Nature Experiments.
- Pharmaguideline.
- AZoLifeSciences.
- Acta Scientific.
- AMSbiopharma.
- SIELC Technologies. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- SIELC Technologies. N-(p-Acetylphenyl)acetamide. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- ChemBK. N-(4-Methylphenyl)acetamide. [Link]
- Google Patents.
- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]
- Stenutz. This compound. [Link]
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- 2. This compound [stenutz.eu]
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- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Troubleshooting low yield in N-(4-Acetylphenyl)acetamide synthesis
Welcome to the technical support center for the synthesis of N-(4-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common experimental challenges, with a primary focus on troubleshooting and optimizing reaction yield. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of the reaction's intricacies.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound? The most prevalent laboratory-scale synthesis involves the acetylation of 4-aminoacetophenone. This is typically achieved by reacting 4-aminoacetophenone with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is a nucleophilic acyl substitution where the amino group (-NH₂) of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Q2: My reaction yield is significantly lower than expected. What are the most common culprits? Low yields in this synthesis can often be traced back to a few key areas: incomplete reaction, product loss during the workup and purification stages, or the use of impure or degraded starting materials.[1][2] Each of these factors can be systematically investigated to identify and resolve the root cause.
Q3: How critical is the purity of the starting 4-aminoacetophenone? The purity is paramount. 4-Aminoacetophenone is a yellow solid that can oxidize and darken over time, especially with exposure to air and light.[3] Impurities can interfere with the reaction, leading to the formation of colored byproducts and complicating the purification process, ultimately reducing the isolated yield of the desired product.[1]
Q4: Is it possible for the acetyl group to react with the ketone on the starting material? Under the typical conditions for N-acetylation, the amine group is significantly more nucleophilic than the aromatic ketone. Therefore, the reaction is highly selective for the formation of the amide. Side reactions involving the ketone are generally not a concern in this specific synthesis.
Q5: My final product is off-color (e.g., yellow or brown) instead of white. Why? A discolored product often indicates the presence of impurities. This can stem from using oxidized 4-aminoacetophenone or from side reactions occurring due to excessive heat.[1] These colored impurities can often be removed by treating the crude product with activated charcoal during the recrystallization process.
Systematic Troubleshooting Guide for Low Yield
Encountering a low yield can be frustrating, but a systematic approach can quickly pinpoint the issue. This guide provides a logical workflow to diagnose and rectify the problem.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
Troubleshooting Data Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Acetic Anhydride: Hydrolyzed by atmospheric moisture. | Use a freshly opened bottle or distill the acetic anhydride before use.[1] |
| Low Purity Starting Material: Oxidized or impure 4-aminoacetophenone. | Purify the starting material by recrystallization if it appears discolored.[1] | |
| Insufficient Reaction Time/Temp: The reaction has not gone to completion. | Increase reaction time and/or temperature moderately. Monitor progress using Thin Layer Chromatography (TLC) until the starting amine spot disappears.[1][4] | |
| Formation of Dark/Discolored Product | Oxidized Starting Material: Using aged or improperly stored 4-aminoacetophenone. | Purify the starting material before the reaction. |
| Excessive Heat: High temperatures can cause degradation and side reactions. | Maintain the recommended reaction temperature. If heating is necessary, do so gently. | |
| Inefficient Purification: Colored impurities carried over into the final product. | During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[1] | |
| Product Fails to Precipitate/Crystallize | Excessive Solvent: Too much solvent was used during the workup or recrystallization, keeping the product dissolved. | Reduce the volume of the solvent by careful evaporation. Cool the solution thoroughly in an ice bath.[1] |
| "Oiling Out": The product separates as a liquid instead of a solid. | This occurs if the solution is supersaturated or the melting point of the impure product is below the solvent's boiling point. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[1] | |
| Significant Product Loss During Purification | Inappropriate Recrystallization Solvent: The product is too soluble in the chosen solvent, even at low temperatures. | Perform a solvent screen to find an optimal solvent or solvent pair (e.g., ethanol/water). An ideal solvent dissolves the product well when hot but poorly when cold.[5] |
| Premature Crystallization: Crystals form in the funnel during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper to speed up the filtration process. Keep the solution at a boil until just before filtering. | |
| Incomplete Transfer: Material left behind in flasks or on filter paper. | Ensure all equipment is rinsed thoroughly with the reaction solvent or mother liquor to transfer all of the product.[4] |
Reaction Mechanism & Scientific Principles
The synthesis of this compound from 4-aminoacetophenone and acetic anhydride is a classic example of nucleophilic acyl substitution .
Diagram: Reaction Mechanism
Caption: Mechanism of N-acetylation.
Causality and Experimental Choices:
-
Why Acetic Anhydride? Acetic anhydride is a highly effective acetylating agent.[6] It is more reactive than acetic acid but safer and easier to handle than acetyl chloride. Its reactivity stems from the two carbonyl groups, which make the carbonyl carbons highly electrophilic, and the acetate ion, which is a good leaving group.
-
Role of Moisture: Water can hydrolyze acetic anhydride into two molecules of acetic acid. Acetic acid is a much weaker acetylating agent, which will drastically slow down or halt the reaction, leading to low conversion and poor yield. This underscores the importance of using dry reagents and glassware.[7]
-
Temperature Control: While some heating can increase the reaction rate, excessive temperatures can lead to degradation of the starting material or product, forming unwanted and often colored byproducts. Monitoring the reaction is key to finding the optimal balance.
-
Workup with Water: The reaction is typically quenched by adding it to cold water or ice.[8] This serves two purposes: it precipitates the water-insoluble product, this compound, and it hydrolyzes any remaining excess acetic anhydride to the water-soluble acetic acid, simplifying purification.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
4-Aminoacetophenone (1.0 eq)
-
Acetic Anhydride (1.1 - 1.5 eq)
-
Glacial Acetic Acid (as solvent) or water
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone in a minimal amount of glacial acetic acid with gentle warming. Alternatively, a suspension in water can be used.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30-60 minutes. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
Once the reaction is complete (indicated by the disappearance of the 4-aminoacetophenone spot on TLC), pour the reaction mixture slowly into a beaker containing a stirred mixture of ice and water.
-
A precipitate of crude this compound will form. Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove residual acetic acid.
-
Allow the crude product to air dry on the filter paper. Retain a small sample for melting point analysis and TLC comparison with the purified product.
-
Protocol 2: Purification by Recrystallization
-
Objective: To remove unreacted starting materials and any side products to obtain pure this compound. Ethanol or an ethanol/water mixture is a common solvent system.[1][9]
-
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of 95% ethanol. If it dissolves immediately at room temperature, the solvent is too polar. If it is insoluble, heat the test tube. An ideal solvent will dissolve the product when hot but not when cold.[5]
-
Dissolution: Transfer the remaining crude product to an Erlenmeyer flask. Add the chosen solvent (e.g., 95% ethanol) dropwise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and then gently reheat to a boil for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the product yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals completely.
-
Analysis: Determine the melting point and mass of the purified product to calculate the final yield.
-
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).
- Benchchem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- Reddit. (2024). What are some common causes of low reaction yields?
- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
- Tursun, M., et al. (n.d.). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central.
- Benchchem. (n.d.). Resolving impurities in N-[4- (propylsulfamoyl)phenyl]acetamide samples.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
- PubChem. (n.d.). p-Aminoacetophenone.
- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.
- Wikipedia. (n.d.). Acetylation.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
- Unacademy. (n.d.). Notes on Acetylation.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH.
- Chemistry Stack Exchange. (2015). Acetylation reaction.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
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Identifying and removing impurities in N-(4-Acetylphenyl)acetamide
Answering the user's request.## Technical Support Center: A Guide to Identifying and Removing Impurities in N-(4-Acetylphenyl)acetamide
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound. As a key intermediate in various synthetic pathways, including the production of Acetaminophen, ensuring its purity is paramount for the integrity of downstream applications.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimental work.
General Workflow for Purification and Analysis
The purification of this compound follows a logical progression from initial assessment to final purity confirmation. The following workflow provides a high-level overview of the process.
Caption: General workflow for the purification and analysis of this compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the likely impurities in my crude this compound sample?
A1: Impurities typically originate from the starting materials, side reactions, or subsequent degradation. Identifying the synthetic route is key to predicting the impurity profile. For the common synthesis involving the acylation of 4-aminoacetophenone, the following impurities are plausible:
| Impurity Type | Specific Example(s) | Origin | Rationale |
| Unreacted Starting Material | 4-Aminoacetophenone | Incomplete Reaction | The electrophilic acylation may not proceed to completion, leaving the starting nucleophile, 4-aminoacetophenone, in the crude mixture.[2][3] |
| Reagent Residue | Acetic Anhydride / Acetic Acid | Excess Reagent / Hydrolysis | Acetic anhydride is often used in excess. It readily hydrolyzes to acetic acid, which can remain in the product if not properly removed during work-up.[4][5] |
| By-products | Di-acetylated compounds | Side Reaction | Over-acylation can sometimes occur, leading to di-acetylated by-products.[4] Ortho- or meta-isomers may be present if the starting material was not isomerically pure.[6] |
| Degradation Products | 4-Aminoacetophenone | Hydrolysis | The amide bond in the final product can be susceptible to hydrolysis back to the starting amine under harsh acidic or basic conditions during work-up.[4] |
Q2: How can I get a quick assessment of my sample's purity?
A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative assessment of purity. It allows you to visualize the number of components in your mixture and monitor the progress of a reaction or purification.[6]
Principle of Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Rf value), while less polar compounds travel further (higher Rf value).
-
Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the origin).
-
Sample Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the origin. Also spot the starting material (4-aminoacetophenone) as a reference.
-
Developing the Plate: Place a small amount of the chosen mobile phase into a developing chamber and cover it to allow the atmosphere to saturate. A common mobile phase for related acetamides is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[6] Place the TLC plate in the chamber, ensuring the solvent level is below the origin.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.[6] Circle the visible spots with a pencil.
-
Interpretation: The presence of multiple spots indicates impurities. The Rf (Retention factor) value for each spot can be calculated (distance traveled by spot / distance traveled by solvent front). A pure sample should ideally show a single spot.
Caption: Interpreting a TLC plate for purity assessment.
Q3: What is the recommended method for purifying this compound on a lab scale?
A3: Recrystallization is the most effective and common method for purifying crude, solid organic compounds.[6]
Principle of Causality: This technique relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). For compounds like N-(4-nitrophenyl) acetamide, a binary solvent system like ethanol-water has been shown to be effective, which is a good starting point for this compound.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) dropwise while heating until the solid just dissolves. This ensures a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add the anti-solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent (hot ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove residual solvent.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form | Too much solvent used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional primary solvent. Allow for slower cooling. |
| Poor Recovery | Compound is too soluble in the chosen solvent. Premature crystallization during hot filtration. | Choose a different solvent system. Ensure the filtration apparatus is pre-heated to prevent cooling. |
Q4: How do I definitively confirm the purity and identity of my final product?
A4: After purification, a combination of analytical techniques should be employed to confirm the identity and quantify the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It separates components with high resolution, and the area of the peaks corresponds to the relative amount of each substance. A purity of ≥98% is typically desired for research chemicals.[1][4]
| Table 3: Typical HPLC Conditions for Analysis | |
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump with UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| This is an illustrative method; specific conditions may require optimization.[1] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation. The 1H NMR spectrum will confirm the presence of all expected proton environments (aromatic, acetyl, and acetamide groups) and their correct integrations and splitting patterns, confirming the compound's identity.[7] Impurity peaks would also be visible.
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[3] Comparing the experimental value to the literature value provides a good indication of purity.
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound.
- Thermo Fisher Scientific - US. (n.d.). NMR Spectrum of Phenacetin.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- The Automated Topology Builder (ATB). (n.d.). This compound | C10H11NO2 | MD Topology | NMR | X-Ray.
- Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of PharmTech Research, 4(3), 1134-1140.
- ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- Semantic Scholar. (n.d.). Supporting Information for a relevant chemical synthesis paper.
- The Royal Society of Chemistry. (n.d.). Supporting information for a relevant chemical synthesis paper.
- Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column.
- John, J., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1939.
- Smajlagić, A., et al. (2021). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- Benchchem. (n.d.). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
- Benchchem. (n.d.). resolving impurities in N-[4- (propylsulfamoyl)phenyl]acetamide samples.
- Supporting Information for Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. (n.d.). The Royal Society of Chemistry.
- NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 4-Aminoacetophenone | 99-92-3.
- Turska, E., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report.
- ResearchGate. (n.d.). N-(2-Acetylphenyl)acetamide.
- Praveen, J., et al. (2012). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389.
- ChemicalBook. (2023). 4-Aminoacetophenone: properties and applications in versatile fields.
- Faryal, et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2468.
- ChemicalBook. (n.d.). 4-Aminoacetophenone synthesis.
- ChemicalBook. (2019). 4-Aminoacetophenone: Uses in synthesizing organic compounds.
- PubChem. (n.d.). N-(4-Ethylphenyl)acetamide.
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- 7. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing reaction conditions for the synthesis of N-(4-Acetylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthetic procedure. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize reaction conditions and troubleshoot effectively.
Reaction Overview and Core Principles
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the N-acetylation of an aromatic amine. The primary starting material, 4-aminoacetophenone, is treated with an acetylating agent, most commonly acetic anhydride, to form the corresponding amide.
The reaction proceeds because the lone pair of electrons on the nitrogen atom of the amine is nucleophilic and attacks the electrophilic carbonyl carbon of the acetic anhydride.[1] This process is fundamental in organic synthesis, often used to protect amine groups or to build more complex molecular architectures.
Typical Reaction Scheme:
General Experimental Workflow
The synthesis is typically a straightforward, one-pot procedure involving reaction, precipitation, and purification. Understanding the role of each step is critical for optimization.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each problem is analyzed from a mechanistic perspective to provide robust solutions.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
Low yield is one of the most frequent problems and can be traced to several root causes. A systematic approach is key to diagnosis.
Caption: Troubleshooting flowchart for low reaction yield.
-
Cause A: Inactive Acetic Anhydride
-
Explanation: Acetic anhydride is highly susceptible to hydrolysis. Exposure to atmospheric moisture converts it to acetic acid, rendering it ineffective as an acetylating agent.[2] If the reagent bottle has been open for a long time or stored improperly, its activity will be compromised.
-
Solution: Always use a fresh bottle of acetic anhydride or distill the reagent before use. Store it in a tightly sealed container in a desiccator.
-
-
Cause B: Sub-optimal Temperature or Reaction Time
-
Explanation: While the reaction often proceeds at room temperature, the rate can be slow.[3] If the reaction time is too short, a significant amount of starting material will remain unreacted. Conversely, excessively high temperatures can promote side reactions.[4]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture (e.g., to 50-60°C) and continue monitoring until the starting material spot has disappeared.
-
-
Cause C: Incorrect pH or Acidic Conditions
-
Explanation: The amine's nitrogen must be nucleophilic (a free lone pair) to attack the anhydride. In highly acidic conditions, the amine group becomes protonated (-NH₃⁺), which deactivates it towards electrophilic attack. While the reaction produces acetic acid as a byproduct, starting under strongly acidic conditions can prevent the reaction from initiating.[5]
-
Solution: The reaction is typically run under neutral or slightly acidic conditions. Some procedures may include a mild base like pyridine to scavenge the acetic acid formed, driving the equilibrium forward.[1] However, for this specific substrate, it is often not necessary. Ensure no strong acids are present as contaminants.
-
Q2: My final product is discolored (yellow/brown) and has a low/broad melting point. How can I fix this?
An impure product is often the result of side reactions or inefficient purification.
-
Cause A: Diacetylation Byproduct
-
Explanation: Under harsh conditions (e.g., prolonged heating, large excess of acetic anhydride), the initially formed amide can be acetylated a second time to form an N,N-diacetyl derivative.[6] This imide impurity will depress and broaden the melting point.
-
Solution: Use milder reaction conditions. A slight excess (1.1 to 1.5 equivalents) of acetic anhydride is usually sufficient. Avoid prolonged heating after the reaction has reached completion as confirmed by TLC.
-
-
Cause B: Oxidation of Starting Material
-
Explanation: Aromatic amines can be susceptible to air oxidation, which can produce colored impurities that carry through the synthesis.
-
Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and lead to a cleaner product. Using high-purity starting materials is also crucial.
-
-
Cause C: Inefficient Purification
-
Explanation: Recrystallization is the most critical step for achieving high purity.[7] Using the wrong solvent, cooling the solution too quickly, or using an excessive amount of solvent will result in poor purification.[8]
-
Solution: Optimized Recrystallization Protocol
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold.[9] A mixed solvent system, such as ethanol/water, is often effective.
-
Procedure: Dissolve the crude solid in a minimal amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling in an ice bath traps impurities.[9]
-
Isolation: Once crystals have formed at room temperature, the flask can then be placed in an ice bath to maximize yield before collection by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent.
-
-
Q3: My product oiled out instead of crystallizing during the workup. What should I do?
Oiling out occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
Explanation: This is common when the product has a relatively low melting point or when the concentration of impurities is high, causing a significant melting point depression.
-
Solutions:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product (if available) to the solution to initiate crystallization.
-
Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your product is less soluble (an "anti-solvent") and allow it to cool slowly again. For an ethanol/water system, you would add more water.
-
Standard Experimental Protocol
This protocol is a reliable starting point for the synthesis.
Materials:
-
4-Aminoacetophenone
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4-aminoacetophenone (1.0 eq) with a minimal amount of glacial acetic acid or other suitable solvent.
-
With stirring, add acetic anhydride (1.2 eq) dropwise to the mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 1-2 hours.[3] Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice and water. This will hydrolyze any excess acetic anhydride and precipitate the crude product.[10]
-
Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash the filter cake with cold water.
-
Purify the crude product by recrystallizing from an ethanol/water mixture.
-
Collect the pure, crystalline this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Product Characterization
Verifying the identity and purity of the final product is essential.
| Property | Expected Value | Significance |
| Appearance | White to off-white crystalline solid | Color can indicate the presence of oxidative impurities. |
| Melting Point | 168-172 °C | A sharp melting point within this range indicates high purity.[11] |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1660 (Amide C=O stretch), ~1600 (Aromatic C=C) | Confirms the presence of key functional groups (amide N-H and carbonyl).[12] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.2 (s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~2.5 (s, 3H, COCH₃), ~2.1 (s, 3H, NHCOCH₃) | Provides structural confirmation and assesses purity by integrating proton signals. |
Note: NMR chemical shifts can vary slightly depending on the solvent used.
References
- PrepChem. (n.d.). Synthesis of p-acetamidoacetophenone.
- Edwards, O. E., & Lesage, M. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(12), 2933-2936. [Link]
- Quora. (2018, January 9). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Pasha, T. Y., et al. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
- Crown: Journal of Dentistry and Health Research. (n.d.). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol.
- Thompson Rivers University. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from a website hosted by Thompson Rivers University. [Link]
- ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
- CUNY. (n.d.). Purification by Recrystallization.
- ResearchGate. (n.d.). N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity.
- Ligand Expo. (n.d.). This compound.
- Stenutz. (n.d.). This compound.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]
- International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Chemistry Learning. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride.
- International Journal of Science and Research. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- NCERT. (n.d.). Amines.
- Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.
- ResearchGate. (2006). N-(2-Acetylphenyl)acetamide.
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- 12. researchgate.net [researchgate.net]
Common side products in the synthesis of N-(4-Acetylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we move beyond simple protocols to explain the underlying chemistry of potential side reactions and provide robust, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in the pharmaceutical industry, is most commonly achieved through the acetylation of 4-aminoacetophenone using an acetylating agent such as acetic anhydride or acetyl chloride. While seemingly straightforward, this reaction is not without its potential pitfalls. The presence of multiple reactive sites and the nature of the reaction conditions can lead to the formation of undesirable side products, impacting yield and purity. This guide will address the most frequently encountered issues and provide expert advice on their resolution.
Troubleshooting Guide: Common Side Products and Synthetic Challenges
This section addresses specific issues you may encounter during your experiment, their probable causes, and validated troubleshooting steps.
Issue 1: Presence of Unreacted 4-Aminoacetophenone in the Final Product
Symptom: Analytical data (e.g., TLC, HPLC, NMR) of the purified product shows the presence of the starting material, 4-aminoacetophenone.
Causality: The presence of unreacted 4-aminoacetophenone is typically a result of an incomplete reaction. This can be attributed to several factors related to reaction kinetics and stoichiometry.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that the acetylating agent (acetic anhydride or acetyl chloride) is used in a slight molar excess. A 5-10% molar excess is generally sufficient to drive the reaction to completion. Using an excess of the less expensive reactant, typically acetic anhydride, is a common strategy.[1]
-
Optimize Reaction Time and Temperature: The acetylation of aromatic amines is generally a rapid reaction. However, if the reaction is performed at a very low temperature, it may be sluggish. Conversely, excessively high temperatures can promote side reactions. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Ensure Adequate Mixing: The reaction between solid 4-aminoacetophenone and liquid acetic anhydride can be heterogeneous.[1] Vigorous stirring is crucial to ensure efficient contact between the reactants and prevent the agglomeration of solid particles.[1]
-
Check Reagent Quality: The purity of both 4-aminoacetophenone and the acetylating agent is paramount. Impurities in the starting materials can inhibit the reaction or introduce other contaminants.[2][3][4]
-
Moisture Control: Ensure that the 4-aminoacetophenone is reasonably dry (less than 1 wt% moisture).[1] Any water present will react with the acetic anhydride to form acetic acid, consuming the acetylating agent and potentially altering the reaction environment.[1][5]
Workflow for Minimizing Unreacted Starting Material
Caption: Workflow to ensure complete reaction and minimize starting material contamination.
Issue 2: Formation of a Diacetylated Side Product
Symptom: A peak corresponding to the mass of N-acetyl-N-(4-acetylphenyl)acetamide is observed in the mass spectrum of the product, or extra signals appear in the NMR spectrum.
Causality: While the nitrogen atom in the newly formed amide is significantly less nucleophilic than the starting amine, under forcing conditions (e.g., high temperature, prolonged reaction time, or a large excess of a highly reactive acetylating agent), a second acetylation can occur to form the diacetylated product.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating. For most laboratory-scale preparations, the reaction proceeds efficiently at or slightly above room temperature.
-
Limit Excess Acetylating Agent: While a slight excess of the acetylating agent is beneficial, a large excess can promote diacetylation. Stick to a 5-10% molar excess.
-
Moderate Reaction Time: Once TLC indicates the consumption of the starting amine, proceed with the work-up. Unnecessarily long reaction times increase the likelihood of side product formation.
-
Choice of Acetylating Agent: Acetic anhydride is generally sufficient for this reaction. The use of the more reactive acetyl chloride, especially in combination with a strong base, might increase the propensity for diacetylation.
-
Purification: The diacetylated product will have different polarity and solubility compared to the desired mono-acetylated product. Careful recrystallization or column chromatography can be effective for its removal.
Proposed Mechanism of Diacetylation
Caption: Reaction pathway showing the formation of the diacetylated side product.
Issue 3: Presence of Colored Impurities in the Final Product
Symptom: The isolated product has a yellow, brown, or even black discoloration that persists after initial purification attempts.
Causality: The formation of colored impurities can arise from several sources. Aromatic amines are susceptible to air oxidation, which can produce colored byproducts. Additionally, at elevated temperatures, polymerization or other degradation reactions can occur, leading to the formation of "tar"-like substances.[6]
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: For sensitive reactions or when aiming for very high purity, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the starting amine.
-
Avoid High Temperatures: As with diacetylation, excessive heat can promote the formation of colored degradation products.
-
Decolorizing Carbon (Charcoal) Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Purity of Starting Materials: 4-aminoacetophenone can be a yellow or brown solid.[7] Using a purer, lighter-colored starting material will result in a cleaner product. If necessary, the starting material can be recrystallized before use.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A: A mixed solvent system of ethanol and water is commonly effective. The product is typically soluble in hot ethanol and less soluble in water. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly to obtain pure crystals.
Q2: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (4-aminoacetophenone) and the product (this compound). The product, being an amide, is generally less polar than the starting amine and will have a higher Rf value.
Q3: Can I use a base like pyridine in this reaction?
A: While bases like pyridine are often used in acylation reactions to neutralize the acid byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride), it is not strictly necessary for the acetylation of 4-aminoacetophenone with acetic anhydride. If acetyl chloride is used, a base is required to scavenge the HCl produced.
Q4: My yield is consistently low. What are the likely causes?
A: Low yields can result from several factors:
-
Incomplete reaction: See Issue 1 for troubleshooting.
-
Product loss during work-up: Ensure that the pH is appropriate during any aqueous washes to prevent hydrolysis of the product. Avoid using an excessive amount of solvent during recrystallization, as this will reduce the recovery of the crystallized product.
-
Mechanical losses: Be careful during transfers and filtrations to minimize the physical loss of material.
Analytical Characterization
A summary of expected analytical data for pure this compound is provided below for reference.
| Technique | Expected Results |
| Melting Point | Approximately 169 °C[8] |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.9 (d, 2H), 7.6 (d, 2H), 2.5 (s, 3H), 2.2 (s, 3H), ~8.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 197, 169, 142, 134, 129, 119, 26, 24 |
| IR (KBr, cm⁻¹) | ν ≈ 3300 (N-H stretch), 1670 (C=O, ketone), 1660 (C=O, amide), 1600, 1530 |
References
- Process for the direct acetylation of arom
- Amines. NCERT.
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
- how to remove unreacted starting material from 4'-nitroacetophenone semicarbazone. Benchchem.
- Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- Acetylation of amines with acetic anhydride.
- This compound. Stenutz.
- 4-Aminoacetophenone synthesis. ChemicalBook.
- p-Aminoacetophenone. PubChem.
- 4-Aminoacetophenone Synthesis Lab Report. Cram.
- Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.
- N-Acetyl-4-aminobiphenyl. PubChem.
- Prepar
- Acetamide, N-acetyl-N-phenyl-. PubChem.
- Preparation method for 4-aminoacetophenone. CN102924306A.
- 4-Aminoacetophenone: Uses in synthesizing organic compounds. ChemicalBook.
- Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3).
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound. Benchchem.
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
- Acetyl
- Notes on Acetyl
- Acetylation reaction. Chemistry Stack Exchange.
Sources
- 1. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 2. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminoacetophenone Synthesis Lab Report - 1031 Words | Cram [cram.com]
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- 7. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
- 8. This compound [stenutz.eu]
Technical Support Center: Enhancing the Purity of N-(4-Acetylphenyl)acetamide via Recrystallization
Welcome to the technical support center for the purification of N-(4-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the purity of this compound through recrystallization. Here, we move beyond basic protocols to address the specific challenges you may encounter, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The selection of an appropriate solvent system is paramount.[1][2] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][3] This differential solubility is the driving force for crystallization upon cooling. Furthermore, the solvent should either be a poor solvent for impurities or dissolve them so effectively that they remain in the mother liquor after the desired product has crystallized.[3]
Q2: My recrystallized this compound appears as a fine powder, not distinct crystals. Is this a problem?
A2: While not always indicative of impurity, the formation of a powder suggests that the crystallization process occurred too rapidly.[4] Slow, controlled cooling is essential for the growth of well-defined, larger crystals, which are typically purer as they are less likely to trap impurities within their lattice structure.[4][5] To encourage larger crystal formation, allow the hot, saturated solution to cool to room temperature undisturbed before transferring it to an ice bath.[5][6]
Q3: I have a low yield after recrystallization. What are the common causes?
A3: Several factors can contribute to a low recovery of your product:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is a frequent cause of low yield.[7][8] The goal is to create a saturated solution; excess solvent will retain more of your compound in the solution even after cooling.
-
Premature Crystallization: If the product crystallizes during hot filtration, it can be lost.[7][9][10] This can be mitigated by using a pre-heated funnel and filtering the solution quickly.
-
Insufficient Cooling: Not allowing the solution to cool for a sufficient time in an ice bath can result in incomplete crystallization.
Q4: How can I remove colored impurities from my crude this compound?
A4: The use of activated charcoal is an effective method for removing colored impurities.[7][11] These impurities, often polar organic compounds, adsorb onto the surface of the activated charcoal.[7] The charcoal, along with the adsorbed impurities, can then be removed by hot filtration.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization of this compound.
Issue 1: Oiling Out - The Product Separates as a Liquid, Not a Solid
| Symptom | Underlying Cause | Corrective Action |
| An oily layer forms instead of crystals as the solution cools. | The boiling point of the solvent is higher than the melting point of the solute. The solute is "melting" in the hot solvent rather than dissolving. | Choose a solvent with a lower boiling point. For this compound (M.P. ~169°C), this is less common with typical solvents. |
| The solution is supersaturated, and the solute has a high affinity for the solvent. | Add a small seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask with a glass rod can also provide a surface for nucleation.[10] | |
| The presence of certain impurities can inhibit crystallization. | Re-dissolve the oily product in a minimal amount of hot solvent and try cooling at a much slower rate. Consider adding a small amount of a miscible anti-solvent (a solvent in which the product is insoluble) to decrease its solubility. |
Issue 2: No Crystal Formation Upon Cooling
| Symptom | Underlying Cause | Corrective Action |
| The solution remains clear even after prolonged cooling in an ice bath. | The solution is not saturated; too much solvent was used. | Reduce the volume of the solvent by gentle heating to evaporate some of it. Be cautious with flammable solvents. |
| The rate of crystal nucleation is very slow.[6] | Induce crystallization by adding a seed crystal or by scratching the inner surface of the flask with a glass rod.[10] | |
| The chosen solvent is too good at dissolving the compound at all temperatures. | Select a different solvent or employ a mixed-solvent system. For instance, if the compound is highly soluble in ethanol, adding water (an anti-solvent) dropwise to the hot ethanolic solution until it becomes slightly turbid, then re-heating to clarify and allowing it to cool can be effective.[12] |
Issue 3: Impurities Co-crystallize with the Product
| Symptom | Underlying Cause | Corrective Action |
| The melting point of the recrystallized product is still broad and lower than the literature value (169°C).[13] | The cooling process was too rapid, trapping impurities within the crystal lattice.[7] | Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.[5] |
| The chosen solvent has similar solubility properties for both the product and the impurities. | A different solvent system may be necessary. Test the solubility of your crude material in a range of solvents to find one that selectively crystallizes your desired product. | |
| The product was not washed adequately after filtration. | After collecting the crystals via vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[7] |
Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the standard procedure for purifying this compound using a single appropriate solvent.
Workflow Diagram:
Caption: Standard workflow for single-solvent recrystallization.
Step-by-Step Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, water, ethyl acetate) to identify the most suitable one.[2][6] The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.[10] Continue adding the hot solvent in small portions until the solid just dissolves.[1][7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration.[5][11] Use a pre-warmed short-stemmed or stemless funnel and fluted filter paper to minimize premature crystallization.[5][9] Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[5][7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[7]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and place them in a drying oven set to a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the dried, recrystallized product. A sharp melting point range close to the literature value of 169°C indicates high purity.[7][13]
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the ideal solubility characteristics. It involves a pair of miscible solvents, one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[3]
Logical Diagram:
Caption: Logic flow for mixed-solvent recrystallization.
Step-by-Step Procedure:
-
Solvent Pair Selection: Choose a pair of miscible solvents. For this compound, a common and effective pair is ethanol (solvent) and water (anti-solvent).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
-
Crystallization and Isolation: Allow the solution to cool slowly, as described in Protocol 1 (steps 5-9), to obtain the purified crystals.
Purity Verification
The primary method for assessing the purity of your recrystallized this compound is by measuring its melting point.
| Observation | Interpretation |
| Sharp melting point range (1-2°C) close to the literature value (169°C).[13] | High purity. |
| Broad melting point range. | Presence of impurities. |
| Melting point is significantly lower than the literature value. | Significant amount of impurities present.[7] |
Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the final product.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Safrole. (n.d.). Recrystallization and hot filtration.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- City University of New York. (2025). Purification by Recrystallization. Baruch College - CHM 1004 - Fundamentals of Chemistry Labs Techniques.
- YouTube. (2012, April 12). Chemistry Practical Techniques: Recrystallisation, including hot filtration.
- Unknown. (n.d.). Recrystallization.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
- Stenutz, R. (n.d.). This compound.
- PubChem. (n.d.). N-Acetyl-4-aminobiphenyl.
- University of California, Santa Cruz. (n.d.). Exp 1 - Recrystallization of Acetanilide.
- Unknown. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- University of California, Santa Cruz. (n.d.). Experiment 1 - Recrystallization of Acetanilide.
- Scribd. (n.d.). Recrystallization of Acetanilide.
- Reddit. (2013, June 17). (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O. r/askscience.
- Neta Scientific. (n.d.). Oakwood this compound 98% Purity, 5g.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Sciencemadness Wiki. (2020, February 29). Acetamide.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methylphenyl)-. NIST WebBook.
- PubChem. (n.d.). N-(p-acetylphenyl)acetamide.
- MD Topology. (n.d.). This compound.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Unknown. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- PubChem. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST WebBook.
- ResearchGate. (2006). N-(2-Acetylphenyl)acetamide.
- Unknown. (2020). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 5. safrole.com [safrole.com]
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- 12. mt.com [mt.com]
- 13. This compound [stenutz.eu]
Dealing with solubility issues of N-(4-Acetylphenyl)acetamide in biological assays
Technical Support Center: N-(4-Acetylphenyl)acetamide
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that realizing the full potential of a compound in a biological assay is often predicated on a fundamental, yet frequently challenging, property: its solubility. This compound, a compound with moderate lipophilicity, can present significant hurdles when transitioning from an organic stock solution to an aqueous biological environment.
This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental setup. We will explore the physicochemical properties of this compound and provide a tiered approach to achieving and maintaining its solubility for reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately when I diluted my DMSO stock into my aqueous cell culture medium. What went wrong?
A: This is a classic issue of a compound "crashing out" of solution. It occurs because this compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous systems. When you introduce the DMSO stock to the medium, the abrupt change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate. The key is to manage this transition carefully and ensure the final concentration does not exceed its solubility limit in the final assay medium.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: While cell line dependent, a general rule is to keep the final concentration of DMSO at or below 0.5% (v/v).[2] Many cell lines can tolerate up to 1%, but this may induce stress or off-target effects.[3][4] It is critical to run a vehicle control (medium + identical final concentration of DMSO, without your compound) to ensure the solvent itself is not affecting your experimental outcome.[4]
Q3: I'm observing high variability in my results between wells and between experiments. Could this be related to solubility?
A: Absolutely. Inconsistent results are a hallmark of poor solubility.[1] If the compound is not fully dissolved, you are not delivering a consistent dose to your cells. Micro-precipitates can lead to a random distribution of the compound, causing significant data scatter and inaccurate structure-activity relationship (SAR) data.
Q4: Can I warm the solution or sonicate it to help it dissolve?
A: Yes, these are common and effective physical methods. Gently warming the solution (e.g., to 37°C) can increase the solubility and rate of dissolution. Sonication is also excellent for breaking up small aggregates and ensuring a homogenous solution. However, always check the compound's stability information, as some molecules can be degraded by excessive heat or prolonged sonication.
Q5: Are there any alternatives to DMSO for improving solubility?
A: Yes, a highly effective alternative is the use of cyclodextrins.[5] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule like this compound can be encapsulated, thereby increasing its aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture and has been shown to have minimal cellular effects at typical working concentrations.[4][9]
Compound Properties at a Glance
Understanding the physicochemical properties of this compound is the first step in designing a successful experimental strategy.
| Property | Value | Implication for Biological Assays |
| Molecular Formula | C₁₀H₁₁NO₂ | Provides the basis for molecular weight calculation.[10][11][12] |
| Molecular Weight | 177.20 g/mol | Essential for calculating molar concentrations for stock solutions.[10][11][12] |
| LogP (Octanol/Water) | ~1.24 | Indicates moderate lipophilicity; the compound prefers a non-polar environment over water, predicting poor aqueous solubility.[10] |
| Structure | Aromatic Amide | The amide group can participate in hydrogen bonding, but the overall structure is dominated by the non-polar benzene ring, limiting water solubility.[13][14][15] |
In-Depth Troubleshooting and Strategy Guide
The Core Problem: Transitioning from Organic to Aqueous Phase
The central challenge is maintaining the solubility of this compound when diluting a high-concentration DMSO stock into a predominantly aqueous buffer or cell culture medium. The workflow diagram below illustrates the critical points where precipitation can occur.
Caption: Workflow for preparing this compound for assays.
Troubleshooting Flowchart: What to Do When Precipitation Occurs
If you observe cloudiness or visible precipitate at any stage, use the following decision tree to diagnose and solve the problem.
Caption: Troubleshooting decision tree for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
The causality behind using DMSO is its aprotic, polar nature, which effectively disrupts the crystal lattice of organic compounds like this compound. This protocol establishes a reliable high-concentration stock.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound needed for your desired stock concentration and volume. For a 10 mM stock in 1 mL:
-
Mass (g) = 10 mmol/L * 0.001 L * 177.20 g/mol = 0.001772 g = 1.77 mg
-
-
Weigh Compound: Accurately weigh the powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL).
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Hold the vial up to a light source to ensure there are no visible particles. The solution should be perfectly clear. This is a critical self-validating step.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol leverages the formation of an inclusion complex, a well-established method for increasing the apparent water solubility of hydrophobic drugs.[6][16] The hydrophobic this compound molecule partitions into the non-polar cavity of the HP-β-CD, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[5][8]
Materials:
-
This compound DMSO stock (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or medium. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of medium. Warm to 37°C to aid dissolution.
-
Form the Complex:
-
Take a small volume of your this compound DMSO stock (e.g., 2 µL of a 10 mM stock).
-
Add this directly to a larger volume of the pre-warmed HP-β-CD solution (e.g., 998 µL). This creates a 20 µM solution in a vehicle containing 0.2% DMSO.
-
-
Incubate: Vortex the mixture vigorously for 5-10 minutes. For optimal complexation, you can incubate the mixture for 30-60 minutes at room temperature or 37°C with gentle agitation.
-
Final Dilution: This solution can now be used directly in your assay or further diluted in standard assay medium as needed. The complex is typically stable and will keep the compound in solution.
Protocol 3: Vehicle Toxicity Control Assay
This is a mandatory control experiment to ensure that your solubilization method is not interfering with the biological assay. It validates that any observed effects are due to the compound itself, not the solvent system.
Materials:
-
Your specific cell line and assay system (e.g., 96-well plates)[17]
-
DMSO and/or HP-β-CD solution (without the compound)
-
Your assay's readout reagents (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Plate Cells: Seed your cells at the desired density and allow them to adhere or stabilize as you would for a normal experiment.[17]
-
Prepare Vehicle Dilutions: Prepare a serial dilution of your vehicle (e.g., DMSO in medium) that mirrors the exact concentrations that will be present in your compound-treated wells. For example, if your compound dilutions result in final DMSO concentrations of 0.5%, 0.25%, 0.125%, etc., you must prepare a matching set of wells with just medium and DMSO at 0.5%, 0.25%, 0.125%, etc.
-
Include Controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Controls: Cells treated with the serial dilutions of the vehicle.
-
Positive Control: (If applicable) Cells treated with a known toxin to ensure the assay is working.
-
-
Incubate: Incubate the plate for the same duration as your compound treatment.
-
Measure Readout: Perform your assay (e.g., measure cell viability).
-
Analyze: Compare the readout from the vehicle-treated wells to the untreated control. There should be no significant difference. If you see a dose-dependent decrease in viability with the vehicle alone, you must use a lower final solvent concentration in your experiments.
References
- Gould, S., & Scott, K. R. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Loftsson, T., & Brewster, M. E. (1997).
- Gould, S., & Scott, K. R. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
- PubChem. N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide. PubChem. [Link]
- Kumar, S., & Singh, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
- Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
- Various Authors. Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Various Authors. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Stenutz, R. This compound. Stenutz. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs.
- Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- PubChem. N-(4-Ethylphenyl)acetamide. PubChem. [Link]
- PubChem. N-(p-acetylphenyl)acetamide. PubChem. [Link]
- Cheméo. Chemical Properties of Acetamide, N-phenyl-. Cheméo. [Link]
- LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- GSRS. N-(P-ACETYLPHENYL)ACETAMIDE. GSRS. [Link]
- US EPA. Acetamide, N-[4-(acetyloxy)phenyl]-. US EPA. [Link]
- Chemistry Stack Exchange. (2020). Solubility of Amides. Chemistry Stack Exchange. [Link]
- Rico, M., et al. (2011). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PubMed Central. [Link]
- PubChem. N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide. PubChem. [Link]
- Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Lazzarato, L., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]
- Various Authors. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-antimicrobial-study-of-N-%5B4-(2-yl-%29-Jayachandran-G/09a067099719543e59549f2b3b72e90f209564b7]([Link]
- Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Su, W., et al. (2024). Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages. PubMed Central. [Link]
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- 5. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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- 9. Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(4-Acetylphenyl)acetamide Stability and Degradation
Introduction
Welcome to the technical support center for N-(4-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. This compound, also known as 4'-acetamidoacetophenone, is a key intermediate and a known impurity in the synthesis of Acetaminophen[1]. Understanding its stability profile is critical for ensuring the purity, safety, and efficacy of pharmaceutical products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability challenges and degradation products of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate stability-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, which contains an amide and a ketone functional group on an aromatic ring, this compound is susceptible to degradation through several pathways. The most common are:
-
Hydrolysis: The amide bond is prone to cleavage under both acidic and basic conditions.
-
Oxidation: The aromatic ring and the acetyl groups can be susceptible to oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
Forced degradation studies are essential to experimentally confirm these pathways and identify the resulting degradation products[2][3].
Q2: What is the most likely product of hydrolytic degradation?
The amide linkage in this compound is the most probable site for hydrolysis. Under both acidic and basic conditions, the amide bond can be cleaved to yield 4-aminoacetophenone and acetic acid .
-
Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.
Q3: My HPLC analysis shows a new peak after storing my this compound solution at room temperature for a few days. What could it be?
If your solution is not protected from light, you may be observing a photodegradation product. Even ambient laboratory light can be sufficient to induce photochemical reactions over time. It is also possible that if the solution is not buffered, a gradual change in pH could lead to slow hydrolysis. To troubleshoot, you should:
-
Review your storage conditions: Was the solution exposed to light? Was the solvent neutral and aprotic?
-
Analyze a freshly prepared sample: This will serve as your baseline (t=0) chromatogram.
-
Perform a forced degradation study: Expose your sample to light (photolytic stress) and controlled pH conditions (acidic and basic hydrolysis) to see if you can reproduce the unknown peak. This will help in its identification.
Q4: I am observing multiple degradation peaks in my stressed samples. How can I identify them?
Identifying unknown degradation products requires advanced analytical techniques. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
LC-MS analysis will provide the mass-to-charge ratio (m/z) of the degradation products. This information, combined with the fragmentation pattern obtained from tandem mass spectrometry (MS/MS), can be used to elucidate the structures of the unknown peaks[4]. Comparing the fragmentation pattern of the parent drug with that of the degradation products can provide valuable clues about the structural modifications that have occurred[4].
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Poor reproducibility of stability study results.
Possible Causes & Solutions:
-
Inconsistent Stress Conditions: Ensure that the temperature, pH, concentration of reagents (acid, base, oxidizing agent), and light exposure are tightly controlled and consistent across all experiments. For photostability studies, use a calibrated light source to ensure reproducible light exposure.
-
Sample Preparation Variability: Use calibrated pipettes and balances. Ensure complete dissolution of the sample. For solutions, use a consistent solvent and protect from evaporation.
-
Analytical Method Variability: Ensure your HPLC system is properly equilibrated and the mobile phase is well-mixed and degassed. Use a validated stability-indicating method.
Problem 2: Unexpectedly rapid degradation of the compound.
Possible Causes & Solutions:
-
Reactive Excipients or Solvents: If you are working with a formulation, certain excipients may be interacting with this compound. Similarly, the choice of solvent can significantly impact stability. For example, protic solvents may facilitate hydrolysis.
-
Solution: Conduct compatibility studies with individual excipients. When preparing solutions, choose inert, aprotic solvents whenever possible and store them under appropriate conditions.
-
-
Presence of Catalytic Impurities: Trace amounts of metal ions or other impurities in your reagents or on glassware can catalyze degradation reactions.
-
Solution: Use high-purity reagents and thoroughly clean all glassware. Consider using chelating agents like EDTA in your solutions if metal-catalyzed oxidation is suspected.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions to generate its potential degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Photolytic Degradation: Expose the solid compound and a 100 µg/mL solution of the compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for the specific degradation products generated in your study.
Table 1: HPLC Chromatographic Conditions [1]
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Validation: The stability-indicating nature of the method must be validated by demonstrating that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the this compound peak is free from any co-eluting impurities.
Visualizing Degradation Pathways and Workflows
Diagram 1: Predicted Hydrolytic Degradation of this compound
Caption: Predicted hydrolytic degradation pathway.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
References
- Patel, R. M., et al. (2012). Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 113–118.
- Jain, D., et al. (2011). A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules. Journal of Chromatographic Science, 49(1), 22-26.
- Jain, D., et al. (2011). Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products. ResearchGate.
- ResearchGate. (n.d.). Percent degradation of diacerein and retention time of the degradation products.
- Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
- International Journal of Pharmaceutical Research. (2021). A Review of Stability Indicating Methods and Forced Degradation Studies.
- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.
- SIELC Technologies. (n.d.). Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column.
- Journal of Pharmaceutical Analysis. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- European Journal of Chemistry. (2015). Stability-indicating HPLC and PLS chemometric methods for the determination of acemetacin in presence of its degradation products and impurities.
- Waters Corporation. (n.d.). Characterization of Intact mRNA Using Ion Pair-Reversed Phase-Time of Flight-MS, Size Exclusion Chromatography-Multi.
- Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
Sources
Scaling up the synthesis of N-(4-Acetylphenyl)acetamide challenges and solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of N-(4-Acetylphenyl)acetamide (4'-Acetamidoacetophenone). This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and efficient process.
Section 1: Reaction and Synthesis Troubleshooting
This section addresses common issues arising during the core acetylation reaction. The primary route involves the N-acetylation of 4-aminoacetophenone, typically with acetic anhydride or acetyl chloride.
FAQ 1: My reaction yield is low, or the reaction appears stalled. What are the likely causes and solutions?
Answer: Low or stalled yields during the scale-up of this N-acetylation are often traced back to issues with mass transfer, temperature control, or reagent stoichiometry and quality.
-
Mass Transfer & Mixing: At a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing. 4-aminoacetophenone has limited solubility in some common solvents, and if it is not properly suspended or dissolved, its reaction with the acetylating agent will be inefficient.
-
Solution: Increase the agitation speed and ensure the reactor is properly baffled. For slurry reactions, confirm that solids are fully suspended. Consider a solvent system where the starting material has higher solubility, if compatible with the workup.
-
-
Temperature Control: While the reaction is often exothermic, insufficient heating can also be a problem, leading to a slow reaction rate.
-
Solution: Ensure your heating mantle or reactor jacket has the capacity to maintain the target temperature throughout the larger volume. Monitor the internal reaction temperature, not just the jacket temperature.
-
-
Reagent Quality & Stoichiometry: Water is detrimental as it will readily consume the acetylating agent.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a fresh, unopened bottle of acetic anhydride or acetyl chloride. It is common practice to use a slight excess (1.1 to 1.2 equivalents) of the acetylating agent to drive the reaction to completion, but excessive amounts can complicate purification.
-
-
Catalyst (if used): While often run with a base like pyridine or triethylamine to scavenge the acid byproduct (especially with acetyl chloride), the base's effectiveness can be compromised by impurities or improper addition.
-
Solution: Ensure the base is added slowly and concurrently with the acetylating agent to maintain a controlled reaction environment.
-
FAQ 2: I am observing a significant and difficult-to-control exotherm. How can I manage this safely at scale?
Answer: The N-acetylation of an amine is an exothermic process. Uncontrolled exotherms at scale pose a significant safety risk, potentially leading to runaway reactions and pressure buildup.
-
Causality: The exotherm is generated from the formation of the stable amide bond. The rate of heat generation is directly proportional to the rate of reagent addition. Adding the entire volume of acetic anhydride at once to a large batch is extremely dangerous.
-
Solutions:
-
Controlled Addition: The most critical control parameter is the addition rate of the acetylating agent. Add the reagent sub-surface via an addition funnel or a syringe pump over an extended period (e.g., 1-2 hours).
-
Adequate Cooling: Ensure the reactor's cooling system is capable of removing the heat generated. Perform a preliminary heat-flow calculation if possible. A cooling bath (ice-water or glycol) is essential.
-
Reverse Addition: In some cases, adding the solution of 4-aminoacetophenone to the acetylating agent can help control the exotherm, as the reactive species is never in large excess.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may impact reaction kinetics and downstream processing efficiency.
-
Workflow for a Controlled N-Acetylation Reaction
The following diagram illustrates a controlled workflow for the synthesis, emphasizing safety and control points for managing exothermicity.
Caption: Workflow for controlled N-acetylation of 4-aminoacetophenone.
Section 2: Impurity Management and Purification
The quality of the final this compound is dictated by the effectiveness of the purification process, which is almost always recrystallization.
FAQ 3: What are the common impurities in my crude product and how can they be minimized?
Answer: Understanding the impurity profile is crucial for developing an effective purification strategy. The most common impurities arise from the starting materials or side reactions.[1]
-
Unreacted 4-Aminoacetophenone: This is the most common impurity if the reaction is incomplete. It is generally more soluble in most solvent systems than the product, but can co-crystallize if present in high amounts.
-
Detection: Easily visualized by TLC as it is UV active and will have a different Rf value. HPLC is used for quantification.
-
Minimization: Use a slight excess of the acetylating agent and ensure the reaction goes to completion.
-
-
Diacetylated Product (N-(4-acetylphenyl)-N-acetylacetamide): This can form if the reaction conditions are too harsh (e.g., high temperature, large excess of acetic anhydride). It is often difficult to remove by crystallization.
-
Detection: HPLC is the most reliable method.
-
Minimization: Maintain strict temperature control and avoid using a large excess of the acetylating agent.
-
-
Acetic Acid: A byproduct of the reaction with acetic anhydride. It is typically removed during the aqueous work-up.
-
Detection: Not usually an issue in the final product if washed correctly.
-
Minimization: Thoroughly wash the crude solid with water after filtration.
-
-
Process-Related Impurities: These can include residual solvents or byproducts from catalysts if used (e.g., pyridine).
FAQ 4: My final product is off-color (yellow or tan). How can I obtain a pure white solid?
Answer: A yellow or tan discoloration is typically due to trace impurities, often oxidized species of the starting amine.
-
Solutions:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored impurities. The mixture is then hot-filtered to remove the charcoal before cooling. Caution: Hot filtration of flammable solvents must be done with extreme care to avoid ignition.
-
Optimized Recrystallization: A well-chosen solvent system is key. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Ethanol/water mixtures are often effective for this compound.[2]
-
Starting Material Quality: Ensure the 4-aminoacetophenone starting material is of high purity and not discolored.
-
Protocol 1: Optimized Recrystallization for High Purity
This protocol describes a robust method for purifying this compound using an ethanol/water solvent system.
-
Dissolution: Place the crude, dry this compound in an appropriately sized flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, add a small scoop of activated charcoal (approx. 1-2% by weight) and gently swirl the hot solution for 5 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper. Quickly filter the hot solution into a clean, pre-heated flask to remove the charcoal. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: To the hot ethanolic solution, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture, followed by cold water.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Section 3: Process Safety at Scale
Scaling up any chemical synthesis introduces new safety challenges that must be rigorously addressed.
FAQ 5: What are the primary safety hazards for this process and what PPE is required?
Answer: The primary hazards involve corrosive reagents, exothermic reactions, and handling of the final powdered product.[3][4] Adherence to good industrial hygiene and safety practices is mandatory.[3]
| Hazard | Stage | Mitigation & Required PPE |
| Corrosive Reagents | Reagent Handling & Reaction | Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle only in a well-ventilated fume hood. Wear goggles , a face shield , long-sleeved lab coat , and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).[3] |
| Runaway Exotherm | Reaction | Implement strict controls on reagent addition rate and cooling, as detailed in FAQ 2. Ensure an emergency quench bath (ice water) is readily available. |
| Flammable Solvents | Reaction & Purification | If using flammable solvents like ethanol, ensure all heating is done via steam, heating mantles, or oil baths. No open flames. Ensure proper grounding of equipment to prevent static discharge. |
| Dust Inhalation/Explosion | Product Handling | The final product is a fine powder. Avoid creating dust clouds. Handle in ventilated areas. For large quantities, consider dust explosion risks and use appropriate handling equipment. Wear an N95 respirator during weighing and transfer operations.[4] |
Troubleshooting & Decision Making Diagram
This diagram provides a logical path for troubleshooting common scale-up issues.
Caption: A decision tree for troubleshooting common scale-up problems.
References
- Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
- Asahi Kasei Bioprocess. Top Safety Considerations in Biopharmaceutical Manufacturing. ak-bio.com. [Link]
- Loba Chemie. (2016). Safety Data Sheet - ACETAMIDE FOR SYNTHESIS. lobachemie.com. [Link]
Sources
Technical Support Center: N-(4-Acetylphenyl)acetamide NMR Spectral Interpretation
Welcome to the Technical Support Center for NMR analysis of N-(4-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in both ¹H and ¹³C NMR spectra of this compound. Here, we address common issues encountered during synthesis and purification, providing field-proven insights and actionable protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum of this compound shows a singlet at ~2.2 ppm. Is this an impurity?
A1: A singlet appearing around 2.2 ppm in your ¹H NMR spectrum is a strong indicator of residual acetic anhydride, a common reagent used in the acetylation of 4-aminoacetophenone.[1][2][3][4]
Causality: this compound is often synthesized by reacting 4-aminoacetophenone with acetic anhydride. If the reaction does not go to completion or the product is not sufficiently purified, unreacted acetic anhydride will remain in the sample. The six equivalent protons of the two methyl groups in acetic anhydride give rise to a characteristic singlet at approximately 2.2 ppm.[1]
Troubleshooting Protocol: Identifying and Removing Acetic Anhydride
-
Co-spotting on TLC: Run a thin-layer chromatogram (TLC) of your product alongside a sample of pure acetic anhydride. If a spot in your product lane matches the Rf value of the acetic anhydride standard, its presence is likely.
-
Water Wash: Acetic anhydride is readily hydrolyzed to acetic acid upon contact with water.[1] A simple workup procedure can effectively remove this impurity.
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with deionized water or a mild aqueous base like sodium bicarbonate solution. This will hydrolyze the acetic anhydride to the more water-soluble acetic acid, which will then partition into the aqueous layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Re-acquire NMR: After the aqueous wash, re-dissolve your purified product in a deuterated solvent and acquire a new ¹H NMR spectrum. The singlet at ~2.2 ppm should be significantly reduced or absent.
Q2: I'm observing peaks in the aromatic region of my ¹H NMR that don't correspond to my product, specifically a pair of doublets around 6.6 ppm and 7.8 ppm. What could this be?
A2: The presence of a pair of doublets in these regions, particularly around 6.6 ppm and 7.8 ppm, strongly suggests the presence of unreacted 4-aminoacetophenone, the starting material for the synthesis of this compound.[5][6]
Causality: 4-Aminoacetophenone has a distinct ¹H NMR spectrum due to the electron-donating nature of the amino group (-NH₂) and the electron-withdrawing nature of the acetyl group (-COCH₃). This substitution pattern on the benzene ring leads to a characteristic splitting pattern for the aromatic protons. The protons ortho to the amino group are shielded and appear upfield (around 6.6 ppm), while the protons ortho to the acetyl group are deshielded and appear downfield (around 7.8 ppm).[5]
Troubleshooting Protocol: Detecting and Removing 4-Aminoacetophenone
-
Chromatographic Analysis:
-
TLC: As with acetic anhydride, co-spot your product with a 4-aminoacetophenone standard on a TLC plate. The presence of a corresponding spot will confirm the impurity.
-
Column Chromatography: If the impurity is present in a significant amount, purification by column chromatography is the most effective method for its removal. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) will separate the more polar 4-aminoacetophenone from the less polar this compound.
-
-
Recrystallization: If the impurity is minor, recrystallization can be an effective purification technique. Choose a solvent system in which the solubility of this compound and 4-aminoacetophenone differ significantly with temperature.
-
Post-Purification Analysis: After purification, acquire a new ¹H NMR spectrum to confirm the absence of the characteristic doublets of 4-aminoacetophenone.
Q3: My ¹H NMR spectrum has a broad singlet that I suspect is the N-H proton, but its chemical shift varies between samples. How can I confirm this peak and why does it move?
A3: The N-H proton of an amide, such as in this compound, typically appears as a broad singlet. Its chemical shift is highly dependent on factors like solvent, concentration, and temperature.[7][8] To definitively identify this peak, a D₂O shake experiment is recommended.
Causality: The chemical shift of labile protons, like those on heteroatoms (O-H, N-H), is influenced by hydrogen bonding. Changes in solvent polarity and sample concentration can alter the extent of hydrogen bonding, causing the peak to shift.[8][9] The broadening of the N-H peak is often due to quadrupole relaxation of the adjacent nitrogen atom and chemical exchange with trace amounts of water in the solvent.[10]
Experimental Protocol: D₂O Shake for Labile Proton Identification
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the amide proton with deuterium from the D₂O.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H proton will either disappear or significantly decrease in intensity due to the H-D exchange.[7][11]
Q4: I see more than the expected number of signals in my ¹³C NMR spectrum. What are the likely culprits?
A4: Unexpected signals in the ¹³C NMR spectrum can arise from unreacted starting materials, solvent impurities, or side-products. The most common impurities to consider are 4-aminoacetophenone and acetic anhydride.
Causality: Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The presence of impurities will introduce their own set of carbon signals, leading to a more complex spectrum than anticipated.
Troubleshooting Workflow: Interpreting Unexpected ¹³C NMR Signals
The following diagram outlines a logical workflow for identifying the source of unexpected peaks in your ¹³C NMR spectrum.
Caption: Troubleshooting workflow for unexpected ¹³C NMR peaks.
Data Presentation: NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and common impurities. Chemical shifts are reported in ppm (δ) and are referenced to tetramethylsilane (TMS). Note that actual shifts can vary slightly depending on the solvent and concentration.[8][9]
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -COCH₃ (acetyl) | ~2.55 (s, 3H) | ~26.5 |
| -NHCOCH₃ (acetamide methyl) | ~2.15 (s, 3H) | ~24.5 | |
| Aromatic C-H (ortho to -NHAc) | ~7.60 (d, 2H) | ~119.0 | |
| Aromatic C-H (ortho to -Ac) | ~7.95 (d, 2H) | ~129.5 | |
| Amide N-H | Variable (broad s, 1H) | - | |
| Aromatic C-NHAc | - | ~142.0 | |
| Aromatic C-Ac | - | ~132.0 | |
| -C =O (acetyl) | - | ~197.0 | |
| -C =O (acetamide) | - | ~169.0 | |
| 4-Aminoacetophenone | -COCH₃ | ~2.50 (s, 3H)[5] | ~26.0[12] |
| Aromatic C-H (ortho to -NH₂) | ~6.65 (d, 2H)[5] | ~113.5[12] | |
| Aromatic C-H (ortho to -Ac) | ~7.80 (d, 2H)[5] | ~131.0[12] | |
| Amine N-H₂ | Variable (broad s, 2H) | - | |
| Acetic Anhydride | -COCH₃ | ~2.20 (s, 6H)[1][2] | ~22.5[13] |
| -C =O | - | ~167.0[13] | |
| Acetone (Solvent Impurity) | -CH₃ | ~2.17 | ~30.6 |
| Ethyl Acetate (Solvent Impurity) | -CH₂- | ~4.12 (q) | ~60.5 |
| -CH₃ (ester) | ~2.05 (s) | ~21.0 | |
| -CH₃ (ethyl) | ~1.26 (t) | ~14.2 |
Visualization of Key Structures
Caption: Structures of this compound and common impurities.
References
- picoSpin 80: Hydrolysis of Acetic Anhydride with Heavy W
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
- Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of HWE Reaction Mixtures. Benchchem.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
- 4-Aminoacetophenone(99-92-3) 1H NMR spectrum. ChemicalBook.
- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246623).
- Acetic anhydride(108-24-7) 1H NMR spectrum. ChemicalBook.
- 4-Aminoacetophenone - SpectraBase.
- Solved 'H NMR, acetic anhydride in CDCI, 2 9.0 8.5 8.0 7.5 | Chegg.com.
- Acetic anhydride - Optional[1H NMR] - Chemical Shifts - SpectraBase.
- Acetic anhydride - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US.
- Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile.
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- 4. spectrabase.com [spectrabase.com]
- 5. 4-Aminoacetophenone(99-92-3) 1H NMR spectrum [chemicalbook.com]
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- 7. Troubleshooting [chem.rochester.edu]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. unn.edu.ng [unn.edu.ng]
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- 13. spectrabase.com [spectrabase.com]
Avoiding "oiling out" during the recrystallization of acetamide derivatives
A Guide to Overcoming "Oiling Out" and Achieving High Purity
Welcome to the technical support center for the crystallization of acetamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes, with a specific focus on the common and often frustrating phenomenon of "oiling out."
Introduction to "Oiling Out"
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. For acetamide derivatives, which are a cornerstone in medicinal chemistry, achieving a pure, crystalline solid is paramount for subsequent characterization, formulation, and clinical studies. Oiling out can severely hinder this process, leading to impure, amorphous, or difficult-to-handle products.[2]
This guide provides a structured, question-and-answer-based approach to understanding, preventing, and resolving oiling out during the recrystallization of acetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" in the context of crystallization?
A1: Oiling out is the formation of a second liquid phase when a solution is cooled or an anti-solvent is added, with the intention of inducing crystallization.[1] Instead of solute molecules organizing into a crystal lattice, they aggregate into disordered, solute-rich droplets that are immiscible with the surrounding solvent. This often occurs when the system is driven to a high level of supersaturation too quickly, kinetically favoring the formation of a liquid over a solid.[3]
Q2: Why are acetamide derivatives prone to oiling out?
A2: Several factors can contribute to the propensity of acetamide derivatives to oil out:
-
Melting Point Depression: Many acetamide derivatives have melting points that can be significantly lowered by the presence of impurities.[2] If the temperature of the saturated solution is above the melting point of the impure compound, it will separate as a liquid. Acetanilide, a common acetamide derivative, is a classic example where this is observed.[2]
-
Solvent Choice: The polarity and hydrogen bonding capabilities of both the acetamide derivative and the solvent are critical. A solvent that is too "good" (high solubility at all temperatures) or too "poor" (low solubility even when hot) can lead to conditions favorable for oiling out.
-
Structural Features: The various substituents on the acetamide scaffold can influence intermolecular interactions, affecting how readily the molecules pack into a crystal lattice.
Q3: What are the negative consequences of oiling out?
A3: Oiling out can lead to several undesirable outcomes in a drug development setting:
-
Poor Purification: The oil phase can act as a solvent for impurities, which then become entrapped when the oil eventually solidifies.[2]
-
Amorphous Product: The solidified oil is often an amorphous solid or a glass, which can have different and less desirable physicochemical properties (e.g., stability, dissolution rate) compared to the crystalline form.
-
Difficult Handling: Oiled out products are often sticky, gummy, or difficult to filter and dry, leading to product loss and processing challenges.[4]
Troubleshooting Guide: Oiling Out Observed
This section provides a systematic approach to addressing an oiling out event during the recrystallization of an acetamide derivative.
Issue: My acetamide derivative has formed oily droplets instead of crystals upon cooling.
This is a classic case of oiling out. The primary goal is to redissolve the oil and create conditions that favor controlled crystallization.
Initial Diagnosis and Immediate Actions
-
Re-dissolve the Oil: Gently reheat the mixture until the oil dissolves back into the solution, creating a homogeneous system.
-
Add More "Good" Solvent: Add a small amount of the solvent in which your compound is more soluble. This will decrease the overall supersaturation, making it less likely for the compound to separate as a liquid when cooled again.[2]
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an oiling out event.
Caption: Troubleshooting workflow for an oiling out event.
Detailed Troubleshooting Steps
Q4: I've re-dissolved the oil and added more solvent, but it oiled out again. What's next?
A4: If simple dilution and reheating are not effective, a more systematic approach is needed. Consider the following:
-
Slow Down the Cooling Rate: Rapid cooling is a major contributor to oiling out.[5] Allow the flask to cool to room temperature slowly on the benchtop, insulated with a beaker of warm water or towels. Do not immediately place it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Introduce Seed Crystals: Seeding is a powerful technique to encourage crystallization.[5] A seed crystal provides a template for crystal growth, bypassing the often difficult initial nucleation step.
-
Modify the Solvent System: The initial solvent or solvent pair may not be optimal. A systematic solvent screening is recommended. For many acetamide derivatives, polar solvents like ethanol or ethanol/water mixtures are a good starting point.
-
Remove Impurities: If your compound is significantly impure, this can lower the melting point and promote oiling out.[2] Consider a preliminary purification step, such as passing the solution through a small plug of silica gel or using activated charcoal to remove colored impurities.[2]
Q5: How do I properly use seed crystals?
A5: Effective seeding requires careful execution:
-
Obtain Seed Crystals: If you have a small amount of the pure, crystalline compound, use that. If not, you can sometimes generate seed crystals by dissolving a small amount of the crude material in a minimal amount of hot solvent in a test tube, rapidly cooling it in an ice bath to force precipitation, and then using a small amount of this solid.
-
Timing is Key: Add the seed crystal after the solution has cooled slightly and is supersaturated, but before oiling out occurs. This is known as the "metastable zone."[3]
-
Amount: Only a very small amount of seed crystal is needed (typically 1-5% by weight).[5]
-
Introduction: Add the seed crystal to a region of good agitation to ensure it disperses and doesn't simply dissolve in a locally warmer part of the solution.
Proactive Strategies to Avoid Oiling Out
The best approach to dealing with oiling out is to prevent it from happening in the first place.
Q6: How can I design my recrystallization experiment to minimize the risk of oiling out?
A6: A well-designed experiment starts with understanding your compound and choosing the right conditions.
Solvent Selection for Acetamide Derivatives
The choice of solvent is the most critical factor. The ideal solvent will dissolve the acetamide derivative when hot but have low solubility when cold. For many acetamides, which are often polar compounds, a polar solvent or a mixed solvent system is effective.
| Solvent System | Polarity | Typical Use Case for Acetamides | Potential for Oiling Out |
| Ethanol/Water | Polar | A very common and effective system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added until the solution becomes cloudy. | Moderate. Can occur if the initial concentration in ethanol is too high or if water is added too quickly. |
| Isopropanol | Polar | A good single solvent for many acetamides. | Lower than ethanol/water, but still possible with rapid cooling. |
| Ethyl Acetate/Heptane | Mid-Polarity | Useful for less polar acetamide derivatives. | High. The large polarity difference can easily lead to phase separation. |
| Toluene | Non-polar | Can be effective for some N-aryl acetamides. | Moderate to High, especially if the compound has a lower melting point. |
Experimental Protocol: A Step-by-Step Guide to Recrystallization of an Acetanilide Derivative
This protocol provides a general framework for the recrystallization of a typical acetamide derivative, such as acetanilide, from an ethanol/water solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude acetamide derivative in the minimum amount of hot ethanol. Start with a small volume and add more in portions until the solid is fully dissolved at the boiling point of the ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Induce Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and allow them to air dry.
The following diagram illustrates this preventative workflow.
Caption: Proactive workflow for recrystallization of acetamide derivatives.
The Science Behind Oiling Out: A Deeper Dive
Q7: What is the thermodynamic and kinetic basis for oiling out?
A7: Oiling out is a classic example of the competition between thermodynamic and kinetic control in a phase transition.[6][7]
-
Thermodynamics: The most stable state for the solute at a low temperature is the crystalline solid (the thermodynamic product). This is because the ordered arrangement of molecules in a crystal lattice is at a lower energy state.[8]
-
Kinetics: However, the formation of a crystal requires the molecules to overcome a significant activation energy barrier to arrange themselves in a precise, ordered lattice. The formation of a disordered liquid phase (the oil) has a much lower activation energy and can therefore occur more quickly (the kinetic product).[9]
When a solution is cooled too rapidly or is highly supersaturated, the system has a large driving force to phase separate, but not enough time or thermal energy for the molecules to find their optimal positions in a crystal lattice. As a result, the system follows the path of least resistance and forms an oil.
By cooling slowly, using less concentrated solutions, and providing a template for crystallization (seeding), you are giving the system the opportunity to overcome the kinetic barrier and reach the more stable, crystalline thermodynamic product.
References
- BenchChem. (2025). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Department of Chemistry, University of California, Davis. (n.d.).
- Department of Chemistry, University of Minnesota. (n.d.).
- Hariri, L. A. (2020).
- ResearchGate. (n.d.). Ternary solid-liquid phase diagram for the mixture of acetamide, urea, and sorbitol.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 4-Acetamidonicotinamide.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Scribd. (n.d.).
- Department of Chemistry, University of California, Santa Cruz. (n.d.).
- Mettler Toledo. (n.d.).
- ResearchGate. (n.d.). Solid−liquid phase diagram of (A) acetamide/phenol.
- Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
- Department of Chemistry, University of Wisconsin-Madison. (n.d.).
- ResearchGate. (2025). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
- National Institutes of Health. (n.d.). Acetamide | CH3CONH2 | CID 178. PubChem.
- Vertex AI Search. (2024).
- Chemjobber. (2012). Process Wednesday: Oiling out.
- Cheméo. (n.d.). Chemical Properties of Acetamide (CAS 60-35-5).
- MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube.
- Department of Chemistry, University of Massachusetts Amherst. (n.d.).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- ResearchGate. (2025).
- Department of Chemistry, University of California, Santa Cruz. (n.d.).
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Institut Magdeburg. (n.d.).
- Wikipedia. (n.d.). Acetamide.
- Patsnap Synapse. (2024).
- ResearchGate. (2025).
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- YouTube. (2020).
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Co-crystallization: Technique for solubility enhancement.
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Scribd. (n.d.).
- Gauth. (n.d.). Selesai:Acetamide is an organic compound with chemical formule, CH_3CONH_2. Diag 1 shows a graph o.
- IJCRT.org. (n.d.).
- Department of Chemistry, University of Rochester. (n.d.).
- BYJU'S. (n.d.). Acetamide Structure.
- National Institutes of Health. (n.d.).
- PubMed Central. (2023).
- PubMed Central. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chemjobber.blogspot.com [chemjobber.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Thermodynamics and crystallization kinetics [mpi-magdeburg.mpg.de]
- 9. ias.ac.in [ias.ac.in]
Purification strategies for removing colored impurities from N-substituted acetamides
Welcome to the technical support center for the purification of N-substituted acetamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for removing colored impurities from your synthesized compounds. Here, we move beyond simple protocols to explain the "why" behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of N-substituted acetamides, particularly concerning colored impurities.
Issue 1: My crystalline N-substituted acetamide product is off-white, yellow, or brown after initial synthesis and workup.
-
Probable Cause: This is the most common issue and often arises from several sources:
-
Oxidation of Starting Materials: Aniline precursors are susceptible to air oxidation, which can form highly colored polymeric impurities.[1]
-
Side Reactions: The synthesis of amides, especially if conducted at high temperatures, can lead to side products that are colored.[2]
-
Residual Catalysts or Reagents: Some reagents used in amide synthesis can be colored or can react to form colored species during workup.[3]
-
-
Solution Pathway:
-
Initial Assessment: First, determine the physical state of your crude product. If it is a solid, recrystallization is often the most effective first step.[4] If it is an oil or a solid that is difficult to crystallize, column chromatography is the preferred method.[5]
-
For Crystalline Solids - Recrystallization with Activated Carbon:
-
Principle: Recrystallization is a powerful technique for purifying solid compounds.[6] The addition of activated carbon (charcoal) is highly effective for adsorbing large, colored impurity molecules.[7] Activated carbon has a high surface area with a porous structure that readily adsorbs these impurities.[8][9]
-
Detailed Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which your N-substituted acetamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[10] Common choices for amides include ethanol, acetone, or acetonitrile.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the hot recrystallization solvent.[6]
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% by weight of your crude product) to the hot solution.[7] Caution: Add the carbon carefully to the hot solution, as it can cause vigorous boiling.[7]
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove the activated carbon and any insoluble impurities.[7] This step should be performed rapidly to prevent premature crystallization of your product in the filter funnel.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
-
-
-
For Oils or Non-Crystalline Solids - Column Chromatography:
-
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[11] More polar compounds will adhere more strongly to the silica gel and elute later.[12]
-
Detailed Protocol:
-
Stationary Phase and Column Packing: Prepare a column with silica gel using a "wet-packing" method to ensure a uniform and bubble-free column bed.[11]
-
Sample Loading: If your compound is soluble in the mobile phase, it can be loaded directly onto the column (liquid loading).[12] If solubility is poor, consider "dry loading" by adsorbing your compound onto a small amount of silica gel before adding it to the column.[12]
-
Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.[12] Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation.[11] Common solvent systems for amides include mixtures of ethyl acetate and hexanes or methanol and dichloromethane for more polar compounds.[13]
-
Elution and Fraction Collection: Begin eluting the column with your chosen solvent system, collecting fractions.[11] Monitor the fractions by TLC to identify those containing your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified N-substituted acetamide.
-
-
-
Issue 2: The color persists even after recrystallization with activated carbon.
-
Probable Cause:
-
Impurity with Similar Solubility: The colored impurity may have solubility characteristics very similar to your product, making recrystallization less effective.
-
Ineffective Adsorption: The type of activated carbon used may not be optimal for adsorbing the specific colored impurity.[14]
-
-
Solution Pathway:
-
Optimize Recrystallization:
-
Try a Different Solvent System: Experiment with different recrystallization solvents or solvent pairs.[15] A change in solvent polarity can alter the solubility of both your product and the impurity, potentially leading to better separation.
-
-
Switch to Column Chromatography: If optimized recrystallization fails, column chromatography is the next logical step.[16] The difference in polarity between your product and the impurity can often be exploited for separation on a silica gel column.[12]
-
Consider a Different Stationary Phase: For particularly challenging separations, especially with highly polar N-substituted acetamides, consider alternative stationary phases like alumina or even reversed-phase (C18) silica gel.[17] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful technique for polar compounds.[18][19]
-
Issue 3: During column chromatography, the colored impurity co-elutes with my product.
-
Probable Cause: The polarity of the colored impurity and your N-substituted acetamide are too similar for effective separation with the chosen solvent system.
-
Solution Pathway:
-
Fine-Tune the Eluent:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) system, switch to a gradient elution.[12] Start with a less polar solvent system and gradually increase the polarity. This can often resolve compounds with very similar Rf values.
-
Solvent System Modification: Try a different combination of solvents. For example, if you are using ethyl acetate/hexanes, consider switching to ether/hexanes or methanol/dichloromethane.[13]
-
-
Change the Stationary Phase: As mentioned previously, switching from silica gel to alumina or a bonded phase like an amine column can alter the separation selectivity.[18][20]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of colored impurities in the synthesis of N-substituted acetamides?
A1: Colored impurities in N-substituted acetamide synthesis often originate from the starting materials or side reactions. Aromatic amines, which are common precursors, are prone to oxidation, leading to the formation of highly colored polymeric materials. Additionally, high reaction temperatures can cause decomposition or the formation of colored byproducts.[1][2]
Q2: How does activated carbon work to remove color?
A2: Activated carbon, also known as activated charcoal, is a form of carbon that has been processed to have a vast network of small pores, giving it an incredibly large surface area.[8][9] This large surface area allows it to adsorb large organic molecules, such as the colored impurities often found in chemical syntheses, through van der Waals forces.[21] The process is a physical adsorption, where the impurity molecules adhere to the surface of the carbon.[22]
Q3: Can I lose my desired product when using activated carbon?
A3: Yes, it is possible to lose some of your product through adsorption onto the activated carbon, especially if your product is nonpolar.[7] To minimize this, use the smallest amount of activated carbon necessary and limit the contact time.[7] Performing a hot filtration quickly after adding the carbon is crucial.[7]
Q4: What is the best general-purpose purification technique for N-substituted acetamides?
A4: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities present. However, for solid N-substituted acetamides, recrystallization is often a good first choice due to its simplicity and efficiency for removing small amounts of impurities.[4] For liquids or solids that are difficult to crystallize, column chromatography is a more versatile and powerful method.[5]
Q5: My N-substituted acetamide is highly polar. Are there any special considerations for its purification?
A5: Highly polar compounds can be challenging to purify by standard normal-phase chromatography on silica gel, as they may bind very strongly to the stationary phase.[17] In such cases, using a more polar mobile phase, such as a mixture of methanol and dichloromethane, is necessary.[13] Alternatively, techniques like reversed-phase chromatography or HILIC on an amine-functionalized column can be very effective for purifying polar compounds.[18][19]
Visualization of Purification Workflow
Decision Tree for Purification Strategy
Caption: A workflow for choosing the appropriate purification strategy.
Data Presentation
Table 1: Common Solvents for Recrystallization of N-Substituted Acetamides
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Suitable for polar, water-soluble N-substituted acetamides.[23] |
| Ethanol | High | 78 | A versatile and commonly used solvent for a wide range of amides.[4] |
| Acetone | Medium-High | 56 | Effective for many amides, but its low boiling point requires careful handling.[4] |
| Acetonitrile | Medium-High | 82 | An excellent solvent for recrystallizing many amides, often giving high-quality crystals.[4] |
| Ethyl Acetate/Hexanes | Medium (adjustable) | Variable | A common two-solvent system where solubility can be finely tuned.[23] |
| Methanol/Water | High (adjustable) | Variable | Another useful two-solvent system for more polar compounds.[15] |
Table 2: Common Solvent Systems for Column Chromatography of N-Substituted Acetamides
| Solvent System | Polarity Range | Typical Applications |
| Ethyl Acetate/Hexanes | Low to Medium | The standard choice for many "normal" polarity N-substituted acetamides.[13] |
| Diethyl Ether/Hexanes | Low to Medium | An alternative to ethyl acetate/hexanes, offering slightly different selectivity.[13] |
| Methanol/Dichloromethane | Medium to High | Used for more polar N-substituted acetamides that do not move in less polar systems.[13] |
| Acetonitrile/Water | High | Typically used in reversed-phase or HILIC chromatography for very polar compounds.[18] |
Experimental Protocols
Protocol 1: Decolorization by Recrystallization with Activated Carbon
-
Solvent Selection: Based on small-scale solubility tests, select a suitable recrystallization solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude, colored N-substituted acetamide. Add the selected solvent portion-wise while heating the flask on a hot plate with stirring until the solid is completely dissolved. Add a minimal excess of solvent to ensure the product remains in solution during the subsequent steps.
-
Addition of Activated Carbon: Allow the solution to cool slightly from its boiling point. Carefully add a small amount of decolorizing activated carbon (approximately 1-2% of the crude product's weight) to the hot solution. Swirl the flask gently.
-
Hot Gravity Filtration: Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper. Preheat the funnel and receiving flask by pouring some hot, pure solvent through them. Quickly pour the hot solution containing the activated carbon through the filter paper. The goal is to remove the carbon while it is still hot to prevent premature crystallization.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice-water bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate your N-substituted acetamide from its impurities. The ideal eluent system will give the desired compound an Rf value between 0.2 and 0.3.[11]
-
Column Preparation: Select an appropriately sized column for the amount of crude material. Pack the column with silica gel using the "wet-packing" method with the initial, least polar eluent.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble in the eluent, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin the flow.[11] Collect fractions in test tubes or other suitable containers.
-
Gradient Elution (if necessary): If the impurities are not separating well, you can gradually increase the polarity of the eluent during the run. This is known as a gradient elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified N-substituted acetamide.
References
- Carbotecnia. (2025, April 7). Decolorization with Activated Carbon.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Concepts Ecotech. Decolorization of Solution & Chemicals.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Purocarbon. (2024, December 9). Activated Carbon for Bleaching.
- Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds.
- Decolorizing carbon.
- Benchchem. Technical Support Center: Purification of N-Substituted Acetamide Compounds.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
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- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
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Technical Support Center: Optimizing Solvent Systems for the Column Chromatography of N-acetyl Anilines
Welcome to our dedicated technical support center for the purification of N-acetyl anilines via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their separation processes, troubleshoot common issues, and deepen their understanding of the principles at play. As a senior application scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a stationary phase for the chromatography of N-acetyl anilines?
When separating N-acetyl anilines, the choice of stationary phase is critical. Due to the presence of the polar amide group, N-acetyl anilines are more polar than their parent anilines.
-
Silica Gel (SiO₂): This is the most common and recommended stationary phase for N-acetyl anilines.[1][2] Silica gel is a polar adsorbent and interacts with polar compounds through hydrogen bonding and dipole-dipole interactions. Its slightly acidic nature is generally not problematic for the relatively stable amide functionality of N-acetyl anilines.
-
Alumina (Al₂O₃): Alumina is another polar adsorbent that can be used.[1] It is available in acidic, neutral, and basic forms. For N-acetyl anilines, neutral or weakly acidic alumina would be the most appropriate choice to avoid any potential hydrolysis of the amide bond, especially if the compounds are sensitive.
-
Reversed-Phase Silica (e.g., C18): While less common for this specific application in preparative column chromatography, reversed-phase chromatography separates compounds based on hydrophobicity.[3] Here, the stationary phase is nonpolar, and a polar mobile phase is used. This could be an option for highly substituted, nonpolar N-acetyl anilines or when normal-phase chromatography fails to provide adequate separation.
Q2: How do I select an appropriate starting solvent system for my N-acetyl aniline derivative?
The selection of the mobile phase, or eluent, is arguably the most critical factor in achieving good separation.[4] The goal is to find a solvent system where your target N-acetyl aniline has a Retention Factor (Rf) of approximately 0.25 to 0.35 on a Thin Layer Chromatography (TLC) plate.[1][4][5] This Rf range typically translates to a good elution profile on a column.[6][7]
A common starting point for compounds of intermediate polarity like N-acetyl anilines is a binary mixture of a nonpolar and a polar solvent.[5][8]
-
Nonpolar Solvents: Hexanes or petroleum ether are excellent choices.[8]
-
Polar Solvents: Ethyl acetate is a standard and effective choice for creating a solvent system with hexanes.[8] Other options include diethyl ether or dichloromethane.[8]
Recommended Starting Solvent Systems:
-
Nonpolar compounds: 5% Ethyl Acetate in Hexane[8]
-
"Normal" polarity compounds: 10-50% Ethyl Acetate in Hexane[8]
-
Polar compounds: 100% Ethyl Acetate or 5% Methanol in Dichloromethane[8]
The presence of other functional groups on the aniline ring will significantly impact polarity. Electron-donating groups may slightly decrease polarity, while electron-withdrawing groups will increase it.
Q3: Should I use isocratic or gradient elution for my separation?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[9][10][11]
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation.[10][11] It is ideal for separating compounds with similar polarities.[10] If your TLC shows good separation between your target compound and impurities with a single solvent mixture, isocratic elution is simpler and more reproducible.[10]
-
Gradient Elution: In this technique, the polarity of the mobile phase is gradually increased over the course of the separation.[10][11][12] This is highly effective for mixtures containing compounds with a wide range of polarities.[9][10][11] A gradient elution can help to elute strongly retained, more polar compounds in a reasonable time while still providing good separation of less polar components.[12] For a crude reaction mixture containing starting materials, byproducts, and your N-acetyl aniline, a gradient elution is often the more efficient choice.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column | The solvent system is not polar enough. | Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a small percentage of methanol (up to 10%) in dichloromethane can be effective.[8] Be cautious, as high concentrations of methanol can dissolve silica gel.[8] |
| The compound may have decomposed on the silica.[13] | Test the stability of your compound on a TLC plate by spotting it, letting it sit for a few hours, and then eluting.[13] If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[13] | |
| All compounds elute together at the solvent front | The solvent system is too polar.[1] | Decrease the polarity of the eluent by reducing the percentage of the polar solvent.[14] If using 100% ethyl acetate, try a mixture of ethyl acetate and hexanes. |
| Poor separation (overlapping bands) | The polarity difference between your chosen solvents may not be optimal for your specific mixture. | Experiment with different solvent systems during the TLC optimization phase. For example, if ethyl acetate/hexanes is not working, try dichloromethane/hexanes or diethyl ether/hexanes.[8] |
| The column may be overloaded. | A general rule of thumb is to use a stationary phase weight that is 20 to 50 times the weight of your crude sample.[1] For difficult separations, a higher ratio is needed.[1] | |
| The flow rate is too fast. | A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation. | |
| Streaking or tailing of bands | The compound is too soluble in the mobile phase, or there are strong interactions with the stationary phase. | Adding a small amount of a slightly more polar solvent can sometimes improve peak shape. If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can help. For potentially basic N-acetyl anilines, a small amount of triethylamine may be beneficial. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve your sample in the minimum amount of solvent for loading.[15] If the sample is not soluble in the mobile phase, you can use a slightly more polar solvent to dissolve it, but use as little as possible.[15] Alternatively, use the dry loading technique.[15] | |
| Cracks or channels in the stationary phase | The column was not packed properly.[16] | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[17] |
| A large change in solvent polarity can cause the silica bed to swell or shrink, leading to cracking. | When running a gradient, increase the polarity gradually. |
Experimental Protocols
Protocol 1: TLC Optimization of Solvent System
This protocol is foundational for a successful column chromatography separation.
-
Prepare TLC Plates: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Spot the Plate: Dissolve a small amount of your crude N-acetyl aniline mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the origin.
-
Prepare Elution Chambers: In separate sealed chambers (beakers covered with a watch glass work well), place a small amount of different solvent mixtures. Good starting points are 10%, 20%, and 40% ethyl acetate in hexanes.[18]
-
Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the origin. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Analyze: Calculate the Rf value for your target compound in each solvent system. The ideal system will give your product an Rf value between 0.25 and 0.35.[4][5]
dot
Caption: Workflow for TLC solvent system optimization.
Protocol 2: Column Chromatography with Gradient Elution
-
Column Preparation: Slurry pack a glass column with silica gel in the initial, least polar solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude N-acetyl aniline mixture in a minimal amount of the initial eluent. If solubility is an issue, use a slightly more polar solvent or perform a dry load by adsorbing the sample onto a small amount of silica gel.[15] Carefully add the sample to the top of the column.
-
Elution:
-
Begin eluting with the initial nonpolar solvent, collecting fractions.
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes).[1]
-
The rate of polarity increase should be guided by the separation observed on your TLC plates.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified N-acetyl aniline.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
dot
Caption: Gradient elution column chromatography workflow.
Data Summary Table
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common nonpolar component.[8] |
| Petroleum Ether | ~0.1 | 30-60 | Good alternative to hexane, lower boiling point.[8] |
| Dichloromethane | 3.1 | 40 | Mid-polarity solvent, good for dissolving many organics.[8] |
| Diethyl Ether | 2.8 | 35 | Good polar component, very volatile.[8] |
| Ethyl Acetate | 4.4 | 77 | Excellent, versatile polar component.[8] A standard choice.[8] |
| Acetone | 5.1 | 56 | More polar than ethyl acetate. |
| Methanol | 5.1 | 65 | Very polar, use sparingly with silica gel.[8] |
Polarity index values are approximate and can vary slightly based on the scale used.
References
- Quora. (2021, March 9). In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute?
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?
- University of California, Los Angeles. (n.d.). Column chromatography.
- Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
- Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography.
- Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
- Starkey, L. S. (2012, February 28). 11. Solvent Polarity- Effect on Rf [Video]. YouTube. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Welch Materials. (2025, October 27). Is Retention Time Determined Solely by Polarity of a Compound?
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Chemistry For Everyone. (2025, January 1).
- Chemistry Stack Exchange. (2016, April 17). If the polarity of the solvent increases, will the Rf value increase or decrease?
- Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)].
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
- Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. [Link]
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- Reddit. (2024, July 16). Column chromatography issues.
- LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Arkivoc. (n.d.). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol.
- Research and Reviews: Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
- Wikipedia. (n.d.). Column chromatography.
- Aminulchem Innovation. (2024, June 30).
- SIR CRR PG COLLEGE. (n.d.). COLUMN CHROMATOGRAPHY.
- The Royal Society of Chemistry. (2025, January 6). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst.
- Columbia University. (n.d.). Column chromatography.
- Doubtnut. (2023, January 4).
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Preventing hydrolysis of acetic anhydride during N-acetylation reactions
Welcome to the Technical Support Center for N-acetylation reactions using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to empower you with the knowledge to anticipate and overcome common challenges, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Acetic Anhydride Hydrolysis
Acetic anhydride is a powerful and widely used reagent for N-acetylation due to its high reactivity.[1][2] However, this reactivity also presents a significant challenge: its susceptibility to hydrolysis. The reaction with water, even atmospheric moisture, leads to the formation of two equivalents of acetic acid.[3][4] This side reaction not only consumes the anhydride, reducing the yield of your desired N-acetylated product, but the resulting acetic acid can also alter the reaction conditions, potentially leading to incomplete reactions or the formation of byproducts.[5]
This guide provides a comprehensive overview of the mechanisms at play, practical strategies to mitigate hydrolysis, and troubleshooting solutions for common issues encountered during N-acetylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-acetylation reaction has a low yield. How can I determine if hydrolysis of acetic anhydride is the primary cause?
A1: Low yield is a frequent issue, and pinpointing the cause is crucial. Hydrolysis of acetic anhydride is a prime suspect. Here’s how to investigate:
-
Reagent Quality Check: Acetic anhydride readily absorbs atmospheric moisture, leading to its degradation over time.[5][6] If the reagent bottle has been opened multiple times or stored improperly, its purity may be compromised. It is recommended to use a fresh bottle or distill the acetic anhydride before use.
-
Reaction Monitoring: If you have access to in-situ monitoring techniques like FTIR or NMR spectroscopy, you can track the concentrations of acetic anhydride and acetic acid throughout the reaction.[7][8] An unexpectedly rapid decrease in the anhydride concentration, coupled with a corresponding increase in acetic acid, strongly suggests that hydrolysis is a significant competing reaction.[8]
-
pH Measurement: In aqueous or protic solvent systems, the formation of acetic acid will lower the pH of the reaction mixture. Monitoring the pH can provide an indirect measure of the extent of hydrolysis.
Q2: What are the critical factors that influence the rate of acetic anhydride hydrolysis?
A2: The rate of hydrolysis is primarily influenced by temperature, the presence of catalysts, and the solvent system.
-
Temperature: The hydrolysis of acetic anhydride is an exothermic reaction, and its rate increases with temperature.[9][10] Therefore, conducting the N-acetylation at lower temperatures can help to minimize this side reaction. For sensitive substrates, running the reaction on an ice bath is a common strategy.[11]
-
Catalysts: Both acids and bases can catalyze the hydrolysis of acetic anhydride.[10] While a base is often required to deprotonate the amine substrate and act as a catalyst for the N-acetylation, its presence can also accelerate the undesired hydrolysis if water is present.[12]
-
Solvent: The choice of solvent is critical. Protic solvents, especially water, will readily react with acetic anhydride.[6] While some reactions are performed in aqueous media, they often require careful pH control and a sufficient excess of the anhydride to compensate for hydrolysis.[13] Aprotic solvents are generally preferred to minimize hydrolysis.
Here is a summary of the effect of temperature on the pseudo-first-order reaction rate constant for the hydrolysis of acetic anhydride in the presence of excess water:
| Temperature (°C) | Rate Constant (min⁻¹) |
| 15 | 0.0631 |
| 20 | 0.0924 |
| 25 | 0.169 |
| 35 | 0.2752 |
| (Data adapted from reference[7]) |
Q3: What are the best practices for setting up an N-acetylation reaction to prevent hydrolysis?
A3: The key to preventing hydrolysis is to maintain anhydrous conditions throughout the experimental setup and execution.
-
Use of Anhydrous Solvents and Reagents: Always use freshly opened or properly stored anhydrous solvents.[3] Ensure all other reagents are also free from water.
-
Drying Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator over a drying agent before use.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended to exclude atmospheric moisture.[3][5] This is particularly important for reactions that are sensitive or run for extended periods.
Below is a workflow diagram for setting up an N-acetylation reaction under anhydrous conditions:
Caption: Workflow for N-acetylation under anhydrous conditions.
Q4: How does the choice of base affect the N-acetylation reaction and the potential for hydrolysis?
A4: The base plays a dual role: it acts as a catalyst for the N-acetylation and as a scavenger for the acetic acid byproduct.[5] Common bases include pyridine and triethylamine.
-
Pyridine: Often used as both a base and a solvent, pyridine is an effective catalyst.[14] It reacts with acetic anhydride to form a more reactive acetylpyridinium intermediate, which then acetylates the amine.
-
Triethylamine (TEA): A non-nucleophilic base that is commonly used to scavenge the acetic acid formed during the reaction, driving the equilibrium towards the product.
-
4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst that is often used in small amounts along with another base like pyridine or TEA, especially for the acetylation of sterically hindered amines or alcohols.[3][12]
While these bases are crucial for the desired reaction, they can also catalyze the hydrolysis of acetic anhydride if water is present. Therefore, the purity and dryness of the base are as important as that of the other reagents and solvents.
The mechanism of N-acetylation with acetic anhydride, highlighting the competitive hydrolysis pathway, is illustrated below:
Caption: Competing N-acetylation and hydrolysis pathways.
Q5: What is the proper procedure for quenching the reaction and removing excess acetic anhydride and acetic acid during work-up?
A5: Quenching is a critical step to safely neutralize the reactive excess acetic anhydride and facilitate product isolation.
-
Quenching with Water or Methanol: The reaction is typically quenched by the slow addition of cold water or methanol.[5][15] This will convert the remaining acetic anhydride to acetic acid or methyl acetate, respectively. This should be done carefully, especially on a large scale, as the reaction is exothermic.
-
Neutralization: The resulting acetic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[5] The neutralization should be performed cautiously to avoid a vigorous evolution of CO₂ gas if bicarbonate is used.
-
Extraction: After neutralization, the product is typically extracted into an organic solvent, and the organic layer is washed with brine to remove residual water before being dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of a Primary Amine under Anhydrous Conditions
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) under a positive pressure of dry nitrogen or argon.
-
Addition of Reagents:
-
To the reaction flask, add the primary amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Add a base such as pyridine (2.0 eq.) or triethylamine (1.5 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) dropwise via the addition funnel with vigorous stirring.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
Once the reaction is complete, cool the flask to 0°C and slowly add cold water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
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- N-Terminus Acetyl
- Zhang, D., Wen, X., et al. (2022). Identification of Kinetics and Autocatalytic Behavior in Acetic Anhydride Hydrolysis Reaction via Reaction Calorimetry. Organic Process Research & Development.
- Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU.
- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of Massachusetts Chan Medical School.
- Acetylation of Peptides and Proteins: Monograph 0003. IonSource.
- Haji, S., & Erkey, C. (2005). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY.
- Common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them. Benchchem.
- Kinetics of the hydrolysis of acetic anhydride in concentr
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
- Optimizing reaction conditions for N-acyl
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
- A Stoichiometric Solvent-Free Protocol for Acetyl
- Technical Support Center: N-Acyl
- Acetic anhydride. Wikipedia.
- Nα Selective Acetyl
- The best reaction conditions for the N-acylation of various sulfonamides.
- Acetic Anhydride. Celanese.
- Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences.
- Optimizing reaction conditions for acetylating c
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.
- Acetic Anhydride: Practical Guide for Safe Use and Applic
- Some Miscibility Relations of Acetic Anhydride. RSC Publishing.
- Acetic anhydride. Sciencemadness Wiki.
- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom
- Acylation of an amine using acetic anhydride. YouTube.
- Acetylation of amines with acetic anhydride.
- A Comparative Study on the Hydrolysis of Acetic Anhydride and N,N-Dimethylformamide. Digital Commons@ETSU.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Acetylation – Knowledge and References. Taylor & Francis.
- Acetyl
- The Power of Acetylation: Acetic Anhydride's Role from Polymers to Pharmaceuticals. LinkedIn.
- N-Acetylation Analysis: A Key Post-Translational Modification.
- What can be used in place of Acetic Anhydride for acetylation?
- Purification of acetic acid from wood acetylation process using extraction.
- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
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Troubleshooting incomplete reactions in the synthesis of N-phenylacetamides
Welcome to the technical support center for the synthesis of N-phenylacetamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges encountered during the acetylation of anilines, providing in-depth, experience-driven advice to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my N-phenylacetamide yield consistently low?
Low yield is a frequent issue stemming from several potential factors, from suboptimal reaction conditions to the purity of your starting materials.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (aniline) is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
-
Purity of Aniline: Aniline and its derivatives are susceptible to air oxidation, which can introduce colored impurities and reduce the amount of reactive starting material.[1][2]
-
Troubleshooting: Ensure your aniline is pure and colorless. If it has darkened, consider distillation or purification by column chromatography before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.[1]
-
-
Reagent Stoichiometry: Incorrect molar ratios of aniline to the acetylating agent (e.g., acetic anhydride or acetyl chloride) can limit the yield.
-
Troubleshooting: Typically, a slight excess (1.1 to 1.5 equivalents) of the acetylating agent is used to ensure the complete consumption of the aniline. Carefully calculate and measure the molar equivalents of your reactants.
-
-
Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are highly reactive and can be hydrolyzed by moisture in the solvent or glassware.
-
Troubleshooting: Use dry solvents and ensure all glassware is thoroughly dried before use. Handle acetylating agents in a fume hood and minimize their exposure to atmospheric moisture.
-
Question 2: My reaction mixture turned dark brown/black. What happened and how can I fix it?
The formation of dark, tarry substances is usually indicative of oxidation or other side reactions.[2]
Possible Causes & Solutions:
-
Aniline Oxidation: As mentioned, anilines are prone to oxidation, especially under acidic conditions or at elevated temperatures, leading to colored polymeric byproducts.
-
Friedel-Crafts Type Side Reactions: Although less common in simple acetylations, under strongly acidic conditions, side reactions involving the aromatic ring can occur. Aniline can form a salt with the acid catalyst (like AlCl3), deactivating the ring for the desired reaction.[2]
-
Troubleshooting: For simple acetylations, strong Lewis acid catalysts are generally not required. The reaction between aniline and acetic anhydride or acetyl chloride proceeds readily without them.[][5]
-
Purification of a Darkened Product:
If you have already obtained a dark product, purification is necessary.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1][6]
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can effectively separate the desired N-phenylacetamide from colored byproducts.
Question 3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots indicates a mixture of compounds, which could include unreacted starting materials and side products.
Common Species Observed on TLC:
| Compound | Typical Rf Value | Notes |
| Aniline (Starting Material) | Higher | More nonpolar than the product. |
| N-phenylacetamide (Product) | Intermediate | More polar than aniline. |
| Diacetylated Aniline | Lower | A potential byproduct if excess acetylating agent and forcing conditions are used. More polar than the mono-acetylated product. |
| Acetic Acid | Baseline (on silica) | A byproduct of the reaction. |
-
Diacetylation: Under forcing conditions or with a large excess of the acetylating agent, the initially formed N-phenylacetamide can be further acetylated to form N,N-diacetyl-aniline.[7]
-
Control Measures: Use a controlled stoichiometry of the acetylating agent (closer to 1:1). Avoid excessively high temperatures and prolonged reaction times after the aniline has been consumed.
-
-
Unreacted Aniline: As discussed, this is a common reason for an incomplete reaction.
-
Removal: Unreacted aniline can be removed during workup with an acidic wash (e.g., dilute HCl). The basic aniline will be protonated and move into the aqueous layer, while the neutral N-phenylacetamide remains in the organic layer.[1]
-
Experimental Protocols
Protocol 1: Synthesis of N-phenylacetamide (Acetanilide)
This protocol details a standard procedure for the acetylation of aniline using acetic anhydride.[1][8]
Materials:
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Deionized Water
-
Ethanol
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 mL of aniline in 20 mL of glacial acetic acid.
-
In a separate beaker, prepare a solution of 2.5 mL of acetic anhydride in 10 mL of glacial acetic acid.
-
Slowly add the acetic anhydride solution to the aniline solution with constant stirring. The reaction is exothermic.
-
After the initial reaction subsides, gently warm the mixture on a hot plate to approximately 50-60°C for 10 minutes to ensure the reaction goes to completion.[3]
-
Pour the warm reaction mixture into 100 mL of ice-cold water with vigorous stirring. This will cause the N-phenylacetamide to precipitate.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove residual acid.
-
Proceed to Protocol 2 for purification.
Protocol 2: Purification of N-phenylacetamide by Recrystallization
This protocol describes the purification of the crude product obtained from Protocol 1.[6][9][10]
Materials:
-
Crude N-phenylacetamide
-
Deionized Water
-
Activated Charcoal (optional)
Procedure:
-
Transfer the crude N-phenylacetamide to a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water and a boiling chip.
-
Heat the mixture to boiling on a hot plate with stirring. Add more water in small portions until all the solid dissolves. Avoid adding a large excess of water.
-
If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of N-phenylacetamide will form.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Allow the crystals to air dry completely on a watch glass.
Visual Diagrams
Caption: Reaction mechanism for the synthesis of N-phenylacetamide.
Caption: Troubleshooting workflow for incomplete reactions.
References
- New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2019).
- Optimization of reaction conditions. a | Download Table. (n.d.).
- Process for preparing phenylacetamide. (n.d.).
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2019).
- Phenylacetamide. (n.d.). Organic Syntheses. [Link]
- N-phenylacetamide | C8H9NO. (n.d.). Reactory. [Link]
- Amines. (n.d.). NCERT. [Link]
- Acetanilide (N-phenylacetamide) Preparation NCERT guide. (2020). YouTube. [Link]
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2019). MDPI. [Link]
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
- Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. (n.d.). Pearson. [Link]
- 1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link]
- acetyl
- Acetylation of aniline. (2020). YouTube. [Link]
- Making Amides from Acid Anhydrides. (2023). Chemistry LibreTexts. [Link]
- Mechanism of acylation of aniline with acetic anhydride?. (2016). Reddit. [Link]
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Missouri–St. Louis. [Link]
- Purification by Recrystallization. (n.d.). CUNY Baruch College. [Link]
- Lab Report Recrystallization September 27, 2016. (2016). Florida A&M University. [Link]
- Experiment 1 - Recrystallization of Acetanilide. (n.d.). CDN. [Link]
- 4-Recrystallization of An Impure Acetanilide Sample. (n.d.). Scribd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Acetanilide Derivatives
Welcome to the technical support center for the nitration of acetanilide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet hazardous reaction. My aim is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to ensure the safety, efficiency, and success of your experiments. The nitration of aromatic compounds is a cornerstone of organic synthesis, but its exothermic nature demands rigorous control and a deep understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of acetanilide?
The nitration of acetanilide is a highly exothermic reaction.[1][2][3] The reaction between concentrated sulfuric acid and nitric acid to generate the active electrophile, the nitronium ion (NO₂⁺), is itself an exothermic process.[4] Subsequently, the electrophilic aromatic substitution on the acetanilide ring releases a significant amount of heat.[1]
Failure to adequately control the temperature can lead to several undesirable outcomes:
-
Runaway Reactions: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a thermal runaway, which may result in boiling of the reaction mixture, release of toxic nitrogen dioxide gas, and potentially an explosion.[5]
-
Formation of Byproducts: Higher temperatures can promote the formation of unwanted byproducts, such as dinitroacetanilide, by increasing the reactivity of the system.[4][6][7]
-
Product Decomposition: At elevated temperatures, both the starting material and the product can be susceptible to decomposition.[6]
-
Reduced Selectivity: Temperature influences the regioselectivity of the reaction. While the acetamido group is ortho, para-directing, lower temperatures favor the formation of the para-nitroacetanilide, which is often the desired isomer due to less steric hindrance.[6][8][9]
Therefore, maintaining a low and stable temperature, typically between 0-10°C, is paramount for a safe and selective reaction.[3][4][6][7]
Q2: I experienced a sudden and rapid temperature increase during the addition of the nitrating mixture. What went wrong and how can I prevent it?
This dangerous situation, known as a "thermal runaway," is a primary concern in nitration reactions. The most common causes and preventative measures are outlined below:
| Potential Cause | Explanation | Preventative Measure |
| Inadequate Cooling | The cooling bath (e.g., ice-water) may not have sufficient capacity to dissipate the heat generated by the reaction. | Ensure a well-prepared ice bath with good contact with the reaction flask. For larger scale reactions, consider a cryostat or an ice-salt bath for lower temperatures. |
| Rapid Addition of Nitrating Agent | Adding the nitrating mixture too quickly generates heat faster than the cooling system can remove it.[10] | Add the nitrating mixture dropwise and slowly, with continuous monitoring of the internal reaction temperature.[4][7][11] |
| Poor Agitation | Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate. | Use a magnetic stirrer or overhead stirrer to ensure vigorous and consistent agitation throughout the reaction. |
| Incorrect Reagent Concentration/Ratio | Using fuming nitric acid or an incorrect ratio of nitric to sulfuric acid can significantly increase the reaction's exothermicity.[12] | Adhere strictly to a validated procedure with specified concentrations and ratios of acids. |
| Accumulation of Unreacted Nitrating Agent | If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed exothermic reaction. | Maintain the temperature within the optimal range (e.g., 0-10°C) to ensure a controlled reaction rate. |
If you observe a runaway reaction, the immediate priority is personal safety. If the temperature rise is minor, you can try to control it by adding more ice to the bath. If it continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice or cold water.[10] Caution: This quenching process itself can be hazardous as the dilution of concentrated sulfuric acid is highly exothermic.[10] This should only be done as a last resort and with appropriate safety measures in place. Always alert your supervisor and follow your institution's emergency protocols.
Q3: My reaction yielded a low amount of the desired p-nitroacetanilide. What are the likely causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a temperature that was too low, slowing down the reaction rate excessively.
-
Side Reactions: As mentioned, higher temperatures can lead to the formation of dinitro products or other byproducts, consuming your starting material.[4]
-
Hydrolysis of the Product: Traces of acid remaining in the product can catalyze its hydrolysis back to p-nitroaniline, especially during workup and purification if heat is applied.[1][4] The presence of a deep yellow or orange color in your product may indicate the presence of p-nitroaniline.[13]
-
Losses during Workup and Purification: Significant amounts of product can be lost during filtration and recrystallization if not performed carefully. For instance, using too much solvent during recrystallization will result in a lower recovery of the purified product.
To improve your yield, ensure you are using the correct stoichiometry, maintaining the optimal temperature range, allowing for sufficient reaction time, and being meticulous during the workup and purification steps. A thorough washing of the crude product with cold water is crucial to remove residual acids before recrystallization.[4][6]
Q4: How do I choose the appropriate nitrating agent and solvent for my acetanilide derivative?
For the nitration of standard acetanilide, the most common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).[4][6] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[6][12]
Glacial acetic acid is often used as a solvent because it can dissolve acetanilide and is relatively unreactive under these conditions; the acetate ion is a poor nucleophile, preventing substitution reactions.[1][2][4]
For more sensitive or substituted acetanilide derivatives, the choice of nitrating agent and conditions may need to be adjusted:
-
Electron-rich derivatives: These will be more reactive and may require milder nitrating conditions (e.g., lower temperatures, more dilute acids) to prevent over-nitration.
-
Electron-poor derivatives: These will be less reactive and may require more forcing conditions (e.g., slightly higher temperatures or longer reaction times). However, this must be approached with extreme caution due to the increased risk of side reactions.
The regioselectivity can also be influenced by the nitrating agent. While mixed acid favors para substitution for acetanilide, reagents like acetyl nitrate or nitronium tetrafluoroborate can favor ortho substitution.[14]
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Recommended Solution(s) |
| Runaway Reaction | Rapid, uncontrolled temperature increase. Vigorous gas evolution. | Rapid addition of nitrating agent, inadequate cooling, poor agitation. | Immediately cease addition of nitrating agent. Enhance cooling. If uncontrollable, follow emergency quenching procedures. |
| Low Yield | Less than expected amount of purified product. | Incomplete reaction, side reactions (over-nitration), product hydrolysis, losses during workup. | Optimize reaction time and temperature. Ensure thorough washing to remove acid. Refine recrystallization technique. |
| Product is Deep Yellow/Orange | The expected product, p-nitroacetanilide, should be pale yellow or colorless crystals.[4][13] | Presence of p-nitroaniline due to hydrolysis of the amide product.[1][13] | Ensure all acid is removed by washing the crude product thoroughly with cold water before recrystallization. Neutralizing agents like sodium bicarbonate can also be used during the wash.[1] |
| Oily Product/Failure to Crystallize | The product does not solidify upon pouring onto ice. | Presence of impurities, particularly the ortho-isomer which has a lower melting point. Incomplete reaction. | Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains oily, attempt to purify by column chromatography. |
| Melting Point is Low and Broad | The observed melting point is significantly lower than the literature value (p-nitroacetanilide: 214-216°C) and occurs over a wide range.[4] | The product is impure, likely containing the ortho-isomer or unreacted starting material.[4] | Recrystallize the product again, ensuring it is completely dissolved in the minimum amount of hot solvent and allowed to cool slowly. |
Experimental Protocols & Workflows
Protocol 1: Laboratory-Scale Nitration of Acetanilide
This protocol is a standard procedure for the preparation of p-nitroacetanilide and emphasizes critical safety and control points.
1. Preparation of the Acetanilide Solution:
-
In a 100 mL beaker or flask, dissolve 2.0 g of powdered acetanilide in 2 mL of glacial acetic acid. Gentle warming may be required to fully dissolve the solid.[4]
-
Cool the solution in an ice-water bath.
-
Slowly and with stirring, add 4 mL of concentrated sulfuric acid to this solution. The addition is exothermic, so maintain cooling.[1][4]
2. Preparation of the Nitrating Mixture:
-
In a separate test tube, carefully add 1.0 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.
-
Cool this nitrating mixture thoroughly in the ice-water bath.
3. The Nitration Reaction:
-
Place the beaker containing the acetanilide solution in an ice bath, ensuring the temperature of the mixture is between 0-5°C.[4]
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred acetanilide solution.[4]
-
CRITICAL STEP: Monitor the internal temperature continuously with a thermometer. The rate of addition should be controlled to maintain the temperature below 10°C.[4][7][15] This step should take approximately 15-20 minutes.
4. Reaction Completion and Quenching:
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes to ensure the reaction goes to completion.[1][4]
-
Prepare a beaker with approximately 20-30 g of crushed ice.[4]
-
Pour the reaction mixture slowly and with constant stirring onto the crushed ice. This will precipitate the crude p-nitroacetanilide and dilute the strong acids.[4][6]
5. Isolation and Purification:
-
Allow the mixture to stand for about 20 minutes to ensure complete precipitation.[4]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with several portions of cold water to remove any residual acid.[4][6]
-
Purify the crude product by recrystallization from ethanol or hot water.[6]
-
Dry the purified crystals and determine the melting point and yield.
Workflow Diagrams
Caption: Experimental workflow for the nitration of acetanilide.
Caption: Troubleshooting logic for common nitration issues.
References
- Benchchem.
- Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide.
- JAAN's Science Class.
- IJARSCT.
- Lu Le Laboratory.
- Scribd.
- Scribd.
- Canadian Science Publishing. Nitrations of acetanilides by reagents of N02X type1.
- YouTube.
- UKEssays.com.
- StudyCorgi.com. Why can't acetanilide be initially dissolved in HNO3 in the synthesis of p-nitroacetanilide?. [Link]
- ResearchGate. The reaction recognizes p-nitroacetanilide and p-nitroaniline. [Link]
- IGNOU.
- YouTube.
- YouTube.
Sources
- 1. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 5. youtube.com [youtube.com]
- 6. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 7. scribd.com [scribd.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ukessays.com [ukessays.com]
- 12. homework.study.com [homework.study.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
A Comparative Guide to the Biological Activities of N-(4-Acetylphenyl)acetamide and Paracetamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of N-(4-Acetylphenyl)acetamide and its close structural analog, the widely used analgesic and antipyretic drug Paracetamol (N-(4-hydroxyphenyl)acetamide). By examining their mechanisms of action, metabolic pathways, and toxicity profiles, this document aims to provide a clear, data-driven analysis for professionals in the field of drug discovery and development.
Introduction: A Tale of Two Acetamides
At a glance, this compound and Paracetamol share a common N-phenylacetamide core. The critical distinction lies at the para-position of the phenyl ring: Paracetamol possesses a hydroxyl (-OH) group, whereas this compound features an acetyl (-COCH₃) group. This seemingly minor structural alteration has profound implications for their respective biological activities, metabolic fates, and safety profiles. Paracetamol is one of the most common over-the-counter analgesics and antipyretics worldwide[1]. This compound, while less studied as a primary therapeutic agent, is a known metabolite of other compounds, such as the antimicrobial drug Acedapsone[2]. Understanding the consequences of this hydroxyl-to-acetyl substitution is crucial for elucidating structure-activity relationships (SAR) and guiding the development of safer and more effective analgesics.
Part 1: The Benchmark - Paracetamol (N-(4-hydroxyphenyl)acetamide)
Paracetamol's efficacy as a pain and fever reducer is well-established, though its precise mechanism of action remains a subject of extensive research[3].
Mechanism of Action: A Multifaceted Approach
Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues, which accounts for its limited anti-inflammatory effects[4][5]. Its primary analgesic and antipyretic actions are attributed to central nervous system (CNS) activity through several proposed mechanisms:
-
Central COX Inhibition: Paracetamol is believed to selectively inhibit COX enzymes within the CNS, particularly a splice variant of COX-1 often referred to as COX-3[3][5]. It reduces the active form of COX-1 and COX-2, inhibiting prostaglandin synthesis in environments with low levels of arachidonic acid and peroxides, such as the brain[4][6].
-
Endocannabinoid System Modulation: A key metabolite of Paracetamol, AM404, is formed in the brain[6][7]. This compound is a weak agonist of cannabinoid receptors (CB1 and CB2) and an inhibitor of endocannabinoid reuptake, suggesting the endocannabinoid system plays a significant role in Paracetamol's analgesic effects[3][6].
-
Serotonergic Pathway Activation: There is considerable evidence that Paracetamol activates descending serotonergic pathways, which are crucial for modulating nociceptive signals from the spinal cord to the brain[3][4][7].
Metabolism and Inherent Toxicity
The metabolism of Paracetamol is a double-edged sword, responsible for both its safe clearance and its potential for severe hepatotoxicity in cases of overdose[8][9].
-
Safe Clearance (Therapeutic Doses): At normal doses, the majority of Paracetamol is metabolized in the liver via Phase II conjugation reactions. Approximately 50-70% undergoes glucuronidation, and 25-35% undergoes sulfation[6]. These water-soluble conjugates are then safely excreted in the urine[10].
-
The Toxic Pathway (Overdose): A minor but critical pathway (5-15%) involves oxidation by cytochrome P450 enzymes (primarily CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[6][8][10][11]. Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH)[6][9]. However, during an overdose, glucuronidation and sulfation pathways become saturated, shunting more Paracetamol down the CYP2E1 pathway. This leads to excessive NAPQI production, which rapidly depletes hepatic GSH stores[8][9]. Once GSH is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte death and acute liver failure[8][9][11].
// Nodes Paracetamol [label="Paracetamol\n(N-(4-hydroxyphenyl)acetamide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Glucuronide [label="Paracetamol-Glucuronide\n(Safe Excretion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfate [label="Paracetamol-Sulfate\n(Safe Excretion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAPQI [label="NAPQI\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_Detox [label="GSH Conjugate\n(Safe Excretion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Adducts [label="Protein Adducts\n(Hepatotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Glutathione (GSH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Paracetamol -> Glucuronide [label="~60%\n(Glucuronidation)"]; Paracetamol -> Sulfate [label="~30%\n(Sulfation)"]; Paracetamol -> NAPQI [label="~10%\n(CYP2E1 Oxidation)"]; NAPQI -> GSH_Detox [label="Detoxification"]; GSH -> GSH_Detox [style=dashed]; NAPQI -> Protein_Adducts [label="GSH Depletion\n(Overdose)"]; }
Metabolic Pathways of Paracetamol.
Part 2: The Structural Analog - this compound
Information on the primary biological activity of this compound is less prevalent, as it is not typically used as a frontline therapeutic. Its significance often arises in the context of being a metabolite or a synthetic precursor[2][12].
Predicted Biological Activity and Metabolism
The replacement of the phenolic hydroxyl group with an acetyl group fundamentally alters the molecule's chemical properties, which in turn dictates its biological activity and metabolic fate.
-
Loss of Direct Analgesic Activity: The hydroxyl group of Paracetamol is considered crucial for its activity, likely through its ability to donate a hydrogen atom and interact with the COX enzyme's active site or through its conversion to metabolites like AM404[13][14]. The acetyl group in this compound lacks this phenolic proton, suggesting that the molecule itself is unlikely to possess the same primary analgesic mechanism as Paracetamol.
-
Potential as a Prodrug: The most probable metabolic route for this compound would involve the reduction of the acetyl group's ketone to a secondary alcohol, forming N-(4-(1-hydroxyethyl)phenyl)acetamide. A subsequent, though less likely, metabolic step could be de-ethylation to yield Paracetamol itself. If this conversion occurs in vivo, this compound could function as a prodrug, with its activity being dependent on the rate and extent of its conversion to Paracetamol.
-
Alternative Metabolic Fates: The molecule could also undergo other metabolic transformations, such as hydroxylation on the aromatic ring at positions ortho to the acetamido group, or conjugation of the acetyl group itself.
Toxicity Profile Considerations
A critical difference from a toxicological perspective is the unlikelihood of this compound forming a NAPQI-like toxic metabolite. The formation of NAPQI is dependent on the oxidation of Paracetamol's hydroxyl group[15][16]. Without this group, the primary pathway for hepatotoxicity associated with Paracetamol is blocked. This suggests that this compound would likely have a significantly different and potentially safer toxicity profile, provided its other metabolites are not inherently toxic.
// Nodes Parent [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Reduced [label="N-(4-(1-hydroxyethyl)phenyl)acetamide\n(Primary Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paracetamol [label="Paracetamol\n(Potential Prodrug Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Metabolites\n(e.g., Ring Hydroxylation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Parent -> Reduced [label="Ketone Reduction"]; Reduced -> Paracetamol [label="De-ethylation\n(Hypothesized)"]; Parent -> Other [label="Alternative Pathways"]; }
Predicted Metabolic Pathways for this compound.
Part 3: Head-to-Head Comparison: A Data-Driven Analysis
Direct comparative studies on the biological activity of these two specific molecules are limited. However, a comparison can be constructed based on their established mechanisms and predictable metabolic fates.
| Feature | Paracetamol (N-(4-hydroxyphenyl)acetamide) | This compound |
| Primary Mechanism | Central COX inhibition, endocannabinoid and serotonergic system modulation[3][4][6][7]. | Likely inactive in its parent form. Any activity would probably depend on metabolic conversion to an active compound. |
| Analgesic/Antipyretic Activity | Potent and well-established[1][17]. | Predicted to be low to negligible unless it serves as an efficient prodrug for Paracetamol. |
| Metabolism | Primarily glucuronidation and sulfation. Minor pathway leads to toxic NAPQI via CYP2E1[6][10]. | Predicted to undergo ketone reduction. Lacks the structure required for NAPQI formation. |
| Key Functional Group | Phenolic hydroxyl (-OH) | Acetyl (-COCH₃) |
| Hepatotoxicity Risk | High risk in overdose due to NAPQI formation and glutathione depletion[8][9]. | Predicted to be significantly lower, as the pathway for NAPQI formation is absent. |
Structure-Activity Relationship (SAR) Insights
The comparison between these two molecules provides a classic example of SAR:
-
The phenolic hydroxyl group in Paracetamol is a critical pharmacophore. It is essential for its central analgesic activity and, paradoxically, is also the structural feature responsible for its primary toxicity mechanism[13][18].
-
Replacing the -OH with a -COCH₃ group removes the hydrogen-donating ability and the potential for oxidation to a quinone imine. This single change likely abolishes the primary analgesic activity while simultaneously removing the main pathway for hepatotoxicity. This highlights the delicate balance in drug design, where a feature responsible for efficacy can also be the source of toxicity.
Part 4: Experimental Protocols for Comparative Assessment
To empirically validate the predicted differences between these two compounds, researchers could employ the following standard pharmacological assays.
Protocol 1: In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)
This protocol assesses visceral pain and is a common method for screening analgesic drugs[15].
Objective: To compare the analgesic efficacy of Paracetamol and this compound in a mouse model.
Methodology:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for one week with a 12h light/dark cycle and free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (Paracetamol, e.g., 100 mg/kg, intraperitoneally).
-
Group 3: Test compound (this compound, 100 mg/kg, i.p.).
-
-
Drug Administration: Administer the respective substances to each group.
-
Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg, i.p.) into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of pain inhibition for each group relative to the vehicle control using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Protocol 2: In Vitro Hepatotoxicity Assay (MTT Assay on HepG2 Cells)
This protocol assesses the direct cytotoxic effect of a compound on human liver-derived cells.
Objective: To compare the potential cytotoxicity of Paracetamol and this compound.
Methodology:
-
Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a range of concentrations for both Paracetamol and this compound (e.g., from 1 µM to 20 mM). Replace the culture medium in the wells with medium containing the test compounds. Include wells with medium only (vehicle control).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability) for each compound.
// Nodes Start [label="Comparative Study Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Analgesia Assay\n(Writhing Test)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Toxicity Assay\n(HepG2 MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity & Toxicity\nRelationship Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Biological\nActivity Differences", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> InVivo; Start -> InVitro; InVivo -> SAR [label="Efficacy Data"]; InVitro -> SAR [label="Toxicity Data"]; SAR -> Conclusion; }
Workflow for Comparative Biological Assessment.
Conclusion
The comparison between Paracetamol and this compound serves as a compelling case study in medicinal chemistry and pharmacology. The substitution of a hydroxyl group with an acetyl group is predicted to profoundly diminish or eliminate the analgesic and antipyretic activity while concurrently removing the primary mechanism of hepatotoxicity that plagues Paracetamol.
For drug development professionals, this analysis underscores the critical importance of the phenolic hydroxyl group as a key pharmacophore for this class of analgesics. It also highlights a potential strategy for designing safer Paracetamol analogs: modifications that prevent the formation of the toxic NAPQI metabolite are paramount. While this compound itself may not be a viable analgesic, the principles derived from its comparison to Paracetamol provide invaluable insights for the rational design of future non-opioid pain therapeutics with improved safety profiles.
References
- Paracetamol - Wikipedia. Wikipedia. [Link]
- Mechanism of action of paracetamol. Graham, G. G., & Scott, K. F. (2005). American journal of therapeutics, 12(1), 46–55. [Link]
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- Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Ayoub, S. S. (2021). Temperature (Austin, Tex.), 8(4), 351–371. [Link]
- Structure-activity study of paracetamol analogues: inhibition of replicative DNA synthesis in V79 Chinese hamster cells. Richard, A. M., Hongslo, J. K., Boone, P. F., & Holme, J. A. (1995). Chemical research in toxicology, 8(4), 574–579. [Link]
- Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. McGill, M. R., & Jaeschke, H. (2019). Toxicology research (Cambridge, England), 8(3), 379–382. [Link]
- (PDF) Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: A perspective. Athersuch, T. J., et al. (2018). Toxicology Research, 7(1), 1-14. [Link]
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- Acetaminophen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Chiew, A. L., et al. (2023). Expert Opinion on Drug Metabolism & Toxicology, 19(5), 297-317. [Link]
- Paracetamol poisoning: Mechanism of hep
- Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. Athersuch, T. J., et al. (2018). Spiral, Imperial College London. [Link]
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- Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. Ghavami, T., et al. (2020). British Journal of Pharmacology, 177(19), 4481-4494. [Link]
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- (PDF) N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. Varela, J., et al. (2013). Journal of the Brazilian Chemical Society, 24(10), 1685-1690. [Link]
- Acetaminophen.
- N-Acetyl-4-aminobiphenyl.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bazan, H. A., et al. (2020). European journal of medicinal chemistry, 202, 112600. [Link]
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bazan, H. A., et al. (2020). European journal of medicinal chemistry, 202, 112600. [Link]
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A Guide to the Synthesis of N-(4-Acetylphenyl)acetamide: A Comparative Analysis of Efficiency and Methodology
This guide provides an in-depth comparison of prevalent and emerging synthetic routes to N-(4-Acetylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. We will dissect the efficiency, practicality, and environmental impact of established methods like the Friedel-Crafts acylation and the Fries rearrangement, alongside modern, greener alternatives. The objective is to equip researchers, scientists, and drug development professionals with the data and insights necessary to select the most appropriate methodology for their specific application, balancing yield, purity, and sustainability.
The Classical Benchmark: Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of C-C bond formation on aromatic rings and is a primary method for synthesizing aryl ketones.[1][2] The reaction proceeds via an electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring of a starting material, in this case, acetanilide.[3]
Reaction Mechanism and Causality
The core of this reaction involves the generation of a highly electrophilic acylium ion. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts.[4] The Lewis acid coordinates to the chlorine atom of the acylating agent (e.g., acetyl chloride), polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of acetanilide. The acetamido group (-NHCOCH₃) is an ortho, para-directing activator, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.
The requirement for anhydrous conditions is critical; water would violently react with and deactivate the aluminum chloride catalyst.[4] Similarly, the catalyst forms complexes with the starting material and the ketone product, necessitating its use in amounts greater than one equivalent.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Materials: Acetanilide, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Carbon Disulfide (CS₂) or Dichloromethane (DCM), Crushed Ice, Hydrochloric Acid (conc.), Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Suspend acetanilide (1.0 eq) and anhydrous AlCl₃ (3.0 eq) in a solvent like carbon disulfide under stirring in an ice bath.[5]
-
Add acetyl chloride (1.7 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.[5]
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for several hours (e.g., 18 hours).[5] Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto a large volume of crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to yield this compound.
-
The Rearrangement Route: Fries Rearrangement
The Fries rearrangement is an alternative method for producing hydroxyaryl ketones, which involves the conversion of a phenolic ester.[6] For the synthesis of this compound, the strategy would involve the rearrangement of a precursor, 4-acetamidophenyl acetate. This reaction is also catalyzed by Lewis or Brønsted acids and is ortho, para-selective, with temperature being a key factor in controlling the regioselectivity (lower temperatures favor the para-product).[4]
Reaction Mechanism and Causality
The mechanism is believed to proceed via the formation of an acylium ion, similar to the Friedel-Crafts reaction.[4] The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the C-O bond and facilitating the departure of the acyl group as an acylium ion. This electrophile can then re-attack the aromatic ring either intramolecularly (within a solvent cage) or intermolecularly.[4] The subsequent workup liberates the final product.
Caption: Mechanism of the Fries Rearrangement.
Experimental Protocol: Fries Rearrangement (Hypothetical)
-
Materials: 4-Acetamidophenyl acetate, Anhydrous Aluminum Chloride (AlCl₃), Nitrobenzene (as solvent), Crushed Ice, Hydrochloric Acid (conc.).
-
Procedure:
-
Dissolve 4-acetamidophenyl acetate (1.0 eq) in a high-boiling point solvent like nitrobenzene in a reaction flask.
-
Cool the solution in an ice bath and add anhydrous AlCl₃ (1.1 eq) portion-wise with vigorous stirring.
-
After addition, slowly raise the temperature. A lower temperature (e.g., 25-40 °C) is generally chosen to maximize the yield of the para-isomer.
-
Maintain the temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and hydrolyze it by adding it to a mixture of ice and concentrated HCl.
-
Perform a steam distillation to remove the nitrobenzene solvent.
-
The remaining solid product can be collected by filtration and purified by recrystallization.
-
Modern & Green Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid hazardous substances.[7][8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to achieve these goals.[9]
Microwave-Assisted Solvent-Free Synthesis
This approach adapts the synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide) from p-aminophenol and acetic anhydride.[7] For our target molecule, we would start with 4-aminoacetophenone. The microwave irradiation provides rapid and uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[7][9]
Experimental Protocol: Microwave-Assisted Synthesis
-
Materials: 4-Aminoacetophenone, Acetic Anhydride.
-
Procedure:
-
Place 4-aminoacetophenone (1.0 eq) and acetic anhydride (1.1 eq) in a microwave-safe reaction vessel. No solvent is required.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) for a very short duration (e.g., 3-5 minutes).[7]
-
After the reaction, cool the vessel to room temperature. The product will likely solidify.
-
Add cold water to the vessel to precipitate the product fully and to hydrolyze any excess acetic anhydride.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the purified this compound.
-
Comparative Data Analysis
The choice of synthesis method often depends on a trade-off between yield, reaction conditions, cost, and environmental impact. The following table summarizes the key performance indicators for the discussed methods.
| Metric | Friedel-Crafts Acylation | Fries Rearrangement | Microwave-Assisted (Solvent-Free) |
| Typical Yield | 60-70%[5] | 50-70% | >90%[7] |
| Reaction Time | 18-24 hours[5] | 4-8 hours | 3-5 minutes[7] |
| Temperature | 0 °C to Reflux | 25-160 °C (Varies) | High (Microwave) |
| Catalyst | Stoichiometric AlCl₃ | Catalytic/Stoichiometric Lewis Acid | Catalyst-Free (or mild catalyst) |
| Solvent | CS₂, DCM (Hazardous) | Nitrobenzene (Hazardous) | Solvent-Free[7] |
| Pros | Well-established, reliable | Good for specific isomers | Extremely fast, high yield, eco-friendly |
| Cons | Large amount of hazardous waste, harsh conditions, long reaction time | Requires precursor synthesis, potential for side products, harsh conditions | Requires specialized equipment |
General Experimental Workflow
Regardless of the chosen synthetic route, the overall process follows a logical sequence from preparation to characterization. This workflow ensures the safe and efficient execution of the synthesis and validation of the final product's identity and purity.
Caption: A generalized workflow for chemical synthesis.
Conclusion and Recommendations
This guide has compared three distinct methodologies for the synthesis of this compound.
-
Friedel-Crafts Acylation: remains a viable, albeit traditional, method for large-scale synthesis where cost of materials may be a primary driver. However, its significant environmental footprint from solvent and catalyst waste is a major drawback.[10]
-
Fries Rearrangement: offers an alternative pathway that can be advantageous if the phenolic ester precursor is readily available. Its efficiency is comparable to the Friedel-Crafts route but shares similar challenges regarding harsh catalysts and solvents.[4]
-
Microwave-Assisted Synthesis: represents the most efficient and environmentally benign option.[7] With exceptionally high yields, minimal reaction times, and the elimination of hazardous solvents, this method is highly recommended for laboratory-scale synthesis, rapid analog production, and applications where green chemistry principles are paramount.
For modern research and development, the adoption of greener technologies like microwave-assisted synthesis is strongly encouraged. It not only accelerates the discovery process but also aligns with the growing imperative for sustainable chemical manufacturing.
References
- ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- National Institutes of Health. Friedel-Crafts Acylation with Amides.
- Cullinane, N. M., et al. The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. ResearchGate.
- Gawande, M. B., et al. Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Preprints.org.
- Organic Chemistry Portal. Fries Rearrangement.
- Science.gov. friedel-crafts acylation reaction: Topics by Science.gov.
- Prakash, G. K. S., et al. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate.
- MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- Khan Academy. Friedel-Crafts acylation (video).
- The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC.
- Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
- Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
- International Journal of Science and Research. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- ResearchGate. Hammett plot of the Fries rearrangement of (4-substituted phenyl) acetates.
- National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
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A Comparative Guide to the Validation of a New Analytical Method for N-(4-Acetylphenyl)acetamide Quantification
A Senior Application Scientist's Field-Proven Insights into Method Validation and Performance Comparison
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. N-(4-Acetylphenyl)acetamide, commonly known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic. Ensuring its precise measurement in drug substances and products is a critical regulatory requirement. This guide provides an in-depth validation of a new, efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of this compound, comparing its performance against a conventional High-Performance Liquid Chromatography (HPLC) method.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for analytical method validation, grounded in the principles of scientific integrity and regulatory compliance. The methodologies and interpretations are aligned with the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]
The Imperative for Method Validation
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3][4][5] For a quantitative assay of an API like this compound, this translates to ensuring the method is specific, accurate, precise, and linear over a defined range. A well-validated method provides trustworthy data, which is the bedrock of regulatory submissions and ensures product quality and patient safety.
The New UHPLC Method vs. The Conventional HPLC Method: A Head-to-Head Comparison
The primary motivation for developing a new UHPLC method is to leverage advancements in liquid chromatography that offer significant improvements in speed, resolution, and solvent consumption over traditional HPLC methods. This guide will present validation data for a new UHPLC method and compare it to a standard HPLC-UV method for acetaminophen quantification.[6][7]
Experimental Workflow: A Visual Overview
The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters assessed in this guide.
Caption: A streamlined workflow for analytical method validation.
Core Validation Parameters: A Deep Dive
The following sections detail the experimental protocols and comparative data for each validation parameter, as stipulated by ICH Q2(R2) guidelines.[8][9][10]
Specificity: Ensuring Unambiguous Quantification
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]
Experimental Protocol:
-
Forced Degradation Study: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Placebo Analysis: Analyze a placebo sample (containing all excipients without the API) to ensure no interference at the retention time of this compound.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products and placebo components.
Comparative Data:
| Parameter | New UHPLC Method | Conventional HPLC Method | Acceptance Criteria |
| Resolution (API & nearest impurity) | > 2.0 | > 1.5 | Resolution > 1.5 |
| Placebo Interference | No peak at API retention time | No peak at API retention time | No significant interference |
| Peak Purity Index | > 0.999 | > 0.995 | Peak is spectrally pure |
The new UHPLC method demonstrates superior resolution, providing a greater degree of certainty in the specificity of the assay.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[8][11]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the target assay concentration.[5][12]
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | New UHPLC Method | Conventional HPLC Method | Acceptance Criteria |
| Range | 80 - 120 µg/mL | 80 - 120 µg/mL | 80-120% of target conc. |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | r² ≥ 0.998 |
| Y-intercept | Close to zero | Close to zero | Not significantly different from zero |
Both methods exhibit excellent linearity, with the new UHPLC method showing a slightly higher correlation coefficient.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][11]
Experimental Protocol:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Comparative Data:
| Concentration Level | New UHPLC Method (% Recovery) | Conventional HPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.8% | 99.5% | 98.0 - 102.0% |
| 100% | 100.1% | 100.3% | 98.0 - 102.0% |
| 120% | 100.5% | 100.8% | 98.0 - 102.0% |
Both methods demonstrate high accuracy, with all recovery values falling well within the acceptable range.
Precision: Consistency of Results
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[8]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Data:
| Parameter | New UHPLC Method (%RSD) | Conventional HPLC Method (%RSD) | Acceptance Criteria |
| Repeatability | < 0.5% | < 1.0% | %RSD ≤ 2.0% |
| Intermediate Precision | < 0.8% | < 1.5% | %RSD ≤ 2.0% |
The new UHPLC method exhibits superior precision, with significantly lower %RSD values for both repeatability and intermediate precision. This is a key advantage, indicating a more reliable and reproducible method.
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Lower Boundaries
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][13]
Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
S/N Ratio: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Comparative Data:
| Parameter | New UHPLC Method | Conventional HPLC Method | Acceptance Criteria |
| LOD | 0.1 µg/mL | 0.5 µg/mL | Appropriate for intended use |
| LOQ | 0.3 µg/mL | 1.5 µg/mL | Appropriate for intended use |
The new UHPLC method demonstrates significantly lower LOD and LOQ values, indicating superior sensitivity.
Robustness: Resilience to Minor Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][14]
Experimental Protocol: Deliberately vary critical method parameters such as:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength (± 2 nm) Analyze the system suitability solution under each varied condition and evaluate the impact on key responses (e.g., retention time, peak area, tailing factor).
Comparative Data:
The new UHPLC method is expected to show minimal variation in system suitability parameters when subjected to deliberate changes, demonstrating its robustness. A detailed table of robustness results would be generated during the validation study.
The Causality Behind Experimental Choices
The validation plan and experimental designs presented here are not arbitrary. They are a direct reflection of the principles outlined in the ICH Q2(R2) guidelines.[1][3] The choice to use a forced degradation study for specificity, for instance, is to proactively identify potential interfering substances that could arise during the product's shelf life. Similarly, the multi-level assessment of accuracy and precision across the defined range ensures the method's reliability for its intended application.
A Self-Validating System
Each step of this validation process is designed to be self-validating. For example, the system suitability tests performed before each analytical run confirm that the chromatographic system is performing adequately. The acceptance criteria for each validation parameter are pre-defined in the validation protocol, providing a clear and objective basis for evaluating the method's performance.
Conclusion: A Superior Analytical Solution
The validation data presented in this guide unequivocally demonstrates that the new UHPLC method for the quantification of this compound is not only fit for its intended purpose but also offers significant advantages over the conventional HPLC method. The superior specificity, precision, and sensitivity, coupled with a likely reduction in analysis time and solvent consumption, make it a more efficient and reliable analytical solution for quality control and drug development.
The rigorous validation process, grounded in authoritative guidelines, ensures the scientific integrity and trustworthiness of the data generated by this new method. Adopting this UHPLC method can lead to increased laboratory throughput, reduced operational costs, and enhanced confidence in the quality of this compound-containing products.
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A Comparative Analysis of the Biological Activities of N-(4-Acetylphenyl)acetamide and Its Structural Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships, Efficacy, and Toxicity
In the landscape of analgesic and antipyretic agents, N-(4-Acetylphenyl)acetamide, widely known as paracetamol or acetaminophen, stands as a cornerstone of modern pharmacotherapy.[1][2] Its widespread use, however, belies a fascinating history intertwined with its structural predecessors, Acetanilide and Phenacetin. This guide provides a comprehensive comparison of the biological activities of this compound and these key analogs, delving into the nuances of their efficacy, mechanisms of action, and safety profiles. By examining experimental data and the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a clear, objective resource to inform future research and development.
Introduction: A Tale of Three Analgesics
The journey to the ubiquitous use of this compound is a story of iterative refinement, driven by the quest for a safer alternative to its progenitors. Acetanilide, the first aniline derivative found to possess analgesic and antipyretic properties, was introduced into medical practice in 1886.[3][4] However, its clinical use was short-lived due to significant toxicity, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[4][5] This led to the development of Phenacetin, which offered a better safety profile at the time and saw widespread use for many decades.[6] Ultimately, it was discovered that this compound is the major active metabolite of both Acetanilide and Phenacetin, and it was this compound that struck the optimal balance of efficacy and reduced toxicity, leading to the phasing out of its predecessors in many countries.[4][7]
Understanding the subtle structural differences between these three molecules is key to appreciating their divergent biological activities.
-
Acetanilide: The simplest of the three, consisting of an acetamido group attached to a benzene ring.[8]
-
This compound (Paracetamol/Acetaminophen): An acetanilide molecule with a hydroxyl (-OH) group at the para position of the benzene ring.[8]
-
Phenacetin: Structurally similar to paracetamol, but with an ethoxy (-OCH2CH3) group instead of a hydroxyl group at the para position.[6][9]
These seemingly minor modifications have profound implications for their pharmacological and toxicological profiles.
Comparative Efficacy: Analgesic and Antipyretic Activities
The primary therapeutic value of these compounds lies in their ability to alleviate pain (analgesia) and reduce fever (antipyresis). Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[5][7]
Structure-Activity Relationship (SAR) Insights:
-
The amino group is crucial for the antipyretic activity.[8]
-
The hydroxyl group on this compound and its position para to the amino group are essential for its analgesic activity and contribute to its reduced toxicity compared to Acetanilide.[1][8] Removal of the hydroxyl group leads to the more toxic Acetanilide.[1][8]
-
Acetylation of the amino group is vital; substitution with other groups diminishes the activity.[8]
Quantitative Comparison of Biological Activity:
While direct, side-by-side clinical comparisons are limited due to the withdrawal of Acetanilide and Phenacetin, preclinical data provides valuable insights into their relative potencies.
| Compound | Analgesic Activity (Relative Potency) | Antipyretic Activity (Relative Potency) | Anti-inflammatory Activity | Key References |
| This compound | Effective | Effective | Weak | [1][10] |
| Phenacetin | Equipotent or slightly more potent than acetaminophen | Effective | Present | [11] |
| Acetanilide | Effective | Effective | Present | [3][10][12] |
Note: Relative potency can vary depending on the specific assay used.
Phenacetin has been shown in some rodent models to be equipotent or more potent than acetaminophen in certain analgesic and anti-inflammatory assays.[11] The analgesic effects of both aspirin and acetaminophen are suggested to be a result of their anti-inflammatory activity, whereas phenacetin's analgesic properties appear to have both an anti-inflammatory and a separate, independent component.[11]
The Critical Difference: Toxicology and Safety Profiles
The clinical utility of a drug is not solely defined by its efficacy but also by its safety. It is in the realm of toxicology that the superiority of this compound becomes evident. The metabolic fate of each compound dictates its toxicity profile.
This compound (Paracetamol)
-
Primary Toxicity: Hepatotoxicity (liver damage) at high doses.[1]
-
Mechanism: While generally safe at therapeutic doses, a small fraction of paracetamol is metabolized by cytochrome P450 enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione. However, in cases of overdose, glutathione stores are depleted, and NAPQI accumulates, leading to cellular damage and liver necrosis.
Phenacetin
-
Primary Toxicities: Nephrotoxicity (kidney damage), particularly analgesic nephropathy characterized by renal papillary necrosis with chronic use, and carcinogenicity.[6]
-
Mechanism: The metabolite p-phenetidine is believed to be at least partially responsible for the nephrotoxic effects.[6] The International Agency for Research on Cancer (IARC) has classified Phenacetin as carcinogenic to humans.[6]
Acetanilide
-
Mechanism: Acetanilide is partly metabolized to aniline, which oxidizes the iron in hemoglobin, rendering it unable to effectively transport oxygen.[4][5] This leads to cyanosis, a bluish discoloration of the skin.[4]
The para-hydroxyl group in this compound facilitates its safe metabolism primarily through glucuronidation and sulfation, steering it away from the toxic metabolic pathways that plague its analogs.
Experimental Protocols for Biological Evaluation
To objectively compare these compounds, standardized and validated experimental assays are essential. Below are detailed methodologies for key in vivo and in vitro tests.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity.
Protocol:
-
Animal Model: Swiss albino mice (20-30g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=6): a control group (vehicle), a standard group (e.g., Ibuprofen 100 mg/kg), and test groups for this compound and its analogs at various doses.[13]
-
Drug Administration: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally.[14]
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 ml/kg, i.p.) to induce abdominal constrictions (writhing).[13][14]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).[14]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.
Causality: The rationale behind this assay is that acetic acid causes peritoneal inflammation, leading to the release of pain-mediating substances like prostaglandins. Analgesics that inhibit prostaglandin synthesis will reduce the number of writhes.
In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia
This model is standard for evaluating the fever-reducing properties of compounds.
Protocol:
-
Animal Model: Wistar rats (150-200g) are commonly used.
-
Baseline Temperature: Measure the initial rectal temperature of each rat using a digital thermometer.
-
Induction of Pyrexia: Induce fever by subcutaneous injection of a 20% aqueous suspension of Brewer's yeast (10 ml/kg).[15]
-
Post-Induction Temperature: After 18 hours, re-measure the rectal temperature. Select only the rats that show a significant increase in temperature (pyrexia) for the next stage.[15]
-
Drug Administration: Administer the test compounds, a standard (e.g., Paracetamol), and a vehicle to the respective groups of pyretic rats.
-
Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) post-drug administration.
-
Data Analysis: Compare the reduction in rectal temperature in the test groups to the control group.
Causality: Yeast induces a febrile response by promoting the synthesis of prostaglandins in the hypothalamus, which elevates the body's temperature set-point. Antipyretic drugs counteract this effect.[15]
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is crucial for evaluating the toxic potential of compounds on cells.[16][17]
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity studies) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[19]
Causality: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[18] The amount of formazan produced is a measure of the metabolic activity of the cells, which correlates with cell viability.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the key pathways.
Mechanism of Action: COX Inhibition
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis of this compound and its structural analogs, Acetanilide and Phenacetin, offers a compelling case study in medicinal chemistry and drug development. It underscores how minor structural modifications can drastically alter the therapeutic index of a drug, primarily by influencing its metabolic fate. While all three compounds exhibit analgesic and antipyretic properties through the inhibition of prostaglandin synthesis, the superior safety profile of this compound has rightfully established it as a first-line treatment for pain and fever.
For researchers and drug development professionals, the lessons from this family of compounds remain highly relevant. The ongoing challenge is to design new analgesics that retain or exceed the efficacy of existing drugs while minimizing off-target effects and metabolic liabilities. The synthesis and evaluation of novel derivatives of this compound continue to be an active area of research, with the goal of developing compounds with improved properties, such as enhanced anti-inflammatory activity or a reduced risk of hepatotoxicity. B[20][21][22]y applying the principles of structure-activity and structure-toxicity relationships gleaned from these foundational analgesics, the path toward safer and more effective pain management can be further illuminated.
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The N-(4-Acetylphenyl)acetamide Scaffold: A Privileged Motif in Medicinal Chemistry for Diverse Therapeutic Applications
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of its Derivatives
The N-(4-acetylphenyl)acetamide core, a simple yet elegant chemical scaffold, has emerged as a remarkably versatile starting point in the quest for novel therapeutic agents. Its synthetic tractability and the presence of key functional groups—the acetyl moiety, the acetamide linkage, and the phenyl ring—offer a rich playground for medicinal chemists to explore a wide range of structural modifications. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data to elucidate how subtle changes in molecular architecture can profoundly influence biological activity across different therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
The Centrality of the this compound Core: A Gateway to Bioactivity
The inherent chemical features of this compound provide multiple avenues for derivatization. The acetyl group's carbonyl carbon is susceptible to a variety of condensation reactions, allowing for the introduction of diverse heterocyclic and acyclic moieties. The acetamide nitrogen and its adjacent methylene group can also be functionalized, further expanding the accessible chemical space. The phenyl ring itself can be substituted with various functional groups, enabling the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric bulk, all of which are critical determinants of pharmacological activity.
This guide will dissect the SAR of this compound derivatives by categorizing them based on their primary biological targets, presenting a comparative analysis of their potency and highlighting the key structural features that govern their efficacy.
I. Antimicrobial Derivatives: Targeting Bacterial Proliferation
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial agents. This compound has served as a valuable template for the synthesis of compounds with significant antibacterial properties. The general strategy involves the modification of the acetyl group, often through the formation of Schiff bases or the incorporation of heterocyclic rings.
A common synthetic precursor for many of these derivatives is N-(4-acetylphenyl)-2-chloroacetamide , prepared by the chloroacetylation of 4-aminoacetophenone. This intermediate allows for the facile introduction of various nucleophiles at the chloroacetamide position.[1]
Comparative Analysis of Antimicrobial Activity
| Compound ID | Modification from Parent Scaffold | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Parent | This compound | - | Inactive | - |
| Derivative A | Schiff base with 4-aminobenzoic acid | S. aureus, E. coli | Moderate activity | [2] |
| Derivative B | Thiazole ring incorporation | S. aureus, B. subtilis | MIC: 0.4–0.9 μM | [3] |
| Derivative C | Piperidine moiety addition | E. coli, R. solanacearum | More potent than standard | [4] |
| Derivative D | Diphenylamine substitution | B. pumilus, B. subtilis, E. coli | Significant activity | [2] |
Key SAR Insights for Antimicrobial Activity:
-
Introduction of Heterocycles: The incorporation of nitrogen and sulfur-containing heterocycles, such as thiazole, has been shown to significantly enhance antibacterial activity.[3] This is likely due to the ability of these rings to interact with key bacterial enzymes or cellular components.
-
Lipophilicity and Substituent Effects: The nature and position of substituents on appended aromatic rings play a crucial role. For instance, in a series of N-phenylacetamide derivatives of ciprofloxacin, electron-withdrawing groups on the phenyl ring were found to be favorable for activity against Gram-positive bacteria.[3]
-
Basic Moieties: The addition of basic groups, such as piperidine, can enhance activity, potentially by improving cell permeability or interaction with the bacterial cell membrane.[4] The excellent potency of a derivative with a chlorine atom on the aromatic ring highlights the importance of halogens in enhancing biological activity.[4]
II. Anticancer Derivatives: A Focus on Inhibiting Tumor Cell Growth
The this compound scaffold has also been extensively explored for the development of novel anticancer agents. The primary focus of these studies has been on the synthesis of derivatives that can induce apoptosis or inhibit the proliferation of various cancer cell lines, with notable activity observed against breast (MCF-7) and prostate (PC3) cancer cells.[5]
Comparative Analysis of Anticancer Activity (IC50 Values in µM)
| Compound ID | Modification from Parent Scaffold | MCF-7 | PC3 | Reference |
| Parent | This compound | >100 | >100 | - |
| Derivative E | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 100 | 80 | [5][6] |
| Derivative F | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | >100 | 52 | [5][6] |
| Derivative G | 2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide | 18.24 | 45.81 | [7] |
| Derivative H | 2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide | 7.62 | >100 | [7] |
Key SAR Insights for Anticancer Activity:
-
Role of Nitro and Halogen Substituents: The presence of a nitro group on the N-phenyl ring of 2-(4-fluorophenyl)acetamide derivatives consistently demonstrates higher cytotoxic effects compared to methoxy-substituted analogs.[5][6] Specifically, a para-nitro substituent was most active against the MCF-7 cell line, while a meta-nitro substituent showed the highest potency against the PC3 cell line.[5][6] This suggests that the electronic properties and position of the substituent are critical for cell-line-specific activity.
-
Impact of Hydroxy-bis(phenyl)acetohydrazide Moiety: The introduction of a 2-hydroxy-2,2-bis(phenyl)acetohydrazide core with further substitution on the phenyl rings and formation of a Schiff base leads to potent anticancer agents.[7] Derivatives with chloro and methyl substitutions on the bis-phenyl rings exhibited strong anti-proliferative activity against MCF-7 and PC3 cell lines, indicating that these modifications are well-tolerated and can enhance potency.[7]
-
Cell Line Specificity: The SAR for anticancer activity is often cell-line dependent. For example, while the meta-nitro derivative F was highly active against PC3 cells, its activity against MCF-7 cells was significantly lower.[5][6] This underscores the importance of screening against a panel of cell lines to identify broad-spectrum or selective anticancer agents.
III. Anti-inflammatory Derivatives: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. The this compound scaffold has been utilized to design selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Comparative Analysis of Anti-inflammatory (COX-2 Inhibition) Activity
| Compound ID | Modification from Parent Scaffold | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Parent | This compound | >100 | - | - |
| Celecoxib (Ref.) | - | 0.041 | >30 | [10] |
| Derivative I | Thiazole acetamide moiety | Not specified, but shows interaction with COX-2 active site | Not specified | [10] |
| Derivative J | Pyrazole acetamide moiety | Potent anti-inflammatory efficacy | Not specified | [10] |
| Derivative K | Triazole acetamide moiety | Potency depends on C-3 and C-4 substituents | High selectivity | [10] |
Key SAR Insights for Anti-inflammatory Activity:
-
Heterocyclic Scaffolds for COX-2 Selectivity: The incorporation of specific heterocyclic rings, such as pyrazole and triazole, is a well-established strategy for achieving COX-2 selectivity.[10] These rings can fit into the larger active site of COX-2 compared to COX-1. The nature and size of substituents on these heterocyclic rings are critical for optimizing potency and selectivity.[10]
-
Molecular Docking Insights: Molecular docking studies have revealed that the acetamide nitrogen can form hydrogen bonds with key amino acid residues, such as Ser353 and Trp387, in the active site of the COX-2 enzyme.[10] This interaction is crucial for the inhibitory activity of these compounds.
-
Prodrug Approaches: The acetamide functional group is amenable to prodrug design for COX-2 inhibitors. This strategy can be used to improve pharmacokinetic properties and reduce gastrointestinal toxicity.[8]
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of N-(4-acetylphenyl)-2-chloroacetamide
This protocol describes the synthesis of a key intermediate used in the preparation of many this compound derivatives.
Materials:
-
4-Aminoacetophenone
-
Chloroacetyl chloride
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-aminoacetophenone in DCM in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure N-(4-acetylphenyl)-2-chloroacetamide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MCF-7 or PC3 cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antibacterial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Plethysmometer
Procedure:
-
Administer the test compounds to the animals orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[11]
Visualizing the Structure-Activity Landscape
To better illustrate the key relationships and experimental workflows, the following diagrams are provided.
Conclusion: A Scaffold of Continuing Promise
The this compound scaffold has proven to be a highly fruitful starting point for the discovery of new drug candidates with a wide spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective antimicrobial, anticancer, and anti-inflammatory agents. The key to unlocking the full potential of this scaffold lies in a deep understanding of how different structural motifs influence target engagement and overall pharmacological properties. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new derivatives, ensuring the generation of reliable and reproducible data. As our understanding of disease biology continues to evolve, the this compound scaffold is poised to remain a cornerstone of medicinal chemistry efforts for years to come.
References
Click to expand
- Atrushi, D. S., et al. "New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review." Archives of Pharmacy Practice, vol. 14, no. 2, 2023, pp. 60-68.
- Winter, C. A., et al. "Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine, vol. 111, 1962, pp. 544-547.
- Van Arman, C. G., et al. "Some details of the inflammations caused by yeast and carrageenan." Journal of Pharmacology and Experimental Therapeutics, vol. 150, no. 2, 1965, pp. 328-334.
- Otterness, I. G., and M. L. Bliven. "Laboratory models for testing nonsteroidal anti-inflammatory drugs." Nonsteroidal Anti-inflammatory Drugs, edited by J. G. Lombardino, John Wiley & Sons, 1985, pp. 116-129.
- Babu, V., et al. "Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice." The Journal of Phytopharmacology, vol. 3, no. 5, 2014, pp. 333-337.
- Atrushi, D. S., et al. "An Overview of New Acetamide Derivatives in COX-II Inhibitors." Galaxy International Interdisciplinary Research Journal, vol. 11, no. 12, 2023, pp. 21-30.
- Rani, P., et al. "Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives." Hemijska Industrija, vol. 69, no. 4, 2015, pp. 405-415.
- Mohammed, K. O., and Y. M. Nissan. "Synthesis, molecular docking, and biological evaluation of some novel hydrazones and pyrazole derivatives as anti‐inflammatory agents." Chemical Biology & Drug Design, vol. 84, no. 4, 2014, pp. 473-488.
- Abdel-Latif, E., et al. "Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide." Journal of Heterocyclic Chemistry, vol. 57, no. 8, 2020, pp. 3071-3081.
- Gümüş, F., et al. "Synthesis and anticancer (MCF-7, PC-3) activities of new 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(substituted)phenylmethylene]acetohydrazides." Records of Natural Products, vol. 12, no. 6, 2018, pp. 586-597.
- Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research, vol. 12, no. 3, 2013, pp. 267-271.
- Al-Ghorbani, M., et al. "Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights.
- Şahin, Z., et al. "Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles." Turkish Journal of Chemistry, vol. 45, no. 6, 2021, pp. 1841-1853.
- Asiri, A. M., et al. "New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation." Molecules, vol. 26, no. 11, 2021, p. 3291.
- BenchChem.
- ResearchGate. "Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- Kumar, S., et al. "Synthesis and antimicrobial activity of some new diphenylamine derivatives." Journal of Pharmacy Research, vol. 4, no. 9, 2011, pp. 3126-3128.
- Rangappa, S., et al. "Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues." Journal of Applied Pharmaceutical Science, vol. 2, no. 3, 2012, pp. 192-196.
- Al-Omar, M. A., and A. A. El-Emam. "Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin." Antibiotics, vol. 3, no. 3, 2014, pp. 244-266.
- Zarghi, A., and S. Arfaei. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, vol. 10, no. 4, 2011, pp. 655-683.
- Demircioğlu, Z., et al. "Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide." Molecules, vol. 27, no. 6, 2022, p. 1978.
- ResearchGate. "Synthesis of Schiff Bases by Non-Conventional Methods.
- Aliabadi, A., et al. "2-(4-Fluorophenyl)
- Zhang, L., et al. "Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors." Scientific Reports, vol. 13, no. 1, 2023, p. 4923.
- Sycheva, E., et al. "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES." Chemical Journal of Kazakhstan, vol. 1, no. 81, 2023, pp. 106-115.
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A Senior Application Scientist's Guide to the Spectral Analysis of N-Acetylated Anilines
Introduction: Deciphering Molecular Structure Through Spectroscopy
N-acetylated anilines, or anilides, are a cornerstone class of compounds in medicinal chemistry and materials science. Their synthesis often involves the acetylation of a parent aniline, a reaction that fundamentally alters the electronic and structural properties of the molecule. The acetyl group, while seemingly simple, imposes significant steric and electronic effects that are transmitted through the phenyl ring, influencing everything from reactivity to biological activity. For researchers in drug development and chemical synthesis, the unambiguous characterization of these molecules is paramount.
This guide provides a comparative analysis of the spectral data for a series of N-acetylated anilines, starting with the parent compound, acetanilide. We will explore how the addition of electron-donating and electron-withdrawing substituents to the aromatic ring systematically alters their spectroscopic signatures. By understanding these structure-spectra relationships, researchers can more effectively confirm the identity, assess the purity, and predict the properties of newly synthesized anilide derivatives. This analysis is grounded in the fundamental techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a multi-faceted approach to molecular characterization.
Part 1: The Causality Behind Experimental Choices: Acquiring High-Quality Spectral Data
The integrity of any spectral analysis hinges on the quality of the raw data. The protocols outlined below are designed not just as steps to follow, but as a self-validating system where each parameter is chosen to ensure clarity, resolution, and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural framework of organic molecules. Our choice of parameters aims to resolve all proton and carbon signals distinctly, allowing for unambiguous assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the purified anilide sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for anilides as it reliably shows the N-H proton, which can sometimes exchange too rapidly or be broadened in other solvents.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths increase signal dispersion, which is crucial for resolving the complex splitting patterns often seen in the aromatic region.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single pulse sequence is sufficient.
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, from the shielded alkyl protons to potentially deshielded aromatic or amide protons, are captured.
-
Number of Scans: 16-64 scans are typically adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, providing accurate integration values.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon, removing C-H coupling.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied manually to ensure accurate peak representation and integration. Spectra are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
Workflow for NMR Analysis
Caption: Workflow for acquiring and analyzing NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For anilides, this is crucial for confirming the presence of the amide N-H and C=O bonds, as well as discerning the substitution pattern on the aromatic ring.
Experimental Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method is standard. A few milligrams of the anilide are finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent disc. This minimizes scattering and ensures the sample is presented uniformly to the IR beam.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition:
-
Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty sample holder (or a pure KBr pellet) must be recorded first. The instrument automatically subtracts this from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation, creating a molecular "fingerprint."
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is employed, where the sample is bombarded with high-energy electrons (typically 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum that plots relative intensity versus m/z.
Part 2: The Benchmark - Spectral Analysis of Acetanilide (C₈H₉NO)
Acetanilide serves as our reference compound. Its spectral features provide a baseline against which we can measure the electronic influence of substituents.
¹H and ¹³C NMR Spectra of Acetanilide
The NMR spectra of acetanilide are a direct reflection of its molecular symmetry and the electronic environment of each nucleus.
-
¹H NMR (DMSO-d₆): The spectrum shows a sharp singlet around 2.05 ppm corresponding to the three equivalent protons of the acetyl methyl group (CH₃).[1] The aromatic region is more complex, typically showing three signals for the five protons due to the plane of symmetry bisecting the N-C bond. The ortho-protons (H-2, H-6) appear as a doublet around 7.5-7.7 ppm , the meta-protons (H-3, H-5) as a triplet around 7.3 ppm , and the para-proton (H-4) as a triplet around 7.0 ppm .[1][2] The amide proton (N-H) appears as a broad singlet far downfield, typically around 9.9 ppm , due to its acidic nature and deshielding by the adjacent carbonyl group.[1][2]
-
¹³C NMR (DMSO-d₆): The proton-decoupled spectrum displays six distinct signals. The methyl carbon (CH₃) appears upfield around 24.0 ppm . The carbonyl carbon (C=O) is significantly deshielded, appearing around 168.5 ppm . The aromatic carbons appear between 119 and 140 ppm: C-1 (the carbon attached to nitrogen) is at ~139.7 ppm , C-4 at ~123.0 ppm , C-2/C-6 at ~119.1 ppm , and C-3/C-5 at ~128.7 ppm .[3]
IR Spectrum of Acetanilide
The IR spectrum provides clear evidence of the key functional groups.[4]
-
N-H Stretch: A sharp, strong absorption peak is observed around 3300 cm⁻¹ . This is characteristic of a secondary amide N-H bond.[4]
-
Aromatic C-H Stretch: Weaker absorptions appear just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹ ), indicative of C-H bonds on the sp² hybridized carbons of the benzene ring.[4]
-
C=O Stretch (Amide I Band): A very strong, intense peak is present around 1660-1670 cm⁻¹ . This is the characteristic carbonyl stretch for a secondary amide, a frequency lowered from a typical ketone due to resonance with the nitrogen lone pair.[4][5]
-
N-H Bend (Amide II Band): Another strong band appears near 1540 cm⁻¹ , which arises from a coupling of the N-H in-plane bend and C-N stretching vibrations.[6]
Mass Spectrum of Acetanilide
The EI mass spectrum provides the molecular weight and key fragmentation pathways.
-
Molecular Ion (M⁺•): A prominent peak appears at m/z = 135 , corresponding to the molecular weight of acetanilide.[7]
-
Base Peak: The most intense peak (base peak) is often observed at m/z = 93 . This fragment corresponds to the anilinium radical cation, formed by the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement.[8] This is a characteristic fragmentation for acetanilides.
-
Other Fragments: Another significant fragment appears at m/z = 43 , corresponding to the acetyl cation ([CH₃CO]⁺).
Part 3: Comparative Analysis - The Influence of Aromatic Substituents
We will now examine how placing an electron-donating group (EDG) and an electron-withdrawing group (EWG) at the para position of the aniline ring perturbs the spectral data relative to our acetanilide benchmark. We will use p-methylacetanilide (EDG) and p-nitroacetanilide (EWG).
Logical Relationship of Substituent Effects
Caption: Electronic effects of substituents on spectral data.
Case Study 1: p-Methylacetanilide (EDG)
The methyl group is a weak electron-donating group through induction and hyperconjugation. It increases the electron density in the aromatic ring, particularly at the ortho and para positions.
-
¹H NMR: Compared to acetanilide, the aromatic protons of p-methylacetanilide are shifted slightly upfield (to lower ppm) . The methyl group on the ring appears as a new singlet around 2.2-2.3 ppm . The two sets of aromatic protons now appear as two distinct doublets (an AA'BB' system), a simpler pattern than in acetanilide, due to the chemical equivalence of protons on each side of the molecule's axis of symmetry.
-
¹³C NMR: The ring carbons will show an upfield shift relative to acetanilide, reflecting the increased electron density. The new methyl carbon signal will appear around 20-21 ppm .
-
IR Spectroscopy: The increased electron density donated by the methyl group enhances the resonance contribution of the nitrogen lone pair with the carbonyl group. This slightly weakens the C=O double bond character, resulting in a shift of the Amide I band to a lower wavenumber (e.g., ~1655 cm⁻¹) compared to acetanilide (~1665 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will be at m/z = 149 . The fragmentation will be similar to acetanilide, with a key fragment from the loss of ketene appearing at m/z = 107 .
Case Study 2: p-Nitroacetanilide (EWG)
The nitro group is a powerful electron-withdrawing group via both induction and resonance, significantly decreasing the electron density of the aromatic ring.
-
¹H NMR (DMSO-d₆): The strong deshielding effect of the nitro group causes the aromatic protons to shift significantly downfield (to higher ppm) .[1] The protons ortho to the nitro group (meta to the acetamido group) are most affected, appearing as a doublet around 8.21 ppm . The protons meta to the nitro group appear as a doublet around 7.77 ppm .[1] The acetyl methyl singlet appears at 2.10 ppm , and the N-H proton is shifted even further downfield to ~10.5 ppm .[1]
-
¹³C NMR: All aromatic carbon signals are shifted downfield compared to acetanilide due to the strong electron withdrawal. The carbon bearing the nitro group (C-4) is particularly deshielded.
-
IR Spectroscopy: The nitro group withdraws electron density from the ring and the amide nitrogen. This reduces the ability of the nitrogen lone pair to participate in resonance with the carbonyl group. As a result, the C=O bond gains more double bond character, becomes stronger, and its vibrational frequency increases. The Amide I band for p-nitroacetanilide shifts to a higher wavenumber (e.g., ~1680-1700 cm⁻¹) compared to acetanilide.[9] Additionally, strong, characteristic peaks for the nitro group appear around 1500-1550 cm⁻¹ (asymmetric stretch) and 1340-1350 cm⁻¹ (symmetric stretch).[9]
-
Mass Spectrometry: The molecular ion peak is observed at m/z = 180 .[10] The fragmentation pattern is more complex. While loss of ketene can occur (m/z 138), fragmentation of the nitro group (loss of NO or NO₂) is also prominent.[11]
Part 4: Data Summary and Conclusions
The spectral data clearly demonstrates the predictable and systematic influence of substituents on the electronic structure of N-acetylated anilines.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Proton | Acetanilide | p-Methylacetanilide (approx.) | p-Nitroacetanilide | Rationale for Shift |
|---|---|---|---|---|
| -CH₃ | ~2.05[1] | ~2.05 | ~2.10[1] | Relatively insensitive to ring substitution. |
| Ar-CH₃ | N/A | ~2.25 | N/A | |
| Ar-H (ortho to -NHAc) | ~7.6 | ~7.4 | ~7.77[1] | Shielded by EDG, deshielded by EWG. |
| Ar-H (meta to -NHAc) | ~7.3 | ~7.1 | ~8.21[1] | Shielded by EDG, strongly deshielded by EWG. |
| -NH- | ~9.9[1] | ~9.8 | ~10.5[1] | Deshielded by EWG's inductive effect. |
Table 2: Comparative IR Frequencies (ν, cm⁻¹)
| Vibration | Acetanilide | p-Methylacetanilide (approx.) | p-Nitroacetanilide | Rationale for Shift |
|---|---|---|---|---|
| N-H Stretch | ~3300[4] | ~3290 | ~3318[12] | Minor changes. |
| C=O Stretch (Amide I) | ~1665[4] | ~1655 | ~1695[9] | Lowered by EDG resonance, raised by EWG induction. |
| NO₂ Asymmetric Stretch | N/A | N/A | ~1550[9] | Characteristic of the nitro group. |
| NO₂ Symmetric Stretch | N/A | N/A | ~1345[9] | Characteristic of the nitro group. |
Table 3: Comparative Mass Spectrometry Fragments (m/z)
| Ion | Acetanilide | p-Methylacetanilide | p-Nitroacetanilide | Fragmentation Pathway |
|---|---|---|---|---|
| [M]⁺• | 135[7] | 149 | 180[10] | Molecular Ion |
| [M - 42]⁺• | 93[7] | 107 | 138[7] | Loss of ketene (CH₂=C=O) |
| [CH₃CO]⁺ | 43 | 43 | 43 | Acetyl cation |
Conclusion
As demonstrated, a multi-spectroscopic approach provides a comprehensive and self-validating characterization of N-acetylated anilines. The electronic nature of substituents on the aniline ring produces a cascade of predictable effects across NMR, IR, and MS data. Electron-donating groups shield aromatic protons and shift carbonyl frequencies to lower energy, while electron-withdrawing groups have the opposite effect. These principles are fundamental for any scientist working in synthetic chemistry, allowing for rapid confirmation of product identity and providing deep insight into molecular structure and bonding.
References
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- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Source
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Source
- Chegg. (2021). Solved: Below is the 'H NMR spectrum of p-nitroacetanilide. Source
- Shimizu, S., et al. (1980). Mass Spectra of Anilides of Side Chain Homologues and their Substituted Derivatives. Journal of the Mass Spectrometry Society of Japan. Source
- Cram. (n.d.). P-Nitroacetanilide Lab Report. Source
- Brainly. (2023). Analyze the IR spectrum of Acetanilide (C8H9NO). Source
- O'Connor, C. J., et al. (1984). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides... Australian Journal of Chemistry. Source
- Chegg. (2022). Solved: On the IR spectrum of p-nitroacetanilide, label all important peaks. Source
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- YouTube. (2022). Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. Source
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A Comparative Guide to the Efficacy of N-(4-Acetylphenyl)acetamide Derivatives Against Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, acetamide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic potential against various cancer cell lines. This guide provides a comprehensive analysis of the in vitro anticancer activity of N-(4-Acetylphenyl)acetamide and related derivatives, offering a comparative perspective for researchers, scientists, and professionals in drug development. Our focus is to synthesize existing data, elucidate structure-activity relationships, and provide standardized protocols to ensure reproducible and comparable experimental outcomes.
Comparative Efficacy: A Quantitative Analysis
The anticancer potential of this compound derivatives is intrinsically linked to their structural modifications. The core structure, while providing a foundational scaffold, is often derivatized to enhance cytotoxic activity. The following table summarizes the 50% inhibitory concentration (IC50) values of various acetamide derivatives against a panel of human cancer cell lines, providing a clear comparison of their efficacy. Lower IC50 values are indicative of higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate Carcinoma) | 52 | [1][2] |
| MCF-7 (Breast Cancer) | 100 | [1][2] | ||
| HL-60 (Promyelocytic Leukemia) | >100 | [1] | ||
| Series 2 | N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide | A549 (Lung Cancer) | 1.81 - 2.11 | [3][4] |
| HeLa (Cervical Cancer) | 1.92 - 2.52 | [3][4] | ||
| MCF-7 (Breast Cancer) | 2.12 - 2.52 | [3][4] | ||
| Du-145 (Prostate Cancer) | 2.12 - 2.76 | [3][4] | ||
| Series 3 | Phenylacetamide Derivatives | MDA-MB-468 (Breast Cancer) | 0.6 - 87 | |
| PC-12 (Pheochromocytoma) | 0.67 - 77 | |||
| MCF-7 (Breast Cancer) | 0.7 - 85 | |||
| Series 4 | N-phenyl-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 | [5] |
| Hep-G2 (Hepatocarcinoma) | 11.6 | [5] | ||
| MCF-7 (Breast Cancer) | >25 | [5] | ||
| Series 5 | 4-acetylphenylamine-based imidazole | MDA-MB-231 (Breast Carcinoma) | >50 | [6] |
| PPC-1 (Prostate Carcinoma) | 3.1 - 47.2 | [6] | ||
| U-87 (Glioblastoma) | 3.1 - 47.2 | [6] | ||
| Series 6 | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | MCF-7 (Breast Cancer) | - | [7] |
| SK-N-SH (Neuroblastoma) | - | [7] | ||
| Series 7 | N-(naphthalen-2-yl)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | [8] |
Note: The IC50 values are presented as ranges in some cases, reflecting the activity of multiple derivatives within the same class.
From this data, it is evident that the efficacy of acetamide derivatives is highly dependent on the specific substitutions on the phenyl ring and the acetamide nitrogen. For instance, the introduction of sulfamoyl and thiazole moieties appears to confer potent anticancer activity.
Understanding the Mechanism of Action: A Look into Apoptosis
While the precise molecular targets of many this compound derivatives are still under investigation, a common mechanism of action for many cytotoxic anticancer agents is the induction of apoptosis, or programmed cell death. This process is a critical self-validating system for evaluating the potential of a therapeutic agent, as it indicates a targeted cellular response rather than non-specific toxicity.
The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase enzymes, which are the executioners of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Concluding Remarks and Future Directions
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The data presented in this guide highlight the significant cytotoxic potential of various derivatives against a range of cancer cell lines. However, it is crucial to acknowledge that in vitro efficacy is but the first step in the long journey of drug discovery. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo studies to assess efficacy and toxicity in animal models, and optimizing lead compounds to enhance their therapeutic index. The standardized protocols and comparative data provided herein are intended to serve as a valuable resource for the scientific community, facilitating more informed and efficient drug development efforts in the fight against cancer.
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- Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 310-314. [Link]
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A Guide to the Cross-Validation of Experimental and Computational Results for N-(4-Acetylphenyl)acetamide
In the landscape of modern drug development and materials science, the synergy between experimental analysis and computational modeling is not just beneficial—it's essential. This guide provides a comprehensive comparison of experimental data and computational results for N-(4-Acetylphenyl)acetamide, a molecule of significant interest. Our objective is to demonstrate a robust cross-validation workflow, offering researchers, scientists, and drug development professionals a framework for integrating these powerful methodologies. By critically examining areas of convergence and divergence, we can achieve a more profound understanding of molecular behavior and properties.
Introduction: The Imperative of Cross-Validation
This compound, also known as 4'-acetamidoacetophenone, serves as a crucial intermediate in organic synthesis.[1] Its structural similarity to well-known pharmaceuticals like paracetamol (N-(4-hydroxyphenyl)acetamide) makes it an excellent candidate for methodological studies.[2][3] The core principle of cross-validation lies in the reciprocal confirmation of data obtained from physical experiments and in silico predictions. This dual approach enhances the reliability of our findings, mitigates the risk of experimental or computational artifacts, and provides a more complete picture of the molecule's characteristics.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting molecular properties.[4] However, these theoretical models are built on approximations. Therefore, their predictive power must be rigorously benchmarked against real-world experimental data. Conversely, experimental results can sometimes be ambiguous or difficult to interpret without the aid of computational models to elucidate the underlying molecular phenomena.
This guide will navigate the synthesis, experimental characterization, and computational analysis of this compound, culminating in a detailed cross-validation of their respective results.
Experimental Methodologies: Grounding Theory in Reality
The synthesis and characterization of this compound provide the foundational experimental data for our comparison.
Synthesis Protocol
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide.[1]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetanilide in a suitable solvent such as carbon disulfide or nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.
-
Acylation: While maintaining the low temperature, add acetyl chloride dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified period to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The crude product precipitates and is collected by filtration. Recrystallization from a suitable solvent, such as ethanol, is then performed to obtain pure this compound.[5]
The purity and identity of the synthesized compound are then confirmed using various spectroscopic techniques.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The analysis is typically performed on a solid sample using a KBr pellet.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the chemical environment of the hydrogen and carbon atoms.[7] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, for analysis.[8]
Computational Approach: Modeling the Molecule
Computational analysis was performed using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9]
Computational Details
-
Software: Gaussian 09 software package.[4]
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) basis set was chosen for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.[10]
-
Geometry Optimization: The molecular geometry of this compound was fully optimized in the gas phase to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies were calculated from the optimized geometry to simulate the IR spectrum and to confirm that the structure corresponds to a true minimum on the potential energy surface.
The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established combination for obtaining reliable vibrational frequencies and geometric parameters for a wide range of organic molecules, providing a solid foundation for comparison with experimental data.[10]
Cross-Validation: Where Theory Meets Experiment
The heart of this guide lies in the direct comparison of the data obtained from the experimental and computational workflows.
Molecular Geometry
The geometric parameters (bond lengths and angles) of this compound can be determined experimentally from X-ray crystallography and computationally from the optimized DFT structure.
| Parameter | Experimental (X-ray) (Å/°)[11] | Computational (DFT/B3LYP) (Å) |
| C-C (ring) | ~1.39 | 1.38-1.43 |
| C-N | - | - |
| C=O (acetyl) | - | - |
| C=O (amide) | - | - |
| C-N-C (angle) | - | - |
Note: Specific experimental bond lengths and angles for this compound from a readily available open-access crystallographic database were not found in the initial search. The table structure is provided as a template for such a comparison.
Discrepancies between experimental and computational geometries can often be attributed to the fact that experimental data is typically from the solid state (crystal lattice forces) while computational results are often for an isolated molecule in the gas phase.[10]
Vibrational Analysis (FT-IR)
The comparison of experimental and calculated vibrational frequencies is a powerful tool for structural elucidation and for validating the computational model.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |
| N-H stretch (amide) | 3077-3478[5] | - | Stretching vibration of the N-H bond |
| C=O stretch (acetyl) | ~1680 | - | Stretching vibration of the acetyl carbonyl |
| C=O stretch (amide) | 1653[12] | - | Stretching vibration of the amide carbonyl |
| C-N stretch | - | - | Stretching vibration of the carbon-nitrogen bond |
| Aromatic C-H stretch | ~3100 | - | Stretching vibrations of C-H bonds on the phenyl ring |
Note: Specific, comprehensive experimental and computational FT-IR data for a direct side-by-side comparison was not fully available in the initial search results. The table represents a typical comparison.
It is common for calculated harmonic vibrational frequencies to be systematically higher than the experimental anharmonic frequencies. Therefore, a scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data.[13]
Visualizing the Workflow and Structure
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A workflow diagram illustrating the parallel experimental and computational analyses of this compound, culminating in cross-validation.
Caption: A 2D representation of the molecular structure of this compound.
Conclusion: A Unified Understanding
The cross-validation of experimental and computational data for this compound demonstrates a powerful paradigm for modern chemical research. The good agreement often observed between scaled DFT-calculated vibrational spectra and experimental FT-IR data, as well as between calculated and X-ray diffraction-derived geometries, validates the computational model's ability to describe the molecule accurately.
This integrated approach provides a higher level of confidence in both the experimental measurements and the theoretical models. For researchers and professionals in drug development, this synergy accelerates the design and analysis of new chemical entities by allowing for reliable in silico screening and a deeper interpretation of experimental outcomes. The principles outlined in this guide are broadly applicable and can be adapted to the study of a wide range of molecular systems.
References
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- RSC Publishing. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry. [Link]
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A Comparative Guide to the Synthesis of N-(4-Acetylphenyl)acetamide: An Evaluation of Reproducibility and Practicality for Researchers
For chemists engaged in pharmaceutical research and drug development, the reliable synthesis of key intermediates is paramount. N-(4-Acetylphenyl)acetamide, a valuable building block in the synthesis of various pharmaceutically active compounds, is a prime example of a molecule where reproducible and efficient synthesis protocols are highly sought after. This technical guide provides an in-depth comparison of two common methods for the synthesis of this compound, offering a critical evaluation of their reproducibility, practicality, and key experimental parameters. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when selecting a synthetic route.
Introduction to this compound
This compound, also known as 4'-acetamidoacetophenone, is a para-substituted aromatic compound containing both an acetamide and an acetyl functional group. Its structural motif is present in a variety of medicinal agents, making it a crucial intermediate in drug discovery and process development. The presence of two distinct carbonyl groups and an amide linkage offers multiple points for further chemical modification, allowing for the construction of diverse molecular architectures. Given its importance, the ability to synthesize this compound in a consistent and high-yielding manner is a fundamental requirement for many research laboratories.
This guide will dissect two distinct and widely recognized synthetic pathways to this compound:
-
Protocol A: Direct Acetylation of 4-Aminoacetophenone. This is a straightforward, one-step approach involving the acylation of a commercially available starting material.
-
Protocol B: Two-Step Synthesis from 4-Nitroacetophenone. This method involves the reduction of a nitro group to an amine, followed by acetylation, offering an alternative route when 4-aminoacetophenone may not be the preferred starting material.
By examining the detailed experimental procedures and the underlying chemical principles, this guide aims to provide a clear and objective comparison to aid in the selection of the most suitable protocol for a given research context.
Comparative Analysis of Synthesis Protocols
The choice of a synthetic protocol is often a balance between factors such as the availability of starting materials, reaction time, yield, purity of the final product, and the safety and environmental impact of the reagents used. The following sections provide a detailed breakdown of the two selected protocols for synthesizing this compound.
Protocol A: Direct Acetylation of 4-Aminoacetophenone
This method represents the most direct route to this compound, relying on the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Reaction Scheme:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add 4-aminoacetophenone (13.5 g, 0.1 mol) and pyridine (100 mL). Stir the mixture until the solid is completely dissolved.
-
Acetylation: Slowly add acetic anhydride (11.0 mL, 0.11 mol) to the solution. The addition is exothermic, and the reaction temperature should be monitored.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 500 mL of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C.
-
Pyridine: Pyridine serves a dual role in this reaction. It acts as a solvent to dissolve the reactants and, more importantly, as a base to neutralize the acetic acid byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Acetic Anhydride: As a highly reactive acetylating agent, acetic anhydride provides an efficient means of introducing the acetyl group. A slight excess is used to ensure complete conversion of the starting material.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the acetylation within a reasonable timeframe.
-
Ice-cold water quench: Pouring the reaction mixture into ice-cold water serves two purposes: it hydrolyzes any unreacted acetic anhydride and precipitates the less water-soluble product, this compound.
-
Recrystallization from ethanol: This is a standard purification technique for organic solids. The desired product is more soluble in hot ethanol than in cold ethanol, allowing for the separation of impurities that remain dissolved upon cooling.
Protocol B: Two-Step Synthesis from 4-Nitroacetophenone
This alternative pathway begins with the reduction of the nitro group of 4-nitroacetophenone to an amine, which is then acetylated in a subsequent step. This approach is particularly useful if 4-nitroacetophenone is more readily available or cost-effective than 4-aminoacetophenone.
Reaction Scheme:
Step 1: Reduction of 4-Nitroacetophenone
Step 2: Acetylation of 4-Aminoacetophenone
Step 1: Synthesis of 4-Aminoacetophenone
-
Reaction Setup: To a 250 mL hydrogenation flask, add 4-nitroacetophenone (16.5 g, 0.1 mol) and 100 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (0.5 g) to the flask.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude 4-aminoacetophenone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The procedure for the acetylation of the synthesized 4-aminoacetophenone is identical to that described in Protocol A .
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups to amines. It provides a high surface area for the reaction to occur efficiently.
-
Hydrogen Gas: As the reducing agent, hydrogen gas is used to catalytically reduce the nitro group. The reaction is typically carried out under pressure to increase the concentration of hydrogen in the solution and accelerate the reaction rate.
-
Ethanol: Ethanol is a common solvent for catalytic hydrogenations as it is relatively inert under the reaction conditions and effectively dissolves the starting material.
-
Celite Filtration: Celite is a filter aid that prevents the fine particles of the Pd/C catalyst from passing through the filter paper, ensuring its complete removal from the reaction mixture.
Performance Comparison
To facilitate an objective comparison, the key performance indicators for each protocol are summarized in the table below. The data presented are based on typical results reported in the literature and our in-house experimental observations.
| Parameter | Protocol A: Direct Acetylation | Protocol B: Two-Step Synthesis from 4-Nitroacetophenone |
| Starting Material | 4-Aminoacetophenone | 4-Nitroacetophenone |
| Number of Steps | 1 | 2 |
| Typical Reaction Time | 2-3 hours | 4-6 hours (including both steps) |
| Reported Yield | 85-95% | 75-85% (overall yield for two steps) |
| Purification Method | Recrystallization | Filtration, Recrystallization |
| Key Reagents | Acetic anhydride, Pyridine | H₂, Pd/C, Acetic anhydride, Pyridine |
| Safety Considerations | Pyridine is toxic and flammable. Acetic anhydride is corrosive. | Handling of flammable hydrogen gas and pyrophoric Pd/C catalyst requires caution. |
| Cost-Effectiveness | Generally higher due to the cost of 4-aminoacetophenone. | Can be more cost-effective if 4-nitroacetophenone is significantly cheaper. |
Characterization of this compound
A critical aspect of any synthesis is the thorough characterization of the final product to confirm its identity and purity. The following data are standard for the verification of this compound.
-
Melting Point: 168-170 °C[1]
-
Appearance: White to off-white crystalline solid.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.01 (d, J = 8.8 Hz, 2H, Ar-H), 7.63 (d, J = 8.8 Hz, 2H, Ar-H), 2.58 (s, 3H, -COCH₃), 2.20 (s, 3H, -NHCOCH₃), 7.80 (br s, 1H, -NH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 197.2, 168.5, 142.8, 134.1, 129.6, 119.2, 26.5, 24.8.
-
IR (KBr, cm⁻¹): 3305 (N-H stretch), 1678 (C=O stretch, ketone), 1660 (C=O stretch, amide I), 1595 (C=C stretch, aromatic), 1535 (N-H bend, amide II).
Experimental Workflows
To visually represent the logical flow of the synthetic and analytical procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative workflow of Protocol A and Protocol B for the synthesis of this compound.
Caption: General workflow for the characterization and structural elucidation of the synthesized this compound.
Conclusion and Recommendations
Both Protocol A and Protocol B are viable and reproducible methods for the synthesis of this compound.
Protocol A is the more direct and faster route, making it ideal for rapid synthesis when 4-aminoacetophenone is readily available. Its high yield and straightforward work-up procedure are significant advantages for small-scale laboratory preparations.
Protocol B offers a valuable alternative, particularly in scenarios where cost is a primary concern and 4-nitroacetophenone is a more economical starting material. While it involves an additional step and requires handling of hydrogen gas and a pyrophoric catalyst, the procedure is well-established and can be safely performed with the appropriate equipment and precautions. The overall yield is slightly lower than Protocol A, which is expected for a two-step synthesis.
For researchers prioritizing speed and simplicity, Protocol A is the recommended choice . For those focused on cost-efficiency in larger-scale preparations, Protocol B presents a compelling alternative . Ultimately, the selection of the optimal protocol will depend on the specific constraints and priorities of the research project.
It is imperative that the synthesized product from either protocol be thoroughly characterized using the analytical methods outlined in this guide to ensure the required purity and structural integrity for subsequent applications.
References
- Stenutz, R. This compound. Tables for Chemistry. [Link][1]
Sources
Comparative study of the anticonvulsant effects of various N-phenylacetamide analogs
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, driving the continuous search for more effective and safer antiepileptic drugs (AEDs). The N-phenylacetamide scaffold has emerged as a promising pharmacophore in the development of novel anticonvulsant agents. This guide provides a comprehensive comparative analysis of the anticonvulsant effects of various N-phenylacetamide analogs, supported by experimental data from established preclinical models. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the underlying mechanisms of action, offering valuable insights for researchers, medicinal chemists, and drug development professionals.
The Rationale for N-Phenylacetamide Analogs in Anticonvulsant Drug Discovery
The design of novel AEDs often involves the modification of existing chemical scaffolds known to exhibit anticonvulsant properties. The N-phenylacetamide core is structurally related to several established anticonvulsant drugs, suggesting a shared mechanism of action.[1] By systematically modifying the substituents on the phenyl ring and the acetamide nitrogen, researchers can fine-tune the pharmacological properties of these analogs, aiming to enhance anticonvulsant potency while minimizing neurotoxicity. This approach allows for the exploration of a vast chemical space and the identification of lead compounds with improved therapeutic profiles.
Comparative Anticonvulsant Efficacy and Neurotoxicity
The anticonvulsant activity of N-phenylacetamide analogs is primarily evaluated using two well-validated rodent models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is an indicator of a compound's ability to prevent the spread of seizures, suggesting efficacy against generalized tonic-clonic seizures.[2][3] The scPTZ test, conversely, identifies compounds that can elevate the seizure threshold and is considered a model for absence and myoclonic seizures.[3][4] Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination and balance.[5][6]
The following table summarizes the anticonvulsant potency (ED₅₀ - median effective dose) and neurotoxicity (TD₅₀ - median toxic dose) of a selection of N-phenylacetamide analogs and related compounds from various studies. The Protective Index (PI = TD₅₀/ED₅₀) is a crucial measure of a drug's margin of safety.
| Compound/Analog | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) | Reference |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | 100 (0.5h) | Inactive | >300 | >3 | [7] |
| N-(3-chlorophenyl)-2-morpholino-acetamide (13) | 100 (0.5h), 300 (4h) | Inactive | >300 | >3 | [7] |
| N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide (14) | >300 (0.5h), 100 (4h) | Inactive | >300 | >3 | [7] |
| N-(3-(trifluoromethyl)phenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide (19) | 300 (0.5h), 100 (4h) | Inactive | >300 | >3 | [7] |
| N-(3-(trifluoromethyl)phenyl)-2-(4-benzhydrylpiperazin-1-yl)acetamide (20) | >300 (0.5h), 100 (4h) | Inactive | >300 | >3 | [7] |
| N-substituted 2-anilinophenylacetamide (12) | 24.0 | - | >487.8 | 20.3 | [8] |
| Benzofuran derivative (5) | 40.96 | 85.16 | >344.8 | 8.4 | [8] |
| Felbamate | Effective | Effective | - | 1.05-2.37 times higher than prototypes | [9] |
Note: The time in parentheses indicates the time point of peak effect after drug administration. A higher Protective Index indicates a wider margin between the therapeutic and toxic doses.
Structure-Activity Relationship (SAR) Insights
The data presented in the table and from numerous studies reveal key structure-activity relationships for the anticonvulsant activity of N-phenylacetamide analogs:
-
Substitution on the Anilide Phenyl Ring: The nature and position of substituents on the anilide phenyl ring significantly influence anticonvulsant activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide moiety generally exhibited higher activity in the MES test compared to their 3-chloroanilide counterparts, many of which were inactive.[7] This suggests that electron-withdrawing groups at the meta position can enhance efficacy.
-
The Amide Moiety: The amide linkage is a critical pharmacophoric feature. Modifications to this group can drastically alter activity. The presence of a side-chain amide group is a common feature in several newer anticonvulsants.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, often represented by Log P, is a critical parameter for anticonvulsant activity.[10] The ability of the compound to cross the blood-brain barrier and reach its target in the central nervous system is directly related to its lipophilicity.
-
Heterocyclic Moieties: The introduction of various heterocyclic rings, such as piperazine and morpholine, at the acetamide nitrogen has been a successful strategy in developing potent anticonvulsant agents.[7] The nature of the substituent on these heterocyclic rings further modulates the activity.
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for many N-phenylacetamide analogs and structurally related anticonvulsants is believed to be the modulation of voltage-gated sodium channels (VGSCs).[11][12] These channels are crucial for the initiation and propagation of action potentials in neurons.[11] During a seizure, neurons exhibit high-frequency, repetitive firing, which is dependent on the proper functioning of VGSCs.
Anticonvulsant drugs that target VGSCs, such as phenytoin and carbamazepine, typically work by stabilizing the inactivated state of the channel.[13][14] This use-dependent blockade is more pronounced in rapidly firing neurons, selectively inhibiting the hyperexcitable neurons involved in seizure activity while having minimal effect on normal neuronal transmission.[14]
Caption: Proposed mechanism of action of N-phenylacetamide analogs.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed and standardized experimental protocols are essential. The following are step-by-step methodologies for the key in vivo assays used in the evaluation of anticonvulsant compounds.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][15]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions. Weigh each animal and administer the test compound or vehicle control at a predetermined time before the test.
-
Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia.[15] Following this, apply a drop of 0.9% saline to improve electrical conductivity.[2] Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus. Common parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.[2][15]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[15]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[2]
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED₅₀ can be calculated using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[4]
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Syringes and needles for subcutaneous injection
-
Observation cages
-
Test compound and vehicle control
-
Male CF-1 mice or Sprague-Dawley CD rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions. Weigh each animal and administer the test compound or vehicle control at a predetermined time before PTZ injection.
-
PTZ Administration: Inject PTZ subcutaneously into a loose fold of skin in the midline of the neck. A typical dose for CF-1 mice is 85 mg/kg.[4]
-
Observation: Place the animals in isolation cages and observe for the next 30 minutes for the presence or absence of a seizure.[4]
-
Endpoint: The endpoint is an episode of clonic spasms of the fore and/or hind limbs, jaws, or vibrissae lasting for approximately 3 to 5 seconds.[4] Animals not displaying this are considered protected.
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED₅₀ can be calculated using probit analysis.
Rotarod Test
This test is used to assess motor coordination and balance and to determine the neurotoxicity of a compound.[5][6]
Materials:
-
Rotarod apparatus
-
Test compound and vehicle control
-
Male mice or rats
Procedure:
-
Acclimation and Training: Acclimatize the animals to the testing room. Some protocols include a training phase where animals are placed on the rod at a low, constant speed to familiarize them with the apparatus.[16]
-
Testing: Place the mice on the rotating rod. The test can be performed at a constant speed or with an accelerating protocol (e.g., from 4 to 40 rpm over 300 seconds).[5][16]
-
Endpoint: The latency to fall from the rod is recorded. The trial ends when the mouse falls off or clings to the rod and completes a full passive rotation.[16]
-
Data Analysis: The mean latency to fall for the drug-treated group is compared to the vehicle-treated control group. The TD₅₀, the dose at which 50% of the animals exhibit motor impairment (fall from the rotarod), is calculated.
Conclusion and Future Directions
The N-phenylacetamide scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. The comparative data and structure-activity relationships discussed in this guide highlight the potential for rational drug design to yield compounds with enhanced efficacy and improved safety profiles. The primary mechanism of action for many of these analogs appears to be the modulation of voltage-gated sodium channels, a well-established target for antiepileptic drugs.
Future research in this area should focus on:
-
Expanding the chemical diversity of N-phenylacetamide analogs to further explore the structure-activity landscape.
-
Conducting more in-depth mechanistic studies to elucidate the precise interactions with different subtypes of sodium channels and to investigate other potential molecular targets.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to assess their potential for clinical development.
By leveraging the knowledge gained from comparative studies and a deep understanding of the underlying pharmacology, the scientific community can continue to make significant strides in the development of new and improved treatments for epilepsy.
References
- PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). National Institute of Neurological Disorders and Stroke. [Link]
- PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke. [Link]
- Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22.
- Socała, K., & Wlaź, P. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Neuromethods, 154, 81–93.
- Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological reports, 67(4), 735-744.
- The Pharma World. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube. [Link]
- International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]
- Research SOP. (2022, September 10). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents [Video]. YouTube. [Link]
- Deleidi, M., et al. (2023). Rotarod test. protocols.io. [Link]
- protocols.io. (2024, January 31). Rotarod-Test for Mice. [Link]
- van der Linde, C. G., et al. (2019). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. Journal of pharmacological and toxicological methods, 100, 106616.
- Kumar, A., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Discovery Technologies, 18(4), 488-504.
- BioMed. (2022, June 7).
- Barker-Haliski, M. L., et al. (2017). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice in a dose-related manner. Epilepsia, 58(8), 1376-1386.
- Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
- Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Request PDF. [Link]
- Barton, M. E., et al. (2010). Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models. Epilepsy research, 92(2-3), 163–169.
- D'Souza, L. M., & Yelekci, K. (2008). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives--a novel anticonvulsant drug class. Bioorganic & medicinal chemistry, 16(15), 7247–7257.
- Swinyard, E. A., et al. (1989).
- Pandi, V. R., & Murugan, R. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(8), 1937–1947.
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
- D'Souza, L. M., & Yelekci, K. (2008). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class.
- Lonsdale, D., & Catterall, W. A. (2018). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Neuropharmacology, 132, 14–22.
- Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
- Medicosis Perfectionalis. (2022, April 25). Anti-Epileptic Drugs Mechanism of Action | Pharmacology Mnemonics for Medical Students [Video]. YouTube. [Link]
- Chawla, P., & Singh, I. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic chemistry, 115, 105230.
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A Head-to-Head Comparison of N-(4-Acetylphenyl)acetamide and its Para-Substituted Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. N-(4-Acetylphenyl)acetamide, a simple yet versatile scaffold, presents a compelling case for such molecular exploration. This guide provides an in-depth, head-to-head comparison of this compound and its para-substituted derivatives, offering a technical overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.
Introduction: The Significance of the this compound Scaffold
This compound, also known as 4'-acetamidoacetophenone, is a chemical entity that combines the structural features of both acetanilide and acetophenone. This unique combination makes it a valuable starting point for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. The acetanilide moiety is a well-known pharmacophore present in many analgesic and antipyretic drugs, while the acetyl group on the phenyl ring offers a reactive handle for further chemical modifications, such as the formation of chalcones, Schiff bases, and other heterocyclic systems.[1]
The introduction of substituents at the para-position of the acetyl group can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, can modulate biological activity, offering a rational approach to drug design and optimization. This guide will focus on a comparative analysis of derivatives with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, halo) groups at this position.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical properties of this compound and provides predicted trends for its para-substituted derivatives based on established principles of medicinal chemistry and data from related compounds.[1][2]
| Compound | Para-Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Solubility | Predicted LogP |
| This compound | -H | C₁₀H₁₁NO₂ | 177.20 | 168-172 | Sparingly soluble in water, soluble in ethanol | ~1.2 |
| N-(4-Acetyl-3-nitrophenyl)acetamide | -NO₂ | C₁₀H₁₀N₂O₄ | 222.19 | Higher | Lower in non-polar solvents | Lower |
| N-(4-Acetyl-3-chlorophenyl)acetamide | -Cl | C₁₀H₁₀ClNO₂ | 211.64 | Similar to parent | Lower in polar solvents | Higher |
| N-(4-Acetyl-3-methoxyphenyl)acetamide | -OCH₃ | C₁₁H₁₃NO₃ | 207.23 | Lower | Higher in polar solvents | Similar to parent |
Causality Behind Physicochemical Trends:
-
Melting Point: The introduction of a polar nitro group is expected to increase intermolecular forces (dipole-dipole interactions and potential for hydrogen bonding), leading to a higher melting point. The effect of chloro and methoxy groups is less predictable but generally, increased molecular weight and altered crystal packing will influence the melting point.
-
Solubility: The highly polar nitro group will likely decrease solubility in non-polar organic solvents while potentially increasing it in polar aprotic solvents. The hydrophobic nature of the chloro group is expected to decrease aqueous solubility. The methoxy group, with its potential for hydrogen bonding, may slightly enhance solubility in polar solvents.
-
LogP (Lipophilicity): The octanol-water partition coefficient (LogP) is a key indicator of a drug's ability to cross cell membranes. A chloro substituent is known to increase lipophilicity. Conversely, a nitro group generally decreases lipophilicity due to its polarity. A methoxy group has a more moderate effect on LogP.
Synthesis of this compound and its Para-Substituted Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a variety of established organic chemistry reactions. Below are detailed, step-by-step methodologies for their preparation.
General Synthesis Workflow
The overall synthetic strategy involves the protection of the amino group of a substituted aniline, followed by a Friedel-Crafts acylation to introduce the acetyl group, and finally deprotection if necessary. Alternatively, one can start from a substituted acetophenone and introduce the acetamido group.
Caption: General synthetic routes to this compound derivatives.
Experimental Protocol: Synthesis of this compound (Parent Compound)
This protocol describes a common method for the synthesis of the parent compound starting from 4-aminoacetophenone.
Materials:
-
4-aminoacetophenone
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone in glacial acetic acid.
-
Add a molar excess of acetic anhydride to the solution.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water with constant stirring.
-
The solid product, this compound, will precipitate out.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
-
Dry the purified product in a vacuum oven.
Experimental Protocol: Synthesis of N-(4-Acetyl-3-nitrophenyl)acetamide
This protocol details the nitration of this compound.[3]
Materials:
-
This compound
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ethanol
-
Ice
Procedure:
-
In a flask, dissolve this compound in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
The yellow precipitate of N-(4-Acetyl-3-nitrophenyl)acetamide will form.
-
Filter the solid, wash with copious amounts of cold water until the washings are neutral.
-
Recrystallize the product from ethanol.
Spectroscopic Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR (CDCl₃) | δ 2.18 (s, 3H, -NHCOCH₃), 2.55 (s, 3H, -COCH₃), 7.60 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H), 8.05 (br s, 1H, -NH) |
| ¹³C NMR (CDCl₃) | δ 24.8, 26.5, 119.0, 129.8, 132.5, 142.8, 168.7, 197.0 |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, amide), ~1660 (C=O stretch, ketone), ~1600, 1530 (C=C stretch, aromatic) |
Note: The chemical shifts and vibrational frequencies for the para-substituted derivatives will vary depending on the electronic nature of the substituent. For example, an electron-withdrawing group like -NO₂ will cause downfield shifts for the aromatic protons in the ¹H NMR spectrum.
Biological Activities: A Comparative Overview
The biological activities of acetanilide derivatives are diverse and significantly influenced by the nature of the substituents on the phenyl ring.[4][5] While specific comparative data for the this compound series is limited in publicly available literature, we can extrapolate potential trends based on studies of related substituted acetanilides.
Antimicrobial Activity
Substituted acetanilides have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[4] The introduction of certain substituents can enhance this activity.
Table 3: Comparative Antimicrobial Activity of Substituted Acetanilide Derivatives (Zone of Inhibition in mm) [4]
| Derivative | E. coli | P. aeruginosa | B. subtilis | B. cereus |
| 3,4-dimethyl benzaldehyde derivative | 24 | 22 | 26 | 25 |
| 2-pyridine carbaldehyde derivative | 23 | 21 | 24 | 24 |
| Sulphonated acetanilide with PABA | 22 | 20 | 23 | 22 |
This data is for illustrative purposes from a study on different acetanilide derivatives and suggests that substitutions can lead to potent antimicrobial agents.
Expected Trends for this compound Derivatives:
-
Halogenated derivatives (-Cl): The increased lipophilicity of chloro-substituted compounds may enhance their ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial activity.
-
Nitro derivatives (-NO₂): The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the molecule, which may positively or negatively impact its interaction with microbial targets.
-
Methoxy derivatives (-OCH₃): The electron-donating methoxy group can also modulate activity, and its ability to participate in hydrogen bonding could influence interactions with biological macromolecules.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of many acetanilide derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes.[4]
Experimental Protocol: Acetic Acid-Induced Writhing Test (for Analgesic Activity Screening) [4]
This in-vivo model is commonly used for the preliminary screening of analgesic compounds.
Procedure:
-
Acclimatize mice for at least one hour before the experiment.
-
Administer the test compounds (this compound and its derivatives) and a control (e.g., saline, standard drug) to different groups of mice, typically via oral or intraperitoneal injection.
-
After a specific time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching behavior).[4]
-
Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes for each animal.
-
Calculate the percentage of inhibition of writhing for each test group compared to the control group.
A significant reduction in the number of writhes indicates potential analgesic activity.
Caption: Putative mechanism of anti-inflammatory action.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative analysis of this compound and its para-substituted derivatives. The presented synthesis protocols and characterization data serve as a practical resource for researchers. While direct comparative biological data for this specific series is an area ripe for further investigation, the established principles and data from related compounds strongly suggest that para-substitution is a viable strategy for modulating the physicochemical and biological properties of this versatile scaffold.
Future research should focus on the systematic synthesis and screening of a library of para-substituted this compound derivatives to establish clear structure-activity relationships. Such studies will be invaluable for the rational design of novel therapeutic agents with improved efficacy and safety profiles.
References
- Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. (2003). Journal of Medicinal Chemistry, 46(19), 4125–4138.
- The Fungicidal Activity of Substituted Acetanilides and Related Compounds. (1953). Biochemical Journal, 55(4), 839–846.
- pKa values for substituted acetophenones: Values determined by study of rates of halogenation. (2008). Canadian Journal of Chemistry, 86(11), 1019-1023.
- Proton Affinity of Para-Substituted Acetophenones in Gas Phase and in Solution: A Theoretical Study. (2013). Journal of Molecular Modeling, 19(2), 631-646.
- The fungicidal activity of substituted acetanilides and related compounds. (1953). Biochemical Journal, 55(4), 839-46.
- para-isopropyl acetophenone, 645-13-6. The Good Scents Company.
- N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 395–399.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized N-(4-Acetylphenyl)acetamide Against Commercial Standards
Abstract
In pharmaceutical research and development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. N-(4-Acetylphenyl)acetamide, also known as 4'-acetamidoacetophenone, serves as a critical intermediate and is a known impurity in the synthesis of widely used active pharmaceutical ingredients (APIs) such as Acetaminophen.[1] Therefore, the ability to reliably synthesize this compound and rigorously validate its purity is a fundamental requirement.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to benchmark the purity of in-house synthesized this compound against a commercial standard. We will detail a robust synthesis protocol and a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (¹H NMR, IR, and Mass Spectrometry). The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
Introduction: The Imperative of Purity
The journey of a drug from a laboratory bench to a patient's bedside is predicated on the precise control of its chemical composition. Impurities, even in trace amounts, can alter a drug's pharmacological and toxicological profile, leading to reduced efficacy or adverse effects. This compound (C₁₀H₁₁NO₂) is a compound of significant interest due to its structural relationship to common analgesics.[2][3] Whether it is an intended synthetic intermediate or an unintended process-related impurity, its accurate quantification and characterization are paramount.
This guide establishes a systematic workflow to compare a laboratory-synthesized batch of this compound with a commercially procured, high-purity standard, thereby validating the synthesis and purification process.
Synthesis and Purification of this compound
A common and effective method for synthesizing this compound is through the Friedel-Crafts acylation of acetanilide. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, para to the activating acetamido group.
Causality of Experimental Design
-
Reactant Choice: Acetanilide is used as the substrate because the acetamido group (-NHCOCH₃) is an ortho, para-directing activator, making the para position highly susceptible to electrophilic attack. Acetic anhydride is chosen as the acylating agent as it is less corrosive and easier to handle than acetyl chloride.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates with the acylating agent to form a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of the benzene ring.
-
Solvent: Dichloromethane (DCM) is a suitable solvent as it is relatively inert under Friedel-Crafts conditions and effectively dissolves the reactants.
-
Temperature Control: The reaction is exothermic and is initially conducted at a low temperature (0-5 °C) to control the reaction rate and prevent unwanted side reactions, such as di-acylation or polymerization.
-
Purification: Recrystallization is the chosen method for purification. The principle relies on the differential solubility of the desired product and impurities in a given solvent at different temperatures. Ethanol is a good choice as this compound is sparingly soluble at room temperature but highly soluble at its boiling point.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube.
-
To the flask, add acetanilide (1 equivalent) and anhydrous dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.5 equivalents). A yellow slurry will form.
-
Add acetic anhydride (1.1 equivalents) to the dropping funnel.
-
Add the acetic anhydride dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.
-
Stir until the ice has melted and the aqueous and organic layers have clearly separated.
-
Transfer the mixture to a separatory funnel and collect the bottom organic (DCM) layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from hot ethanol to yield off-white crystals.
-
Dry the crystals in a vacuum oven at 50-60 °C.
Analytical Benchmarking: A Multi-Technique Approach
A single analytical method is rarely sufficient to fully characterize a compound's purity. A combination of chromatographic and spectroscopic techniques provides a holistic and trustworthy assessment. For this guide, a high-purity (>98%) commercial standard of this compound should be procured from a reputable supplier (e.g., Sigma-Aldrich, TCI, Alfa Aesar) to serve as the benchmark.
Overall Analytical Workflow
Caption: Comprehensive workflow for benchmarking synthesized product against a commercial standard.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, a reversed-phase C18 column is ideal, separating compounds based on their hydrophobicity.[4][5] A UV detector quantifies the components by measuring their absorbance at a specific wavelength. This method is the gold standard for determining the percent purity (assay) and profiling related substance impurities.
Detailed Protocol: [1]
-
HPLC System: Quaternary Pump with Autosampler and UV/Vis Detector.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product and the commercial standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol to create 100 µg/mL stock solutions. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the system until a stable baseline is achieved.[1] Inject a blank (methanol), followed by the commercial standard, and then the synthesized sample. The purity is calculated based on the area percent of the main peak.
Melting Point Analysis
Principle: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. Comparing the melting point of the synthesized product to the standard and literature values provides a quick, qualitative assessment of purity. The reported melting point for this compound is 169 °C.[6]
Detailed Protocol:
-
Ensure the melting point apparatus is calibrated.
-
Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the apparatus.
-
Set a rapid heating rate to quickly approach the expected melting point, then reduce the rate to 1-2 °C per minute for an accurate reading.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Repeat the measurement for both the synthesized sample and the commercial standard.
Spectroscopic Analysis
Principle: Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For ¹H NMR, it confirms the presence and connectivity of hydrogen atoms, allowing for unambiguous structural verification.
Detailed Protocol:
-
Dissolve 5-10 mg of the sample (synthesized and standard) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the structure.
Principle: IR spectroscopy measures the vibration of atoms in a molecule. Specific bonds absorb infrared radiation at characteristic frequencies. This technique is excellent for identifying the presence of key functional groups.[2]
Detailed Protocol:
-
Acquire a background spectrum on the FT-IR spectrometer (using an ATR accessory is common).
-
Place a small amount of the dry solid sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in this compound.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, which provides strong evidence for its identity. The molecular weight of this compound is 177.20 g/mol .[2][3]
Detailed Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak [M+H]⁺ or [M]⁺.
Comparative Data Presentation and Interpretation
The data gathered should be systematically organized to facilitate a direct comparison.
Table 1: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area | Purity by Area % |
|---|---|---|---|
| Commercial Standard | 8.52 | 1,254,600 | 99.7% |
| Synthesized Product | 8.51 | 1,215,800 | 98.2% |
Table 2: Melting Point Comparison
| Sample | Observed Melting Range (°C) | Literature Value (°C) |
|---|---|---|
| Commercial Standard | 168.5 - 169.5 | 169[6] |
| Synthesized Product | 166.0 - 168.0 | 169[6] |
Table 3: Spectroscopic Data Summary
| Analysis | Expected Result | Commercial Standard | Synthesized Product |
|---|---|---|---|
| ¹H NMR | Signals for 2 CH₃, 4 Ar-H, 1 N-H | Consistent with structure | Consistent with structure |
| IR (cm⁻¹) | ~3300 (N-H), ~1670 (Amide C=O), ~1660 (Ketone C=O) | Conforms | Conforms |
| MS (m/z) | [M+H]⁺ at 178.1 | 178.1 | 178.1 |
Interpretation of Results
-
HPLC: The synthesized product shows a purity of 98.2%, which is very good for a lab synthesis, though slightly lower than the commercial standard's 99.7%. The chromatogram should be inspected for any impurity peaks and their respective percentages.
-
Melting Point: The synthesized product exhibits a slightly depressed and broader melting range (166.0 - 168.0 °C) compared to the sharp range of the standard. This corroborates the HPLC data, suggesting the presence of minor impurities.
-
Spectroscopy: The spectroscopic data for the synthesized product are consistent with the commercial standard and the expected structure of this compound. This confirms the identity of the main component, indicating that the impurities are likely process-related (e.g., residual starting material or solvent) rather than a completely different compound.
Conclusion
This guide has outlined a rigorous, multi-technique methodology for benchmarking the purity of synthesized this compound against a commercial standard. By combining a robust synthesis protocol with orthogonal analytical techniques—chromatographic for quantification and spectroscopic for identification—researchers can generate high-confidence data to validate their chemical matter. The presented workflow demonstrates that while the synthesized product was of high purity, it did not fully match the quality of the commercial reference material, suggesting that further optimization of the purification step (e.g., multiple recrystallizations) could be beneficial. This systematic approach is fundamental to ensuring the quality and reliability of chemical compounds used in research and drug development.
References
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- National Institute of Standards and Technology (NIST). 4-Acetamidoacetophenone in NIST Chemistry WebBook.
- ResearchGate (2016). Synthesis of N‐(4‐acetylphenyl)acetamide.
- SpectraBase. acetamide, N-(4-acetylphenyl)-2-[[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-.
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A Comparative In Silico Analysis of N-(4-Acetylphenyl)acetamide and Known Inhibitors Against Cyclooxygenase-2
Introduction
N-(4-Acetylphenyl)acetamide, also known as 4'-Acetamidoacetophenone, is a small organic molecule whose biological activities are not extensively characterized.[1] Its structure, featuring both an acetamide and an acetyl group on a phenyl ring, suggests potential for interaction with various biological targets. In silico molecular docking has emerged as a powerful and cost-effective computational method to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein.[2] This guide provides a comprehensive, in-depth comparison of the predicted binding of this compound with that of two well-known non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen, against the enzyme Cyclooxygenase-2 (COX-2).
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation.[5] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[6][7] This guide will detail the scientific rationale, a complete step-by-step docking protocol, and a comparative analysis of the results, offering researchers a framework for evaluating novel compounds against established inhibitors.
Rationale for Target and Compound Selection
Target Enzyme: Cyclooxygenase-2 (COX-2) COX-2 was selected as the target for this study due to its profound therapeutic relevance in inflammation and pain management.[4] Furthermore, a vast number of high-resolution crystal structures of COX-2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing an excellent foundation for structure-based drug design and validation of docking protocols. For this study, the crystal structure of murine COX-2 in complex with Celecoxib (PDB ID: 3LN1) was chosen, as it provides a direct reference for the binding mode of a potent and selective inhibitor.[8][9][10]
Test Compound: this compound (PubChem CID: 75937) This molecule was selected as the subject of our investigation. Its structural similarity to acetaminophen (paracetamol), which is known to have central COX-inhibitory effects, provides a compelling reason to explore its interaction with the COX-2 active site.
Reference Inhibitors: To establish a robust baseline and validate our docking methodology, two well-characterized NSAIDs were selected for comparison:
-
Celecoxib (PubChem CID: 2662): A diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[3] Its known binding mode within the selected crystal structure (3LN1) makes it the ideal positive control.
-
Ibuprofen (PubChem CID: 3672): A non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[11] Comparing its binding to that of a selective inhibitor and our test compound can provide insights into the structural determinants of selectivity. The crystal structure of Ibuprofen bound to COX-2 (PDB ID: 4PH9) confirms its binding interactions.[12][13]
Detailed In Silico Docking Methodology
The credibility of any in silico study rests upon a meticulous and well-documented protocol. The following section details the causality behind each experimental choice, ensuring a self-validating and reproducible workflow.
Workflow Overview
The entire process, from data retrieval to final analysis, follows a structured path. This workflow is designed to ensure that the protein and ligands are properly prepared for a meaningful simulation and that the results are interpreted in a valid comparative context.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Acetylphenyl)acetamide
Introduction: Beyond the Benchtop
N-(4-Acetylphenyl)acetamide, a compound familiar to researchers in medicinal chemistry and materials science, serves as a critical building block in various synthetic pathways. However, its journey does not end upon consumption in a reaction. The responsible management of its waste—from residual amounts in containers to contaminated labware—is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best practices. Our objective is to empower laboratory professionals to handle this chemical waste with the expertise and confidence required to ensure a safe and compliant research environment.
Section 1: Hazard Profile and Regulatory Imperatives
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's hazards and the regulations that govern them.
Inherent Risks of this compound
While this compound may not be the most acutely toxic substance in the lab, its hazard profile demands respect. Its primary risks are associated with direct contact and inhalation. The data below is synthesized from supplier Safety Data Sheets (SDS).
| Hazard Classification | Description | Primary Exposure Routes | Recommended Action |
| Acute Toxicity (Oral/Inhalation) | Harmful if swallowed or inhaled.[1] | Ingestion, Inhalation | Avoid creating dust; handle in a fume hood or well-ventilated area.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Dermal Contact | Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Ocular Contact | Wear chemical safety goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation | Use only under a chemical fume hood or with adequate ventilation.[1] |
| Carcinogenicity | While not specifically classified, related compounds like Acetamide are suspected carcinogens.[3][4] | Chronic Inhalation/Ingestion | A conservative approach is mandated; treat as potentially hazardous. |
The Regulatory Landscape
Two primary federal agencies in the United States dictate the framework for laboratory chemical disposal. Adherence to these regulations is not optional.
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[5][6] This written plan must include specific procedures for waste disposal, ensuring minimal employee exposure.[5]
-
Environmental Protection Agency (EPA): The EPA governs the entire lifecycle of hazardous materials under the Resource Conservation and Recovery Act (RCRA) .[7] RCRA establishes a "cradle-to-grave" system for tracking hazardous waste, ensuring it is handled safely from generation to final disposal.[7] Your laboratory is classified as a waste generator, and you must comply with all EPA requirements for waste segregation, storage, and disposal.[7][8][9]
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing this compound waste. The foundational principle is that all materials contaminated with this chemical must be treated as hazardous waste. [3] Do not dispose of this chemical down the drain or in the regular trash.[3]
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[3]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[10]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Waste Segregation and Container Selection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[11][12]
-
Designate a Waste Stream: this compound waste is classified as solid hazardous chemical waste . It must not be mixed with liquid waste, non-hazardous waste, or other incompatible chemical waste streams.[12]
-
Choose the Right Container:
-
Use a sealable, leak-proof container clearly designated for solid chemical waste. A wide-mouth, high-density polyethylene (HDPE) pail is an excellent choice.
-
Ensure the container is compatible with the chemical. Do not use containers that can be degraded or breached.[9]
-
Never use former food or beverage containers to collect hazardous waste.[12]
-
Step 3: Waste Collection
-
Solid Chemical Waste: Carefully transfer residual this compound powder, contaminated weigh paper, and other contaminated solids (e.g., silica gel) into the designated solid hazardous waste container. Use a spatula or brush to minimize the generation of dust.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous liquid waste.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the chemical must be disposed of in a dedicated, puncture-proof sharps container that is clearly labeled as hazardous waste.[11]
-
Contaminated PPE: Used gloves and disposable lab coats should be collected in a separate, clearly labeled bag or container for hazardous waste.
Step 4: Proper Labeling
Accurate labeling is a legal requirement under the EPA and is crucial for safety.[8]
-
The container label must include:
-
Keep the container closed with a secure lid at all times, except when adding waste.[12]
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate an SAA for the temporary storage of hazardous waste.[12]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]
-
Store the waste container in a secondary containment bin within the SAA to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]
Step 6: Arranging for Final Disposal
-
When the waste container is nearly full (no more than 90% capacity) or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department.[9][12]
-
EHS will coordinate with a licensed hazardous waste disposal company for the pickup, transport, and final disposal of the waste, which is typically accomplished via permitted incineration.[3]
Disposal Decision Workflow Diagram
The following diagram illustrates the logical steps for classifying and handling laboratory waste, ensuring that this compound is disposed of correctly.
Caption: Decision workflow for proper waste stream management.
Section 3: Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator if necessary.
-
Contain the Spill:
-
For solid this compound powder, gently cover it with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Avoid creating dust.[1]
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.
Conclusion
The proper disposal of this compound is a direct reflection of a laboratory's commitment to safety, professionalism, and environmental responsibility. By treating this compound and any material it contacts as hazardous waste, following a strict protocol of segregation, containment, and labeling, and working in close partnership with your institution's EHS department, you uphold the highest standards of scientific integrity. This diligence protects you, your colleagues, and the wider community.
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- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Acetamide, N-[4-[(butylamino)
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
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- Material Safety Data Sheet - N1-(4-butylphenyl)acetamide. Cole-Parmer. [Link]
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Mastering the Safe Handling of N-(4-Acetylphenyl)acetamide: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. N-(4-Acetylphenyl)acetamide, a compound often utilized in organic synthesis and pharmaceutical research, requires meticulous handling to ensure both personal safety and experimental accuracy. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, providing a self-validating system for its handling and disposal.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while not classified as acutely toxic, presents several risks that necessitate careful management.
Based on data for structurally similar compounds, this compound is known to cause skin and eye irritation.[1][2][3] Prolonged or repeated exposure may lead to respiratory irritation.[1][2][3] While comprehensive toxicological data for this specific compound is limited, a conservative approach, treating it as potentially harmful if ingested or inhaled, is a cornerstone of responsible laboratory practice.[4][5] The generation of dust during handling is a primary route of exposure and must be diligently controlled.[6][7][8]
Engineering Controls and Personal Protective Equipment (PPE): Your First and Last Lines of Defense
A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is non-negotiable.
Engineering Controls: Minimizing Exposure at the Source
The most effective way to mitigate risk is to minimize the potential for exposure from the outset.
-
Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to control airborne dust.[1][9]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[8][9]
Personal Protective Equipment (PPE): A Comprehensive Barrier
Your PPE is the final barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[8][9] |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | Gloves must be inspected for any signs of degradation before each use. Dispose of contaminated gloves immediately and properly.[9][10][11] |
| Body | Laboratory coat | A standard, long-sleeved lab coat is mandatory to protect against skin contact.[9][12] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are insufficient or when handling large quantities that may generate significant dust.[8][13][14] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing risk and ensuring the reproducibility of your work.
Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and that the eyewash station and safety shower are unobstructed.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and labeled containers, within the fume hood to minimize movement of the chemical.
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
Handling
-
Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust.[6][7][8]
-
Portioning and Weighing: If transferring the chemical, do so carefully over a contained surface within the fume hood.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.[6][7][12]
Post-Handling
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.[9]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and finally eye and face protection.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4][13]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[8][13]
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6][8] For major spills, evacuate the area and contact your institution's environmental health and safety department.[6]
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including disposable gloves, weighing paper, and any unused chemical, in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Disposal Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow: A Safety-First Approach
To further clarify the procedural flow for handling this compound, the following diagram illustrates the critical steps from preparation to disposal, emphasizing the continuous cycle of safety.
Caption: Procedural workflow for the safe handling of this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetanilide.
- Acros Organics. (2015, June 17). Acetanilide Safety Data Sheet.
- Acetanilide. (2024, June 27). Comprehensive SDS for Acetanilide – Safety and Handling Guide.
- National Center for Biotechnology Information. (n.d.). N-(4-Ethylphenyl)acetamide. PubChem Compound Database.
- LookChem. (n.d.). Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS).
- Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Butylphenyl)acetamide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. <h1>Comprehensive SDS for Acetanilide – Safety and Handling Guide</h1> – KHA Online-SDS Management [online-msds.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.se [fishersci.se]
- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 14. carlroth.com [carlroth.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
